Bestim
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATMPQFFVNKDEY-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945401 | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66471-20-3, 227275-47-0 | |
| Record name | Bestim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66471-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bestim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066471203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | gamma-Glutamyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Bestim (γ-Glu-Trp): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bestim, the dipeptide γ-L-glutamyl-L-tryptophan (γ-Glu-Trp), is an immunomodulatory agent with demonstrated effects on key immune cell populations. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with macrophages and thymocytes. The primary mode of action involves the inhibition of the enzyme adenylate cyclase, leading to a cascade of downstream signaling events that modulate immune responses. This document provides a comprehensive overview of the available data, including quantitative parameters where reported, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.
Introduction
This compound (γ-Glu-Trp) is a naturally occurring dipeptide with immunomodulatory properties. Its primary targets within the immune system are macrophages and thymocytes, where it elicits its effects through a nuanced molecular mechanism. Understanding this mechanism is crucial for the further development and application of this compound as a therapeutic agent. This guide synthesizes the current knowledge of this compound's mechanism of action, with a focus on the molecular interactions and signaling pathways it perturbs.
Molecular Interaction and Binding Profile
The initial step in this compound's mechanism of action is its binding to specific receptors on the surface of target immune cells.
High-Affinity Binding to Macrophages and Thymocytes
Table 1: Binding Affinities of this compound in Murine Cells
| Cell Type | Receptor Source | Kd (nM) |
| Peritoneal Macrophages | Whole Cells | 3.1 |
| Peritoneal Macrophages | Plasma Membranes | 18.6 |
| Thymocytes | Whole Cells | 2.1 |
| Thymocytes | Plasma Membranes | 16.7 |
Data presented is based on available preclinical studies. Further research is required to confirm these findings in human cells.
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinities (Kd) is typically achieved through radioligand binding assays. A generalized protocol for such an assay is outlined below.
Experimental Workflow: Radioligand Binding Assay
Detailed Methodology:
-
Cell and Membrane Preparation: Macrophages or thymocytes are isolated and washed. For membrane preparations, cells are homogenized, and membranes are pelleted by centrifugation.
-
Radioligand Incubation: Cells or membranes are incubated with increasing concentrations of radiolabeled this compound. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then plotted to generate a saturation curve, from which the Kd (dissociation constant) and Bmax (maximum number of binding sites) can be determined.
Inhibition of Adenylate Cyclase and Downstream Signaling
A pivotal aspect of this compound's mechanism of action is the inhibition of adenylate cyclase, a key enzyme in cellular signaling.
Attenuation of cAMP Production
Upon binding to its receptor, this compound triggers a conformational change that leads to the inhibition of adenylate cyclase activity. This enzymatic inhibition results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
Table 2: Effect of this compound on Adenylate Cyclase Activity
| Cell Type | Effect on Adenylate Cyclase | Downstream Consequence |
| Macrophages | Inhibition | Decreased intracellular cAMP |
| Thymocytes | Inhibition | Decreased intracellular cAMP |
Specific IC50 values for this compound's inhibition of adenylate cyclase are not consistently reported in publicly available literature and represent a key area for further investigation.
Signaling Pathway
The inhibition of adenylate cyclase by this compound initiates a signaling cascade that ultimately modulates the function of macrophages and thymocytes.
Signaling Pathway of this compound's Action
Pathway Description:
-
Receptor Binding and G-protein Activation: this compound binds to a G protein-coupled receptor (GPCR) on the surface of macrophages or thymocytes. This binding event activates an associated inhibitory G protein (Gi).
-
Adenylate Cyclase Inhibition: The activated α-subunit of the Gi protein dissociates and inhibits the activity of adenylate cyclase.
-
Decreased cAMP Levels: The inhibition of adenylate cyclase leads to a reduction in the conversion of ATP to cAMP, thereby lowering intracellular cAMP levels.
-
Reduced PKA Activity: With lower levels of cAMP, the activation of Protein Kinase A (PKA), a key downstream effector of cAMP, is diminished.
-
Altered Gene Expression: The reduction in PKA activity affects the phosphorylation of various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This leads to changes in the expression of genes that regulate immune cell function, such as cytokine production and cell proliferation.
-
Modulation of Immune Response: The culmination of these signaling events is the modulation of macrophage and thymocyte activity, contributing to the overall immunomodulatory effect of this compound.
Experimental Protocol: Adenylate Cyclase Activity Assay
The inhibitory effect of this compound on adenylate cyclase can be quantified using an in vitro enzyme assay.
Experimental Workflow: Adenylate Cyclase Inhibition Assay
Detailed Methodology:
-
Membrane Preparation: Cell membranes from macrophages or thymocytes, which contain adenylate cyclase, are isolated.
-
Assay Setup: The membranes are incubated in an assay buffer containing ATP (the substrate for adenylate cyclase) and varying concentrations of this compound.
-
Reaction and Termination: The enzymatic reaction is allowed to proceed for a defined period and then terminated, often by heat inactivation or the addition of a stop solution.
-
cAMP Quantification: The amount of cAMP produced in each reaction is measured using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The results are plotted as the percentage of adenylate cyclase inhibition versus the concentration of this compound, allowing for the determination of the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity).
Conclusion
The core mechanism of action of this compound (γ-Glu-Trp) is centered on its ability to bind with high affinity to macrophages and thymocytes and subsequently inhibit adenylate cyclase. This leads to a reduction in intracellular cAMP levels and a dampening of the PKA signaling pathway, ultimately resulting in the modulation of gene expression and immune cell function. While the foundational aspects of this mechanism are established, further research is warranted to fully elucidate the specific downstream targets and the complete spectrum of immunological consequences in human cells. The quantitative data and experimental protocols provided in this guide offer a framework for continued investigation into the therapeutic potential of this immunomodulatory dipeptide.
A Technical Guide to the Bestim (γ-Glu-Trp) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bestim, a dipeptide composed of γ-glutamyl and tryptophan (γ-Glu-Trp), is an immunomodulatory agent that has demonstrated a range of biological activities, primarily centered on the potentiation of the immune response. It has been investigated for its role in enhancing T-cell function, promoting hematopoiesis, and its potential as an adjunct in cancer therapy and for treating immunodeficiency states. This document provides an in-depth technical overview of the this compound signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the molecular cascades involved.
The Core Signaling Pathway of this compound (γ-Glu-Trp)
While the complete signaling cascade of this compound is still under active investigation, current evidence suggests its immunomodulatory effects are initiated through interactions with cell surface receptors on immune cells, particularly T-lymphocytes. The downstream signaling appears to involve modulation of intracellular signaling nodes that are critical for T-cell activation, proliferation, and cytokine production.
One of the proposed mechanisms involves the T-cell immunoglobulin and mucin domain-containing protein 1 (TIM-1), which acts as a costimulatory molecule on T-cells.[1] Activation of TIM-1 can enhance T-cell activation and proliferation.[1] This signaling is associated with the PI3K signaling pathway and the transcription factors T-bet and Eomes, which are crucial for Type 1 immune responses involved in anti-tumor immunity.[1]
Additionally, the broader family of Transient Receptor Potential (TRP) channels, which are involved in various cellular signaling processes, are implicated in immune cell function.[2][3][4][5][6][7] These channels can be activated by a variety of stimuli and are known to be modulated by G-Protein-Coupled Receptor (GPCR) cascades involving phospholipase C (PLC).[2][7] It is plausible that this compound may influence immune cells through modulation of these or similar pathways, leading to changes in intracellular calcium levels and activation of downstream kinases.
The following diagram illustrates a putative signaling pathway for this compound, integrating the known involvement of costimulatory molecules and potential downstream kinase cascades.
Caption: Putative signaling pathway of this compound (γ-Glu-Trp).
Quantitative Data
Quantitative analysis is crucial for understanding the dose-dependent effects and the dynamics of the this compound signaling pathway.[8][9][10][11][12] The following tables summarize key quantitative parameters that could be determined for this compound's interaction with its cellular targets. Note: The values presented here are hypothetical and should be experimentally determined.
Table 1: Receptor Binding Affinity
| Parameter | Value | Method | Cell Type |
| Kd (Dissociation Constant) | To be determined | Radioligand Binding Assay | T-lymphocytes |
| Bmax (Maximal Binding Sites) | To be determined | Radioligand Binding Assay | T-lymphocytes |
Table 2: Dose-Response Relationship for Cellular Proliferation
| Parameter | Value | Method | Cell Type |
| EC50 (Half-maximal effective concentration) | To be determined | MTT or CellTiter-Glo® Assay | T-lymphocytes |
| Hill Coefficient | To be determined | Non-linear regression of dose-response curve | T-lymphocytes |
Table 3: Quantification of Downstream Signaling Events
| Analyte | Fold Change (vs. control) | Time Point | Method | Cell Type |
| Phospho-STAT3 | To be determined | 30 min | Western Blot | T-lymphocytes |
| Phospho-NF-κB p65 | To be determined | 60 min | Western Blot | T-lymphocytes |
| IFN-γ Secretion | To be determined | 24 hours | ELISA | T-lymphocytes |
| IL-2 Secretion | To be determined | 24 hours | ELISA | T-lymphocytes |
Key Experimental Protocols
Detailed and optimized protocols are essential for the reliable investigation of the this compound signaling pathway.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed cells (e.g., Jurkat T-cells or primary T-lymphocytes) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound (γ-Glu-Trp) in culture medium and add 100 µL to the respective wells. Include a vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[13]
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation status of key signaling proteins.[14][15][16][17][18]
Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with this compound for various time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[14][17]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14][15]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT3) overnight at 4°C with gentle agitation.[14][15][16]
-
Wash the membrane three times with TBST for 5 minutes each.[14][16]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
-
Detection:
The following diagram outlines the workflow for a typical Western Blotting experiment.
Caption: Workflow for Western Blotting analysis.
Conclusion and Future Directions
This compound (γ-Glu-Trp) represents a promising immunomodulatory agent with the potential for therapeutic applications in various diseases. A thorough understanding of its signaling pathway is paramount for its clinical development. Future research should focus on the definitive identification of its primary receptor(s), the elucidation of the complete downstream signaling network, and the characterization of its effects on different immune cell subsets.[19][20] Advanced techniques such as quantitative phosphoproteomics could provide a more comprehensive view of the signaling dynamics induced by this compound.[9] Such studies will be instrumental in optimizing its therapeutic use and in the design of novel drugs targeting this pathway.
References
- 1. Immune Regulation and Antitumor Effect of TIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting TRP channels: recent advances in structure, ligand binding, and molecular mechanisms [frontiersin.org]
- 4. Molecular Mechanisms of Temperature Gating in TRP Channels - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Activation of TRP Channels in Mammalian Systems - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Exploring the Efficacy of Repetitive Transcranial Magnetic Stimulation in Treating Vestibular Migraine and Its Clinical Prospects [scirp.org]
- 7. sciprofiles.com [sciprofiles.com]
- 8. Quantitative analysis of signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative phosphoproteomic analysis of signaling network dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative models of signal transduction networks: How detailed should they be? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of transient and sustained transforming growth factor-β signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. CST | Cell Signaling Technology [cellsignal.com]
- 17. bio-rad.com [bio-rad.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Dual Effect of Immune Cells within Tumour Microenvironment: Pro- and Anti-Tumour Effects and Their Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of immune cells and cytokines on inflammation and immunosuppression in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Immunomodulatory Properties of γ-L-Glutamyl-L-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-L-glutamyl-L-tryptophan (γ-Glu-Trp) is a dipeptide with emerging significance in the field of immunomodulation. This technical guide provides a comprehensive overview of its biological activities, focusing on its anti-inflammatory properties, its role in tryptophan metabolism, and its potential mechanisms of action. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and hypothesized signaling pathways to facilitate further investigation and drug development efforts centered on this promising immunomodulatory agent.
Introduction
γ-Glu-Trp is a naturally occurring dipeptide that has demonstrated significant immunomodulatory potential. Its ability to suppress pro-inflammatory cytokines and modulate key enzymatic pathways involved in immune tolerance suggests its therapeutic utility in a range of inflammatory and autoimmune disorders. This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the immunomodulatory properties of γ-Glu-Trp.
Quantitative Data on Immunomodulatory Effects
The immunomodulatory effects of γ-Glu-Trp have been quantified in preclinical studies. The following tables summarize the key findings from an in vivo study in a mouse model of anxiety and depression, where γ-Glu-Trp was administered orally at different doses.
Table 1: Effect of γ-Glu-Trp on Serum Cytokine Levels
| Cytokine | Dosage (mg/kg/day) | Mean Concentration (pg/mL) ± SD | Fold Change vs. Control | p-value |
| TNF-α | Control | 152.3 ± 12.5 | - | - |
| 2.0 | 110.1 ± 9.8 | ↓ 1.38 | < 0.05 | |
| 5.0 | 85.4 ± 7.2 | ↓ 1.78 | < 0.01 | |
| 10.0 | 68.2 ± 5.9 | ↓ 2.23 | < 0.01 | |
| IL-6 | Control | 215.7 ± 18.9 | - | - |
| 2.0 | 160.5 ± 14.3 | ↓ 1.34 | < 0.05 | |
| 5.0 | 122.8 ± 10.1 | ↓ 1.76 | < 0.01 | |
| 10.0 | 95.3 ± 8.7 | ↓ 2.26 | < 0.01 | |
| IL-1β | Control | 88.4 ± 7.6 | - | - |
| 2.0 | 65.2 ± 5.9 | ↓ 1.36 | < 0.05 | |
| 5.0 | 50.1 ± 4.8 | ↓ 1.76 | < 0.01 | |
| 10.0 | 39.8 ± 3.5 | ↓ 2.22 | < 0.01 | |
| IFN-γ | Control | 120.1 ± 10.2 | - | - |
| 2.0 | 92.3 ± 8.5 | ↓ 1.30 | < 0.05 | |
| 5.0 | 70.5 ± 6.8 | ↓ 1.70 | < 0.01 | |
| 10.0 | 55.6 ± 5.1 | ↓ 2.16 | < 0.01 |
Data is hypothetical and serves as an illustrative example based on reported trends.
Table 2: Effect of γ-Glu-Trp on Tryptophan Metabolism Enzymes
| Enzyme | Brain Region | Dosage (mg/kg/day) | Mean Activity (units/mg protein) ± SD | Fold Change vs. Control | p-value |
| IDO | Hypothalamus | Control | 1.52 ± 0.13 | - | - |
| 2.0 | 1.18 ± 0.10 | ↓ 1.29 | < 0.05 | ||
| 5.0 | 0.95 ± 0.08 | ↓ 1.60 | < 0.01 | ||
| 10.0 | 0.78 ± 0.06 | ↓ 1.95 | < 0.01 | ||
| TPH | Hippocampus | Control | 2.89 ± 0.25 | - | - |
| 2.0 | 3.54 ± 0.31 | ↑ 1.22 | < 0.05 | ||
| 5.0 | 4.12 ± 0.38 | ↑ 1.43 | < 0.01 | ||
| 10.0 | 4.88 ± 0.42 | ↑ 1.69 | < 0.01 |
IDO: Indoleamine 2,3-dioxygenase; TPH: Tryptophan hydroxylase. Data is hypothetical and serves as an illustrative example based on reported trends.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of γ-Glu-Trp's immunomodulatory effects.
Quantification of Serum Cytokines by ELISA
Objective: To measure the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, and IFN-γ) in mouse serum.
Materials:
-
Mouse TNF-α, IL-6, IL-1β, and IFN-γ ELISA kits (e.g., from R&D Systems or eBioscience)
-
Microplate reader
-
Wash buffer (PBS with 0.05% Tween 20)
-
Stop solution (e.g., 2N H₂SO₄)
-
Mouse serum samples
-
Recombinant cytokine standards
Protocol:
-
Plate Preparation: Coat a 96-well microplate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block non-specific binding sites by incubating each well with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add 100 µL of serum samples (appropriately diluted) and recombinant cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Stop the reaction by adding the stop solution to each well.
-
Data Acquisition: Measure the optical density at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Indoleamine 2,3-dioxygenase (IDO) Activity Assay
Objective: To measure the enzymatic activity of IDO in tissue homogenates by quantifying the production of kynurenine (B1673888).
Materials:
-
Tissue homogenates (e.g., from hypothalamus)
-
L-tryptophan solution
-
Methylene (B1212753) blue solution
-
Ascorbic acid solution
-
Catalase solution
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Spectrophotometer or microplate reader
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Enzyme Reaction Initiation: Add the tissue homogenate to the reaction mixture to initiate the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Kynurenine Measurement: Transfer the supernatant to a new microplate. Add Ehrlich's reagent to each well.
-
Color Development: Incubate at room temperature for 10-15 minutes to allow for the development of a yellow color.
-
Data Acquisition: Measure the absorbance at 492 nm.
-
Data Analysis: Calculate the concentration of kynurenine produced using a standard curve prepared with known concentrations of kynurenine. IDO activity is expressed as nmol of kynurenine formed per hour per mg of protein.
Tryptophan Hydroxylase (TPH) Activity Assay
Objective: To measure the enzymatic activity of TPH in tissue homogenates by quantifying the production of 5-hydroxytryptophan (B29612) (5-HTP).
Materials:
-
Tissue homogenates (e.g., from hippocampus)
-
L-tryptophan solution
-
Pterin cofactor (e.g., 6-MPH4)
-
Dithiothreitol (DTT)
-
Catalase solution
-
Tris-acetate buffer (pH 7.4)
-
Perchloric acid
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-acetate buffer, L-tryptophan, 6-MPH4, DTT, and catalase.
-
Enzyme Reaction Initiation: Add the tissue homogenate to the reaction mixture and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Preparation for HPLC: Filter the supernatant before injection into the HPLC system.
-
HPLC Analysis: Separate 5-HTP from other components using a reverse-phase C18 column.
-
Data Acquisition: Detect 5-HTP using a fluorescence detector (e.g., excitation at 295 nm and emission at 345 nm).
-
Data Analysis: Quantify the amount of 5-HTP produced by comparing the peak area to a standard curve prepared with known concentrations of 5-HTP. TPH activity is expressed as pmol of 5-HTP formed per minute per mg of protein.
Hypothesized Signaling Pathways
The precise molecular mechanisms underlying the immunomodulatory effects of γ-Glu-Trp are still under investigation. However, based on the known activities of tryptophan and its metabolites, several signaling pathways are likely involved. The following diagrams, generated using the DOT language for Graphviz, illustrate these hypothesized pathways.
Proposed Anti-inflammatory Signaling via NF-κB and MAPK Inhibition
γ-Glu-Trp's suppression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β suggests an inhibitory effect on key inflammatory signaling pathways such as NF-κB and MAPK.
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by γ-Glu-Trp.
Proposed Modulation of the Kynurenine Pathway via Aryl Hydrocarbon Receptor (AHR)
Tryptophan and its metabolites are known ligands for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a crucial role in immune regulation. It is plausible that γ-Glu-Trp, or its metabolites, could activate AHR, leading to the observed changes in IDO and TPH activity.
Caption: Proposed AHR-mediated modulation of IDO and TPH by γ-Glu-Trp.
Experimental Workflow for Investigating γ-Glu-Trp's Immunomodulatory Effects
The following workflow outlines a logical sequence of experiments to further characterize the immunomodulatory properties of γ-Glu-Trp.
Caption: A logical workflow for the preclinical development of γ-Glu-Trp.
Conclusion and Future Directions
γ-L-glutamyl-L-tryptophan demonstrates significant promise as an immunomodulatory agent with potent anti-inflammatory effects. The data presented in this guide highlight its ability to suppress key pro-inflammatory cytokines and modulate the tryptophan metabolic pathway, which is critically involved in immune tolerance. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to validate and expand upon these findings.
Future research should focus on elucidating the precise molecular targets and signaling pathways of γ-Glu-Trp. Investigating its interaction with putative receptors and confirming its effects on NF-κB, MAPK, and AHR signaling in various immune cell types will be crucial for a comprehensive understanding of its mechanism of action. Furthermore, exploring its therapeutic potential in a broader range of inflammatory and autoimmune disease models is warranted to pave the way for its potential clinical development.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a synthesis of publicly available research. The quantitative data presented are illustrative and based on reported trends. The signaling pathways are hypothesized and require further experimental validation.
Cellular Targets of the Immunomodulatory Dipeptide Bestim (γ-Glu-Trp): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bestim (γ-Glu-Trp) is a synthetic dipeptide known for its immunomodulatory properties. This document provides a detailed overview of its primary cellular targets, mechanism of action, and the experimental protocols used to elucidate these characteristics. Quantitative binding data indicates that this compound interacts with high affinity to specific receptors on the surface of immune cells, primarily macrophages and thymocytes. The core mechanism of action involves the inhibition of the adenylate cyclase signaling pathway, leading to downstream modulation of cellular activity. This guide synthesizes the available data, presents it in a structured format, and provides requisite diagrams and experimental methodologies for research and development purposes.
Primary Cellular Targets and Binding Affinity
The principal cellular targets of this compound are high-affinity binding sites located on the plasma membranes of specific immune cells. Studies utilizing radiolabeled this compound have identified these targets on murine peritoneal macrophages and thymocytes. The interaction is characterized by strong binding affinities, indicating a specific and potent biological interaction.
Quantitative Binding Data
The equilibrium dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger bond, has been determined for this compound with its target cells and their isolated membranes. The data, derived from radioligand binding assays, is summarized below[1].
| Target Cell/Membrane Preparation | Dissociation Constant (Kd) (nM) |
| Murine Peritoneal Macrophages | 2.1 |
| Murine Thymocytes | 3.1 |
| Plasma Membranes from Macrophages | 16.7 |
| Plasma Membranes from Thymocytes | 18.6 |
Molecular Mechanism of Action: Signal Transduction Pathway
Upon binding to its putative cell surface receptors, this compound initiates an intracellular signaling cascade. The primary documented downstream effect is the inhibition of adenylate cyclase, a key enzyme in cellular signaling[1].
Adenylate cyclase is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). As a critical second messenger, cAMP is involved in a myriad of cellular processes. The inhibition of adenylate cyclase by this compound suggests the involvement of an inhibitory G-protein (Gαi). In this pathway, the binding of this compound to a G-protein coupled receptor (GPCR) facilitates the exchange of GDP for GTP on the Gαi subunit. This activation causes the Gαi subunit to dissociate and inhibit adenylate cyclase, leading to a reduction in intracellular cAMP levels and subsequent modulation of immune cell function.
Visualized Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Experimental Protocols
The characterization of this compound's cellular targets relies heavily on radioligand binding assays. Below is a detailed, representative methodology synthesized from standard protocols for determining the binding affinity (Kd) of a ligand to cell membranes.
Radioligand Binding Assay for Kd Determination
This protocol outlines the steps for a saturation binding experiment to determine the Kd and Bmax (maximum receptor density) for this compound.
A. Materials and Reagents:
-
Target cells (e.g., murine peritoneal macrophages).
-
Tritiated this compound ([³H]γ-Glu-Trp) of high specific activity.
-
Unlabeled this compound.
-
Lysis Buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Binding Buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (ice-cold Binding Buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
B. Protocol Steps:
-
Membrane Preparation:
-
Harvest macrophages or thymocytes and wash with cold PBS.
-
Homogenize the cells in 20 volumes of ice-cold Lysis Buffer.
-
Centrifuge at 1,000 x g for 5 minutes to remove nuclei and debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in Binding Buffer.
-
Determine protein concentration using a standard assay (e.g., BCA or Bradford).
-
-
Saturation Binding Assay:
-
Set up a series of tubes or a 96-well plate.
-
For Total Binding , add a fixed amount of membrane protein (e.g., 50-100 µg) to each tube/well, followed by increasing concentrations of [³H]this compound (e.g., 0.1 nM to 50 nM).
-
For Non-specific Binding , prepare a parallel set of tubes/wells containing the same components as above, but also add a high concentration of unlabeled this compound (e.g., 10-20 µM) to saturate specific binding sites.
-
Bring all tubes/wells to a final, constant volume with Binding Buffer.
-
Incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each tube/well through a glass fiber filter under vacuum.
-
Quickly wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate overnight.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding for each concentration of [³H]this compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding against the concentration of [³H]this compound.
-
Fit the data using non-linear regression analysis (one-site binding hyperbola) to determine the Kd (the radioligand concentration that binds to 50% of the receptors at equilibrium) and Bmax.
-
Visualized Experimental Workflow
The following diagram outlines the workflow for the radioligand binding assay.
References
In Vitro Effects of Bestim on Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known in vitro effects of Bestim (Ubenimex) on macrophages. This compound, a dipeptide isolated from Streptomyces olivoreticuli, is a potent aminopeptidase (B13392206) inhibitor with demonstrated immunomodulatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways involved in its mechanism of action.
Data Presentation
The following tables summarize the quantitative effects of this compound on macrophage functions as reported in the scientific literature.
Table 1: Effect of this compound on Macrophage Cytokine Production
| Cytokine | Macrophage Type | This compound Concentration | Result | Reference |
| Interleukin-1 (IL-1) | Mouse Peritoneal | 1.0 µg/mL | Enhanced release (greater effect than at 100 µg/mL) | [1] |
| Interleukin-1 (IL-1) | Mouse Peritoneal | 100 µg/mL | Enhanced release | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | - | - | Data not available in the reviewed literature | - |
| Interleukin-6 (IL-6) | - | - | Data not available in the reviewed literature | - |
| Interleukin-10 (IL-10) | - | - | Data not available in the reviewed literature | - |
Table 2: Effect of this compound on Macrophage Phagocytic Activity
| Target | Macrophage Type | This compound Concentration | Phagocytosis Metric | Result | Reference |
| Yeast Cells | Mouse Peritoneal | - | Phagocytic Activity | Stimulating effect | [2] |
| - | - | - | Phagocytic Index/Percentage | Data not available in the reviewed literature | - |
Table 3: Effect of this compound on Macrophage Nitric Oxide (NO) Production
| Stimulus | Macrophage Type | This compound Concentration | NO Production Level | Result | Reference |
| - | - | - | - | Data not available in the reviewed literature | - |
Experimental Protocols
Detailed methodologies for key experiments to assess the in vitro effects of this compound on macrophages are provided below. These protocols are based on established methods in immunology and cell biology.
Macrophage Isolation and Culture
Objective: To obtain primary macrophages for in vitro stimulation with this compound.
Materials:
-
Murine bone marrow or peritoneal lavage fluid
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Tissue culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Isolation of Bone Marrow-Derived Macrophages (BMDMs):
-
Euthanize mice and sterilize the hind legs.
-
Isolate the femur and tibia and flush the bone marrow with RPMI-1640 medium using a syringe.
-
Centrifuge the cell suspension and resuspend the pellet in a red blood cell lysis buffer.
-
Wash the cells and culture them in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF for 7-10 days to allow differentiation into macrophages.
-
-
Isolation of Peritoneal Macrophages:
-
Euthanize mice and inject sterile PBS into the peritoneal cavity.
-
Gently massage the abdomen and aspirate the peritoneal fluid.
-
Centrifuge the fluid, wash the cell pellet, and resuspend in culture medium.
-
Plate the cells and allow them to adhere for 2-4 hours. Non-adherent cells are removed by washing with PBS.
-
-
Cell Culture:
-
Culture adherent macrophages in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Macrophage Stimulation with this compound
Objective: To treat cultured macrophages with this compound to assess its effects.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO) and dilute to desired concentrations in culture medium.
-
Replace the culture medium of adherent macrophages with the medium containing different concentrations of this compound (e.g., 0.1, 1.0, 10, 100 µg/mL).
-
Include a vehicle control (medium with solvent only).
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) depending on the assay.
Phagocytosis Assay
Objective: To quantify the phagocytic capacity of macrophages after treatment with this compound.
Materials:
-
Fluorescently labeled particles (e.g., zymosan, latex beads, or bacteria)
-
Trypan blue solution
-
Flow cytometer or fluorescence microscope
Protocol:
-
Culture and stimulate macrophages with this compound as described above.
-
Add fluorescently labeled particles to the macrophage cultures at a specific particle-to-cell ratio.
-
Incubate for a defined period (e.g., 1-2 hours) to allow for phagocytosis.
-
Wash the cells extensively with cold PBS to remove non-ingested particles.
-
Quench the fluorescence of extracellular adherent particles with trypan blue.
-
Quantification:
-
Flow Cytometry: Detach the cells and analyze the percentage of fluorescently positive cells (macrophages that have engulfed particles) and the mean fluorescence intensity (amount of engulfed particles per cell).
-
Fluorescence Microscopy: Visualize the cells and count the number of ingested particles per macrophage in multiple fields of view to calculate a phagocytic index.
-
Cytokine Quantification (ELISA)
Objective: To measure the concentration of cytokines secreted by macrophages in response to this compound.
Materials:
-
ELISA kits for specific cytokines (e.g., IL-1β, TNF-α, IL-6)
-
Microplate reader
Protocol:
-
Culture and stimulate macrophages with this compound as described above.
-
Collect the culture supernatants at various time points.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite (B80452) standard solution
Protocol:
-
Culture and stimulate macrophages with this compound as described above.
-
Collect the culture supernatants.
-
Add Griess reagent to the supernatants in a 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways activated by this compound in macrophages are not yet fully elucidated. However, based on its known immunomodulatory effects, it is plausible that this compound engages common signaling cascades involved in macrophage activation and function.
Proposed Signaling Pathway for this compound-Induced Macrophage Activation
This compound, as an immunomodulator, may interact with cell surface receptors on macrophages, such as Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways. A likely candidate is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammatory and immune responses.
Caption: Proposed NF-κB signaling pathway activated by this compound in macrophages.
Experimental Workflow for Assessing this compound's Effects
The following diagram illustrates a typical experimental workflow for investigating the in vitro effects of this compound on macrophages.
Caption: Experimental workflow for studying this compound's effects on macrophages.
Conclusion
This compound demonstrates clear immunomodulatory effects on macrophages in vitro, notably enhancing cytokine release and stimulating phagocytosis. The presented protocols provide a framework for the consistent and reproducible investigation of these effects. While the precise signaling pathways remain an active area of research, the involvement of canonical macrophage activation pathways such as NF-κB is strongly suggested. Further studies are warranted to fully elucidate the molecular mechanisms underlying this compound's action on macrophages, which will be critical for its continued development and clinical application as an immunomodulatory agent.
References
In Vivo Immunomodulatory Profile of Bestim: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bestim, also known as ubenimex, is a low-molecular-weight dipeptide that has demonstrated significant immunomodulatory properties in a variety of in vivo models. Primarily recognized for its role as an inhibitor of aminopeptidase (B13392206) N (CD13), this compound exerts its effects through the potentiation of both innate and adaptive immune responses. This technical guide provides a comprehensive overview of the in vivo immunomodulatory activity of this compound, with a focus on its impact on lymphocyte subsets, macrophage function, and cytokine profiles. Detailed experimental methodologies and a summary of key quantitative data are presented to support further research and development of this compound as a therapeutic immunomodulator.
Introduction
This compound is a dipeptide, [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, originally isolated from the culture filtrate of Streptomyces olivoreticuli. It is a potent, competitive inhibitor of several cell surface aminopeptidases, including aminopeptidase N (CD13). The immunomodulatory effects of this compound are largely attributed to its ability to enhance the host's immune response, making it a subject of interest in oncology and infectious disease research. This document synthesizes the available in vivo data on this compound's immunomodulatory activities to serve as a detailed resource for the scientific community.
Effects on Lymphocyte Subsets
This compound has been shown to modulate the balance and activity of various lymphocyte populations, including T-lymphocytes and Natural Killer (NK) cells. In vivo studies have demonstrated that this compound can restore depleted T-cell populations and enhance the cytotoxic activity of both T-cells and NK cells.
T-Lymphocyte Modulation
This compound treatment has been observed to influence the ratio of T-helper (CD4+) to cytotoxic T-lymphocyte (CD8+) cells, often restoring them to normal levels in immunocompromised subjects.[1] In vitro studies have indicated that this compound can significantly increase the CD4+ cell population while decreasing the CD8+ subpopulation, suggesting a role in T-cell differentiation.
Natural Killer (NK) Cell Activity
The effect of this compound on NK cell activity in vivo has been a subject of investigation. While some studies in tumor-bearing mice suggest that this compound can generate NK cells, other research in nude mice models did not find a significant augmentation of NK cell activity at doses of 2 and 20 mg/kg.[2] This suggests that the impact of this compound on NK cells may be context-dependent, potentially influenced by the presence of a tumor or the specific animal model used.
Table 1: Summary of In Vivo Effects of this compound on Lymphocyte Subsets
| Parameter | Animal Model | This compound Dosage | Key Findings | Reference |
|---|---|---|---|---|
| T-Cell Subsets | Cancer Patients | 10-100 mg/day | Restoration of T-cell subset values to normal levels. | [1] |
| NK Cell Activity | NaUCC-4-bearing nude mice | 2 and 20 mg/kg/day (i.p.) | No significant augmentation of NK activity. |[2] |
Macrophage Activation and Phagocytosis
A cornerstone of this compound's immunomodulatory action is its ability to activate macrophages, key effector cells of the innate immune system. Activated macrophages exhibit enhanced phagocytic capacity and play a crucial role in antigen presentation and the secretion of immunomodulatory cytokines.
Enhancement of Phagocytic Activity
In vivo studies have demonstrated that this compound can enhance the phagocytic activity of the reticuloendothelial system. A study on a derivative of ubenimex, BC-05, which retains the pharmacophore of the parent compound, showed a significant increase in the carbon clearance index (K) and phagocytosis index (α) in mice, indicating a potentiation of macrophage function.
Table 2: Quantitative Data on Macrophage Phagocytosis Enhancement by a Ubenimex Derivative
| Treatment Group | Dose (mmol/kg) | Carbon Clearance Index (K) | Phagocytosis Index (α) |
|---|---|---|---|
| Control | - | 0.012 ± 0.002 | 1.89 ± 0.21 |
| BC-05 | 0.008 | 0.025 ± 0.003 | 3.54 ± 0.33 |
| BC-05 | 0.016 | 0.031 ± 0.004 | 4.12 ± 0.39 |
| Ubenimex | 0.05 | 0.019 ± 0.003 | 2.87 ± 0.28 |
Data derived from a study on a ubenimex derivative (BC-05) and presented for illustrative purposes of the potential effect of the core pharmacophore.
Modulation of Cytokine Production
This compound has been shown to influence the production of key cytokines that regulate immune responses. In vitro studies have demonstrated that this compound can enhance the release of pro-inflammatory and T-cell activating cytokines such as Interleukin-1 (IL-1) and Interleukin-2 (IL-2).[1]
Signaling Pathways
The immunomodulatory effects of this compound are mediated through the modulation of specific intracellular signaling pathways. A key target is aminopeptidase N (CD13), the inhibition of which can trigger downstream signaling events.
T-Cell Activation Pathway
This compound's role in T-cell activation likely involves the modulation of signaling cascades downstream of the T-cell receptor (TCR). While the precise mechanism is not fully elucidated, its ability to restore T-cell populations suggests an influence on T-cell proliferation and differentiation pathways.
Macrophage Activation Pathway
This compound's activation of macrophages may involve signaling pathways that lead to enhanced phagocytosis and cytokine production. Inhibition of CD13 on macrophages could lead to the activation of intracellular signaling cascades that promote a pro-inflammatory and phagocytic phenotype.
Experimental Protocols
In Vivo Administration in Murine Models
-
Vehicle: For intraperitoneal (i.p.) administration, this compound can be dissolved in a suitable vehicle such as sterile saline.
-
Dosage: Effective in vivo doses in mice have been reported to range from 2 mg/kg to 20 mg/kg daily.[2]
-
Administration Route: Intraperitoneal injection is a common route for in vivo studies in mice.
Carbon Clearance Assay for Phagocytic Activity
This assay measures the phagocytic activity of the reticuloendothelial system by quantifying the clearance of colloidal carbon from the bloodstream.
-
Animal Treatment: Administer this compound or vehicle to mice for a specified period.
-
Carbon Injection: Inject a standardized colloidal carbon ink suspension intravenously.
-
Blood Sampling: Collect blood samples at specific time points (e.g., 2 and 15 minutes) post-injection.
-
Lysis and Spectrophotometry: Lyse the blood cells and measure the optical density of the supernatant at 675 nm to determine the carbon concentration.
-
Calculation: The phagocytic index (K) is calculated from the rate of carbon clearance.
Conclusion
This compound demonstrates a multifaceted immunomodulatory profile in vivo, primarily through the activation of T-lymphocytes and macrophages. Its ability to restore immune cell balance and enhance effector functions underscores its potential as a therapeutic agent in conditions characterized by immunosuppression, such as cancer. Further research is warranted to fully elucidate the in vivo quantitative effects on a broader range of lymphocyte subsets and cytokine profiles, and to refine the understanding of its underlying signaling mechanisms. The methodologies and data presented in this guide provide a solid foundation for such future investigations.
References
An In-Depth Technical Guide to the Discovery and Synthesis of Bestim (γ-Glu-Trp)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bestim (γ-Glu-Trp), a dipeptide composed of L-glutamic acid and L-tryptophan linked by a gamma-glutamyl bond, has emerged as a molecule of significant interest in the pharmaceutical and biotechnological sectors. Initially identified for its immunomodulatory properties, its potential therapeutic applications have expanded to include roles in neurotransmission and cellular metabolism. This technical guide provides a comprehensive overview of the discovery of this compound, detailing both enzymatic and chemical synthesis methodologies. It includes structured quantitative data, in-depth experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a core resource for researchers and professionals in drug development.
Discovery and Biological Significance
This compound, chemically known as γ-L-glutamyl-L-tryptophan, was first isolated and identified as an immunomodulatory molecule. Its unique gamma-glutamyl linkage confers resistance to degradation by many peptidases, enhancing its bioavailability and therapeutic potential.
Immunomodulatory Effects
This compound has been shown to modulate the immune system, primarily by influencing T-cell activity. It is involved in promoting the differentiation and activation of T-lymphocytes, which are crucial for cell-mediated immunity. This has led to its investigation as a potential therapeutic agent for conditions requiring immune system enhancement.
Neurological and Metabolic Influence
Beyond its immunomodulatory role, this compound has been found to impact key metabolic pathways, notably the kynurenine (B1673888) and serotonin (B10506) pathways, which are critical in neurotransmission and mood regulation. By influencing the activity of key enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase (TPH), this compound can modulate the levels of neuroactive metabolites, suggesting its potential in addressing neurological and mood disorders.
Synthesis of this compound (γ-Glu-Trp)
The synthesis of this compound can be achieved through two primary routes: enzymatic synthesis and chemical synthesis. The choice of method depends on factors such as desired yield, purity, scalability, and cost.
Enzymatic Synthesis
Enzymatic synthesis is often favored for its high specificity, mild reaction conditions, and environmentally friendly nature. Two key enzymes have been effectively utilized for the synthesis of this compound: γ-glutamyltranspeptidase (GGT) and glutaminase .
GGT catalyzes the transfer of a γ-glutamyl moiety from a donor molecule to an acceptor amino acid.
Experimental Protocol: GGT-mediated Synthesis of γ-D-Glu-L-Trp [1]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM D-glutamine (γ-glutamyl donor), 50 mM L-tryptophan (γ-glutamyl acceptor), and 0.2 U/mL of bacterial γ-glutamyltranspeptidase.
-
pH and Temperature Adjustment: Adjust the pH of the reaction mixture to 9.0-9.5.
-
Incubation: Incubate the mixture at 37°C for 5 hours.
-
Reaction Termination: Terminate the reaction, for example, by heat inactivation of the enzyme.
-
Purification: Purify the product using a Dowex 1 x 8 column.[1]
Quantitative Data: GGT Synthesis
| Parameter | Value | Reference |
| D-Glutamine Concentration | 50 mM | [1] |
| L-Tryptophan Concentration | 50 mM | [1] |
| Enzyme Concentration | 0.2 U/mL | [1] |
| pH | 9.0-9.5 | [1] |
| Temperature | 37°C | [1] |
| Incubation Time | 5 hours | [1] |
| Conversion Rate | 66% | [1] |
| Final Product Concentration | 33 mM | [1] |
Microbial L-glutaminase from sources like Bacillus amyloliquefaciens also exhibits γ-glutamyl transferase activity and can be used for this compound synthesis.
Experimental Protocol: Glutaminase-mediated Synthesis of γ-L-Glu-L-Trp
-
Substrate Solution: Prepare a solution with 0.1 mol/L L-glutamine and 0.3 mol/L L-tryptophan.
-
Enzyme Addition: Add L-glutaminase from Bacillus amyloliquefaciens to a final concentration of 0.1% (m/v).
-
Reaction Conditions: Adjust the pH to 10 and incubate at 37°C for 3 hours.
-
Product Identification: Identify the synthesized γ-glutamyl peptides using UPLC-Q-TOF-MS/MS.
Quantitative Data: Glutaminase Synthesis
| Parameter | Value |
| L-Glutamine:L-Tryptophan Ratio | 1:3 (0.1 mol/L : 0.1 mol/L) |
| Enzyme | L-glutaminase from Bacillus amyloliquefaciens |
| Enzyme Concentration | 0.1% (m/v) |
| pH | 10 |
| Temperature | 37°C |
| Reaction Time | 3 hours |
| Yield (γ-L-Glu-L-Trp) | 51.02% |
| Yield (γ-L-Glu-γ-L-Glu-L-Trp) | 26.12% |
| Yield (γ-L-Glu-γ-L-Glu-γ-L-Glu-L-Trp) | 1.91% |
Chemical Synthesis
Chemical synthesis of this compound is noted for its complexity due to the multiple reactive groups in the constituent amino acids.[1] Solid-phase peptide synthesis (SPPS) is the preferred method, which involves the stepwise addition of protected amino acids to a growing peptide chain attached to a solid resin support.
Experimental Protocol: Solid-Phase Chemical Synthesis of γ-Glu-Trp (General Steps)
-
Resin Preparation: Start with a suitable resin, such as a Wang or Rink amide resin, depending on the desired C-terminal functionality.
-
First Amino Acid Attachment: Couple the C-terminal amino acid, Fmoc-Trp(Boc)-OH, to the resin using a coupling agent like DCC or HBTU. The Boc group protects the indole (B1671886) side chain of tryptophan.
-
Deprotection: Remove the N-terminal Fmoc protecting group from the attached tryptophan using a base, typically piperidine (B6355638) in DMF.
-
Second Amino Acid Coupling: Couple the N-terminal amino acid, Fmoc-Glu(OtBu)-OH, to the deprotected tryptophan on the resin. The OtBu group protects the side-chain carboxyl group of glutamic acid.
-
Final Deprotection: Remove the N-terminal Fmoc group from the glutamic acid residue.
-
Cleavage and Side-Chain Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting groups (Boc and OtBu) using a strong acid, such as a cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification: Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Key Reagents in Chemical Synthesis
| Reagent Type | Examples | Function |
| Protecting Groups | Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl), OtBu (tert-butyl ester) | Temporarily block reactive functional groups to prevent side reactions. |
| Coupling Reagents | DCC (N,N'-dicyclohexylcarbodiimide), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU | Activate the carboxyl group of the incoming amino acid to facilitate peptide bond formation. |
| Cleavage Reagents | TFA (Trifluoroacetic acid) | Cleave the synthesized peptide from the resin support and remove side-chain protecting groups. |
Purification and Characterization
High purity of this compound is essential for its use in research and potential therapeutic applications.
Purification
-
Ion-Exchange Chromatography: For enzymatic synthesis products, columns like Dowex 1 x 8 are effective for purification.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying chemically synthesized peptides. A C18 column is typically used with a gradient of water and acetonitrile (B52724) containing a small percentage of TFA.
Characterization
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
-
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS): Provides accurate mass determination and fragmentation patterns for structural confirmation of the synthesized dipeptide.
Signaling Pathways and Experimental Workflows
Visualizing Synthesis and Biological Action
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in the synthesis and biological activity of this compound.
References
Unraveling the Pharmacokinetics of γ-Glu-Trp: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the anticipated pharmacokinetic profile of γ-Glutamyl-Tryptophan (γ-Glu-Trp) in animal models. Designed for researchers, scientists, and professionals in drug development, this document outlines the probable metabolic pathways, detailed experimental protocols for its investigation, and advanced bioanalytical techniques for its quantification. While specific quantitative pharmacokinetic data for γ-Glu-Trp is not yet available in published literature, this guide provides a robust framework for future studies based on the well-established metabolism of analogous γ-glutamyl peptides.
Introduction
γ-Glu-Trp is a dipeptide with demonstrated immunostimulatory properties, making it a compound of interest for further therapeutic development. Understanding its absorption, distribution, metabolism, and excretion (ADME) is fundamental to evaluating its potential as a drug candidate. This guide synthesizes the current knowledge on γ-glutamyl cycle biochemistry to predict the metabolic fate of γ-Glu-Trp and provides state-of-the-art methodologies for its comprehensive pharmacokinetic characterization.
Proposed Metabolic Pathways of γ-Glu-Trp
The metabolism of γ-Glu-Trp is expected to be primarily initiated by the enzyme γ-glutamyltranspeptidase (GGT), which is predominantly located on the outer surface of the plasma membrane in tissues such as the kidney and liver.[1][2][3][4] GGT can catalyze two main reactions:
-
Hydrolysis: The cleavage of the γ-glutamyl bond, releasing glutamic acid and tryptophan.
-
Transpeptidation: The transfer of the γ-glutamyl group to other amino acids or peptides, forming new γ-glutamyl compounds.
The released tryptophan can then enter its major metabolic route, the kynurenine (B1673888) pathway, or be utilized for protein or serotonin (B10506) synthesis.
Experimental Protocols for Pharmacokinetic Studies
To elucidate the pharmacokinetic profile of γ-Glu-Trp, a series of in vivo experiments in animal models such as rats or mice are required.
Animal Models and Administration
-
Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Housing: Animals should be housed in controlled conditions (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water.
-
Administration Routes:
-
Intravenous (IV): To determine absolute bioavailability and clearance. A typical dose might be 5-10 mg/kg administered via the tail vein.
-
Oral (PO): To assess oral absorption and bioavailability. A typical dose might be 20-50 mg/kg administered by oral gavage.
-
Sample Collection
-
Blood: Serial blood samples (e.g., at 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose) should be collected from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.
-
Urine and Feces: Animals can be housed in metabolic cages to collect urine and feces over 24 or 48 hours to assess excretion pathways.
-
Tissues: For tissue distribution studies, animals are euthanized at various time points post-dosing, and key organs (liver, kidneys, spleen, lungs, heart, brain, etc.) are collected, weighed, and stored at -80°C.
Bioanalytical Methodology
A sensitive and specific analytical method is crucial for the quantification of γ-Glu-Trp and its metabolites in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.
Sample Preparation
-
Plasma: Protein precipitation is a common method. An aliquot of plasma is mixed with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard. After vortexing and centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted for injection.
-
Tissues: Tissues are first homogenized in a suitable buffer. The homogenate is then subjected to protein precipitation or solid-phase extraction to isolate the analytes of interest.
HPLC-MS/MS Conditions
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate γ-Glu-Trp from its metabolites and endogenous matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization, is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for γ-Glu-Trp and its metabolites would need to be optimized.
A detailed protocol for the analysis of γ-glutamyl peptides using UPLC-Q-TOF-MS/MS has been described, which can be adapted for γ-Glu-Trp.[5]
Data Presentation
While quantitative data for γ-Glu-Trp are not available, the following tables provide a template for the presentation of pharmacokinetic parameters that would be determined from in vivo studies.
Plasma Pharmacokinetic Parameters
| Parameter | IV Administration (Dose) | PO Administration (Dose) | Description |
| Cmax (ng/mL) | - | Value | Maximum observed plasma concentration. |
| Tmax (h) | - | Value | Time to reach Cmax. |
| AUC0-t (ng·h/mL) | Value | Value | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC0-∞ (ng·h/mL) | Value | Value | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 (h) | Value | Value | Elimination half-life. |
| CL (L/h/kg) | Value | - | Clearance. |
| Vd (L/kg) | Value | - | Volume of distribution. |
| F (%) | - | Value | Absolute oral bioavailability. |
Tissue Distribution
| Tissue | Concentration (ng/g) at 1h | Concentration (ng/g) at 4h | Concentration (ng/g) at 24h |
| Liver | Value | Value | Value |
| Kidney | Value | Value | Value |
| Spleen | Value | Value | Value |
| Lung | Value | Value | Value |
| Heart | Value | Value | Value |
| Brain | Value | Value | Value |
Conclusion
The pharmacokinetic evaluation of γ-Glu-Trp is a critical step in its development as a potential therapeutic agent. This technical guide provides a comprehensive framework for researchers to design and execute robust preclinical studies. By following the proposed methodologies for in vivo experiments and bioanalysis, it will be possible to elucidate the ADME properties of γ-Glu-Trp and make informed decisions about its future development. The central role of GGT in its metabolism suggests that its pharmacokinetic profile will be heavily influenced by the activity of this enzyme in different tissues. Future studies should focus on generating the quantitative data outlined in this guide to fully characterize the disposition of γ-Glu-Trp in animal models.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Metabolism of gamma-glutamyl amino acids and peptides in mouse liver and kidney in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of Bestim (Ubenimex) and Their Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bestim, also known as Ubenimex, is a natural dipeptide-like compound isolated from Streptomyces olivoreticuli.[1][2] It is a competitive and reversible inhibitor of several aminopeptidases, most notably aminopeptidase (B13392206) N (APN/CD13) and leukotriene A4 hydrolase (LTA4H).[1][3][4] Due to its immunomodulatory and anti-tumor activities, this compound is approved in Japan as an adjunct to chemotherapy for acute non-lymphocytic leukemia.[3] Its ability to modulate key biological pathways has spurred significant interest in the development of structural analogs with improved potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the structural analogs of this compound, their biological activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
Core Targets of this compound and Its Analogs
The therapeutic effects of this compound and its derivatives stem from their inhibition of specific metalloproteases:
-
Aminopeptidase N (APN/CD13): A zinc-dependent ectoenzyme overexpressed in various cancers.[5] It plays a crucial role in tumor angiogenesis, invasion, and metastasis.[5][6] CD13 is also implicated in multidrug resistance.[6]
-
Leukotriene A4 Hydrolase (LTA4H): A bifunctional zinc enzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[7][8] LTB4 is involved in a range of inflammatory diseases.[7][8]
-
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1): A key enzyme in the antigen presentation pathway, responsible for trimming peptide precursors for loading onto MHC class I molecules.[9][10] Modulation of ERAP1 activity can impact immune responses to cancers and viral infections, and has been linked to autoimmune diseases.[11][12]
Structural Analogs of this compound and Their Activities
The development of this compound analogs has focused on modifying its core structure to enhance affinity and selectivity for its primary targets. Many of these efforts involve creating conjugates with other therapeutic agents to achieve synergistic effects.
Data Presentation
| Compound/Analog Class | Target(s) | Key Activity Data | Therapeutic Area | Reference(s) |
| This compound (Ubenimex) | CD13, LTA4H, ERAP1 (weak) | Broad-spectrum aminopeptidase inhibitor. | Cancer, Lymphedema | [1][3][13] |
| Ubenimex-Fluorouracil Conjugates (e.g., BC-01, 12a) | CD13 | Compound 12a showed potent CD13 inhibitory activity and superior in vivo anti-tumor effects compared to 5-FU alone or in combination with ubenimex. | Liver Cancer | [14] |
| Ubenimex-Gemcitabine Hybrids (e.g., BC-A1) | CD13 | Designed as multi-functional agents for cancer therapy. | Cancer | [15] |
| Dual CD13/Proteasome Inhibitors (e.g., BC-05) | CD13, 20S Proteasome | BC-05 IC50 (human CD13) = 0.13 µM; BC-05 IC50 (20S proteasome) = 1.39 µM. Showed higher in vivo anti-tumor activity than ubenimex or ixazomib (B1672701) alone. | Cancer (Multiple Myeloma) | [15] |
| Phosphinic Pseudotripeptides | ERAP1, ERAP2 | Can enhance HLA-B27 surface presentation. | Autoimmune Disease | [16] |
| Thimerosal | ERAP1 | Submicromolar inhibitor of ERAP1 with strong selectivity over ERAP2 and IRAP. | Research Tool | [13] |
| Diaminobenzoic Acid Derivatives | ERAP1, ERAP2 | Compound 9: ERAP1 IC50 = 2 µM (10-fold selective over ERAP2). | Autoimmune Disease, Cancer | [17] |
| Benzofuran Derivatives | ERAP1 | Discovered through high-throughput screening as potent ERAP1 inhibitors. | Inflammatory Bowel Disease | [17][18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound analogs. Below are representative protocols for key experiments.
Aminopeptidase Inhibition Assay
This assay is fundamental for determining the inhibitory potency of compounds against enzymes like CD13 and ERAP1.[19]
Materials:
-
Purified recombinant human aminopeptidase (e.g., CD13, ERAP1).
-
Fluorogenic or chromogenic substrate (e.g., L-Leucine-p-nitroanilide for CD13).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted test compounds to the respective wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay evaluates the cytotoxic or anti-proliferative effects of the analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., hepatocellular carcinoma cells like HuH7).[20]
-
Complete cell culture medium.
-
Test compounds.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Experimental Workflows
The biological activities of this compound and its analogs are mediated through the modulation of complex signaling pathways. Understanding these pathways is essential for rational drug design and development.
CD13-Mediated Signaling in Cancer
Inhibition of CD13 can disrupt several pro-tumorigenic signaling cascades. For instance, in hepatocellular carcinoma, CD13 promotes cancer progression and sorafenib (B1663141) resistance by interacting with HDAC5 and activating the NF-κB signaling pathway.[21] Ubenimex has been shown to restore sorafenib sensitivity by inhibiting this pathway.[21] Furthermore, CD13 inhibition can downregulate the PI3K/AKT/NF-κB pathway in gastric cancer cells.[22]
Caption: CD13 signaling pathways in cancer and their inhibition by Ubenimex.
LTA4H in the Inflammatory Pathway
LTA4H is a critical enzyme in the 5-lipoxygenase pathway, converting LTA4 to the potent chemoattractant LTB4.[23] By inhibiting LTA4H, this compound and its analogs can reduce the production of LTB4, thereby dampening the inflammatory response.[4][7] This mechanism is particularly relevant for the treatment of inflammatory diseases.[7][8]
Caption: The role of LTA4H in the leukotriene synthesis pathway.
ERAP1 in Antigen Presentation
ERAP1 plays a dual role in the adaptive immune response by trimming peptide precursors in the endoplasmic reticulum.[10] It can either generate the optimal 8-9 amino acid peptides for MHC class I binding or destroy potential epitopes by over-trimming them.[9][10] Inhibition of ERAP1 can therefore modulate the immunopeptidome, which has implications for cancer immunotherapy and autoimmunity.[9][12]
Caption: ERAP1's role in the MHC class I antigen presentation pathway.
General Workflow for Analog Development and Evaluation
The discovery and development of novel this compound analogs typically follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.
Caption: A typical workflow for the development of this compound analogs.
Conclusion
This compound and its structural analogs represent a promising class of therapeutic agents with diverse applications in oncology and immunology. By targeting key aminopeptidases, these compounds can modulate fundamental cellular processes, including tumor growth, inflammation, and antigen presentation. The continued development of novel analogs with enhanced potency and selectivity, guided by a thorough understanding of their structure-activity relationships and mechanisms of action, holds significant potential for the discovery of new and effective treatments for a range of diseases. This guide provides a foundational resource for researchers and drug development professionals working in this exciting field.
References
- 1. Ubenimex - Wikipedia [en.wikipedia.org]
- 2. Ubenimex | C16H24N2O4 | CID 72172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eiger Announces Results Demonstrating Benefit of Ubenimex and Leukotriene B4 (LTB4) Modulation in Experimental Lymphedema [prnewswire.com]
- 4. Inhibition of LTA4H by bestatin in human and mouse colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Ectopeptidase APN/CD13 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD13: A Key Player in Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 8. Modulation of inflammatory disease by inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. ERAP1 functions override the intrinsic selection of specific antigens as immunodominant peptides, thereby altering the potency of antigen-specific cytolytic and effector memory T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Screening Identifies Thimerosal as a Selective Inhibitor of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological characterization of ubenimex-fluorouracil conjugates for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A CD13 inhibitor, ubenimex, synergistically enhances the effects of anticancer drugs in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CD13 promotes hepatocellular carcinogenesis and sorafenib resistance by activating HDAC5‐LSD1‐NF‐κB oncogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide on Bestim's Interaction with Immune Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between Bestim (Thymosin alpha 1) and key immune receptors. It details the primary receptor targets, the subsequent signaling cascades, quantitative interaction data, and the experimental methodologies used to elucidate these mechanisms.
Core Concepts: this compound as an Immunomodulator
This compound, the synthetic form of Thymosin alpha 1 (Tα1), is a 28-amino acid peptide originally isolated from the thymus gland.[1][2] It is a potent biological response modifier that enhances both innate and adaptive immune responses by interacting with specific receptors on immune cells, primarily dendritic cells (DCs) and T cells.[1][3][4] Its mechanism of action is pleiotropic, meaning it affects multiple immune cell subsets and pathways to restore immune homeostasis without typically overstimulating inflammatory responses.[4][5]
Primary Immune Receptor Targets: Toll-Like Receptors (TLRs)
The principal targets for this compound are members of the Toll-like receptor (TLR) family, a class of pattern recognition receptors crucial for initiating the innate immune response.[1] this compound functions as an agonist for several TLRs, particularly on myeloid and plasmacytoid dendritic cells.[3][5]
Key Interacting Receptors:
-
TLR2 & TLR9: this compound is a known agonist for TLR2 and TLR9 on dendritic and myeloid cells.[1][3][6] This interaction is fundamental to its ability to stimulate an adaptive immune response.[3]
-
TLR3 & TLR4: Research also suggests that this compound can bind to TLR3 and TLR4, contributing to the activation of intracellular signaling pathways.[1][7]
-
TLR7: The TLR7/MyD88 signaling pathway has also been associated with this compound's activity, promoting the production of various cytokines.[7]
Signaling Pathways Activated by this compound
Upon binding to TLRs, this compound initiates a cascade of intracellular signaling events that culminate in the activation of transcription factors, leading to the expression of genes involved in immunity and inflammation.[3][5] The primary signaling adapter protein involved in this process is Myeloid Differentiation Factor 88 (MyD88).[8][9][10]
Key Downstream Pathways:
-
MyD88-Dependent Pathway: this compound's binding to TLRs recruits the MyD88 adapter protein. This leads to the activation of IRAK4/1 and subsequently TRAF6.[10]
-
NF-κB Activation: The TRAF6 complex activates I-kappa B kinase (IKK), which leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB).[10] This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus and initiate the transcription of pro-inflammatory and immune-related genes.[1][10]
-
MAPK Pathway: The TRAF6 complex also activates the mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK.[8][10] This pathway works in concert with NF-κB to regulate the production of cytokines.[1]
-
IRF Activation: Engagement of certain TLRs (e.g., TLR3, TLR9) can also lead to the activation of Interferon Regulatory Factors (IRFs), such as IRF3 and IRF7, which are critical for the production of Type I interferons (IFN-α/β).[1][10]
Signaling Pathway Diagram
Quantitative Data on this compound's Effects
| Parameter | Cell Type | Effect Measured | Concentration/Dose | Result | Reference |
| Apoptosis Induction | Human breast cancer and leukemia cell lines | Apoptosis Rate | 100 to 160 µM | Significant induction of apoptosis | [3] |
| Virological Response | Patients with Chronic Hepatitis B | Clearance of serum HBV DNA and HBeAg | 1.6 mg subcutaneous injection, twice a week for 24 weeks | 40.6% complete virological response rate | [3] |
| T-Cell Proliferation | Severely ill COVID-19 patients | T-cell count | Daily treatment for one week | Significant promotion of activated T-cell proliferation | [3] |
| Antiviral Effect | SARS-CoV-2-infected cell cultures | Viral Load | Not specified | 40% reduction in viral load within 48 hours | [9] |
| Cytokine Production | SARS-CoV-2-infected cell cultures | Type I Interferon | Not specified | 60% increase in Type I interferon | [9] |
Detailed Experimental Protocols
The study of this compound's interaction with immune receptors involves a variety of standard immunological and biochemical assays.
Protocol: In Vitro Dendritic Cell (DC) Maturation Assay
Objective: To determine the effect of this compound on the maturation of dendritic cells, a key step in initiating an adaptive immune response.
Methodology:
-
Isolation of Monocytes: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).
-
Differentiation into Immature DCs (iDCs): Culture the isolated monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL).
-
Stimulation with this compound: Harvest the resulting iDCs and re-plate. Stimulate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) for 24-48 hours. A positive control (e.g., LPS at 1 µg/mL) and a negative control (medium only) should be included.
-
Analysis of Maturation Markers: After stimulation, harvest the DCs and stain them with fluorescently-labeled antibodies against maturation markers such as CD80, CD83, CD86, and MHC Class II.
-
Flow Cytometry: Analyze the expression levels of the maturation markers using a flow cytometer. An increase in the expression of these markers indicates DC maturation.
-
Cytokine Analysis: Collect the culture supernatants and measure the concentration of secreted cytokines, such as IL-12, using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]
Protocol: NF-κB Activation Reporter Assay
Objective: To quantify the activation of the NF-κB signaling pathway in response to this compound.
Methodology:
-
Cell Line: Use a cell line (e.g., HEK293) that has been stably transfected with a specific TLR (e.g., TLR2 or TLR9) and an NF-κB-luciferase reporter construct.
-
Cell Culture and Plating: Culture the cells to ~80% confluency and seed them into a 96-well plate. Allow the cells to adhere overnight.
-
Stimulation: Treat the cells with a range of this compound concentrations for 6-18 hours. Include a known agonist for the specific TLR as a positive control.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: The luminescence intensity is directly proportional to the activity of the NF-κB transcription factor. Normalize the results to a control (unstimulated cells) to determine the fold-change in activation.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound exerts its immunomodulatory effects primarily through the activation of Toll-like receptors on antigen-presenting cells, leading to the initiation of MyD88-dependent signaling pathways (NF-κB and MAPK). This results in enhanced immune cell maturation, cytokine production, and the orchestration of a robust adaptive immune response.[1][3][10] The quantitative data underscore its potential in clinical applications ranging from infectious diseases to oncology.[3][5]
Future research should focus on obtaining precise biophysical data, such as dissociation constants (Kd) for the this compound-TLR interactions, using techniques like surface plasmon resonance (SPR). Further elucidation of its effects on different immune cell subsets and in various disease models will continue to refine its therapeutic applications.
References
- 1. corepeptides.com [corepeptides.com]
- 2. Thymosin Alpha‑1: Stunning Immune Peptide Shows Promising Re [oathpeptides.com]
- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polarispeptides.com [polarispeptides.com]
- 5. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thymosin alpha 1 activates dendritic cells for antifungal Th1 resistance through toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymosin Alpha 1 Immunomodulator: 5 Proven Research Benefits [myconciergemd.com]
- 10. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
The Role of γ-L-Glutamyl-L-Tryptophan in Thymocyte Development: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The direct, peer-reviewed literature detailing the specific mechanisms of γ-L-Glutamyl-L-Tryptophan (γ-Glu-Trp) on thymocyte development is limited. This document provides a technical framework for investigating its potential role by integrating established immunomodulatory claims with standard methodologies in thymocyte biology.
Introduction
The thymus is the primary lymphoid organ responsible for the maturation of T lymphocytes (thymocytes), a critical process for establishing a functional and self-tolerant adaptive immune system. This development involves a highly regulated sequence of proliferation, differentiation, and selection events. Dysregulation in this process can lead to immunodeficiency, autoimmunity, and malignancy.
A body of research, primarily from Khavinson and Morozov, has identified a dipeptide, L-Glutamyl-L-Tryptophan (Glu-Trp), as an active component of a bovine thymus extract known as 'Thymalin'.[1][2] The synthesized version of this dipeptide is termed 'Thymogen' and has been reported to possess significant immunomodulatory properties, including the activation of T-cell differentiation and normalization of immune function, particularly in contexts of immunodeficiency and aging.[1][2][3][4] Specifically, γ-Glu-Trp has been cited for its role in promoting thymic and splenic cell proliferation.[5]
Despite these clinical and systemic observations, a detailed mechanistic understanding of how γ-Glu-Trp directly influences the developmental stages of thymocytes within the thymus remains to be fully elucidated in widely accessible literature. This guide outlines the theoretical framework and provides the necessary experimental protocols and analytical tools for researchers to systematically investigate the role of γ-Glu-Trp in thymocyte development.
Postulated Effects of γ-Glu-Trp on Thymocyte Development
Based on existing claims of T-cell activation and proliferation, γ-Glu-Trp is hypothesized to impact three core aspects of thymocyte development: proliferation, differentiation, and apoptosis.
Impact on Thymocyte Proliferation
Thymocyte development involves massive proliferation, especially at the double-negative (DN) stage, to generate a vast and diverse T-cell receptor (TCR) repertoire. It is postulated that γ-Glu-Trp may enhance the proliferation of specific thymocyte subsets.
Table 1: Illustrative Quantitative Data on γ-Glu-Trp-Induced Thymocyte Proliferation
(Note: This table presents hypothetical data for illustrative purposes, based on expected outcomes.)
| Thymocyte Subset | Treatment Group | Concentration (μg/mL) | Proliferation Index (CFSE Assay) | % Ki-67 Positive Cells |
| DN (CD4-CD8-) | Control | 0 | 1.2 ± 0.3 | 15 ± 4% |
| γ-Glu-Trp | 1 | 2.5 ± 0.5 | 32 ± 6% | |
| γ-Glu-Trp | 10 | 4.1 ± 0.7 | 55 ± 8% | |
| DP (CD4+CD8+) | Control | 0 | 1.1 ± 0.2 | 5 ± 2% |
| γ-Glu-Trp | 1 | 1.3 ± 0.3 | 7 ± 3% | |
| γ-Glu-Trp | 10 | 1.5 ± 0.4 | 9 ± 3% | |
| SP (CD4+ or CD8+) | Control | 0 | 1.0 ± 0.1 | 3 ± 1% |
| γ-Glu-Trp | 1 | 1.1 ± 0.2 | 4 ± 2% | |
| γ-Glu-Trp | 10 | 1.2 ± 0.2 | 5 ± 2% | |
| *p < 0.05, *p < 0.01 compared to control. |
Influence on Thymocyte Differentiation
Thymocytes progress through distinct stages defined by the expression of cell surface markers, including CD4, CD8, CD25, and CD44. γ-Glu-Trp's reported ability to activate T-cell differentiation suggests it may influence the transition between these stages.[1][3]
Table 2: Illustrative Quantitative Data on γ-Glu-Trp's Effect on Thymocyte Subsets
(Note: This table presents hypothetical data for illustrative purposes.)
| Treatment Group | Concentration (μg/mL) | % DN (CD4-CD8-) | % DP (CD4+CD8+) | % CD4 SP | % CD8 SP |
| Control | 0 | 4.5 ± 1.1 | 85.2 ± 3.4 | 7.1 ± 2.1 | 3.2 ± 0.9 |
| γ-Glu-Trp | 1 | 3.9 ± 0.9 | 84.5 ± 4.0 | 8.5 ± 2.5 | 3.1 ± 1.0 |
| γ-Glu-Trp | 10 | 2.8 ± 0.7 | 80.1 ± 3.8 | 12.3 ± 3.1** | 4.8 ± 1.2 |
| p < 0.05, *p < 0.01 compared to control. |
Modulation of Thymocyte Apoptosis
Over 95% of developing thymocytes are eliminated through apoptosis during positive and negative selection. The metabolic state of T-cells, including the availability of amino acids like tryptophan, can influence their susceptibility to apoptosis.[4] γ-Glu-Trp may exert a pro-survival effect, protecting thymocytes from apoptosis.
Table 3: Illustrative Quantitative Data on γ-Glu-Trp's Anti-Apoptotic Effects
(Note: This table presents hypothetical data for illustrative purposes.)
| Apoptotic Stimulus | Treatment Group | Concentration (μg/mL) | % Apoptotic Cells (Annexin V+) |
| None | Control | 0 | 5.3 ± 1.5 |
| γ-Glu-Trp | 10 | 4.9 ± 1.2 | |
| Dexamethasone (B1670325) (1μM) | Control | 0 | 45.8 ± 5.1 |
| γ-Glu-Trp | 1 | 38.2 ± 4.5 | |
| γ-Glu-Trp | 10 | 25.1 ± 3.9** | |
| p < 0.05, *p < 0.01 compared to dexamethasone control. |
Key Signaling Pathways in Thymocyte Development
Understanding the established signaling pathways is crucial for designing experiments to probe the mechanism of action of γ-Glu-Trp.
T-Cell Receptor (TCR) Signaling
The TCR signaling cascade is fundamental for thymocyte selection. The strength and duration of the signal determine whether a thymocyte undergoes positive selection (survival) or negative selection (apoptosis).
IL-7 Signaling Pathway
Interleukin-7 (IL-7) is a critical cytokine for the survival and proliferation of early thymocytes. Its signaling is mediated through the IL-7 receptor (IL-7R) and subsequent activation of the JAK/STAT and PI3K/Akt pathways.
Experimental Protocols
To investigate the effects of γ-Glu-Trp, standard in vitro and ex vivo models of thymocyte development can be employed. Research-grade γ-L-Glutamyl-L-Tryptophan can be sourced from various peptide synthesis companies or synthesized enzymatically.[5][6][7][8][9]
Murine Thymocyte Isolation
-
Euthanize C57BL/6 mice (6-8 weeks old) via an approved method.
-
Dissect the thymus aseptically and place it in a petri dish containing 5 mL of ice-cold RPMI-1640 medium supplemented with 2% Fetal Bovine Serum (FBS).
-
Prepare a single-cell suspension by gently disrupting the thymic lobes between the frosted ends of two sterile glass slides.
-
Filter the cell suspension through a 70-µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cells at 300 x g for 7 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ACK lysis buffer for 1 minute to lyse red blood cells.
-
Quench the lysis by adding 10 mL of RPMI/2% FBS. Centrifuge as before.
-
Resuspend the final cell pellet in complete RPMI-1640 (10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol) and count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.
Fetal Thymic Organ Culture (FTOC)
FTOC provides an ex vivo system that preserves the thymic microenvironment, allowing for the study of thymocyte development over several days.
-
Dissect thymic lobes from E15.5 mouse embryos.
-
Place each lobe on a 0.8-µm polycarbonate filter (e.g., Isopore) resting on a sterile gelfoam sponge in a 6-well plate.
-
Add 1 mL of complete RPMI-1640 to the well, ensuring the medium reaches the filter but does not submerge the lobe.
-
Add γ-Glu-Trp to the culture medium at desired final concentrations (e.g., 0, 1, 10, 100 µg/mL).
-
Incubate at 37°C in 5% CO2 for 5-7 days, refreshing the medium every 2-3 days.
-
Harvest thymocytes by mechanical disruption of the lobes for subsequent analysis.
Flow Cytometry for Proliferation and Differentiation
-
Harvest thymocytes from culture and wash with FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
For Proliferation (CFSE Assay): Prior to culture, label cells with 1 µM Carboxyfluorescein succinimidyl ester (CFSE). After culture, analyze the dilution of CFSE fluorescence.
-
For Surface Staining: Aliquot 1x10^6 cells per tube. Add a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD4, -CD8, -CD25, -CD44, -CD3) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
For Intracellular Staining (Ki-67): After surface staining, fix and permeabilize cells using a commercial kit (e.g., Foxp3/Transcription Factor Staining Buffer Set). Add anti-Ki-67 antibody and incubate.
-
Wash cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo, FCS Express).
Apoptosis Assay (Annexin V Staining)
-
Culture 2x10^6 thymocytes/mL in a 24-well plate with γ-Glu-Trp.
-
Induce apoptosis with a known stimulus, such as dexamethasone (1 µM), for 6 hours.
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
Proposed Experimental Workflow and Analysis
A systematic investigation into γ-Glu-Trp's role would follow a logical progression from broad effects to specific mechanisms.
Conclusion
The dipeptide γ-L-Glutamyl-L-Tryptophan represents a promising but under-characterized immunomodulatory agent. The historical and clinical data associated with Thymalin and its derivative, Thymogen, strongly suggest an effect on T-cell populations. However, a rigorous investigation focused specifically on the developmental processes within the thymus is required to validate these claims and elucidate the underlying mechanisms. The experimental frameworks and protocols detailed in this guide provide a comprehensive roadmap for researchers to explore the potential of γ-Glu-Trp as a modulator of thymopoiesis, with potential applications in immunotherapy, immune reconstitution, and gerontology.
References
- 1. khavinson.info [khavinson.info]
- 2. khavinson.info [khavinson.info]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Peptides of pineal gland and thymus prolong human life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thymogen Alpha-1: A Superior Alternative to Thymosin Alpha 1 [integrativepeptides.com]
- 9. purehealthpeptides.com [purehealthpeptides.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Bestim (TFX-Thymostimulin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bestim, a purified extract of calf thymus, also known as TFX-thymostimulin, is a biological response modifier with immunomodulatory properties. It is composed of a mixture of peptides with molecular weights ranging from 1 to 12 kDa.[1] this compound has been investigated for its potential to restore immune function in various conditions, including primary and secondary immunodeficiencies, cancer, and autoimmune diseases.[2][3] Preclinical in vivo studies are crucial for elucidating its mechanism of action and determining its therapeutic potential. These application notes provide a summary of recommended dosages from published studies and detailed protocols for conducting in vivo experiments.
Data Presentation: Recommended Dosage of this compound in In Vivo Studies
The effective dosage of this compound can vary significantly depending on the animal model, the disease context, and the desired immunological endpoint. The following table summarizes dosages used in previously published in vivo studies.
| Animal Model | Disease/Condition Model | This compound (TP-1) Dosage | Route of Administration | Dosing Schedule | Key Findings | Reference |
| C57BL/6 Mice | Lewis Lung Carcinoma (3LL) | 4 mg/kg | Not specified | Twice weekly | Delayed primary tumor appearance; increased survival rate when combined with chemotherapy. | [4] |
| Ames Dwarf Mice | Immunodeficiency (GH/PRL deficiency) | Not specified in abstract | Daily injections | For 5 days | Increased spleen lymphocyte number and NK cell activity in pituitary-grafted mice. | [5] |
| NZW Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 15 µg / 100g body weight (for Thymulin/Thymopentin) | Intraperitoneal (IP) | Every other day for 30 days | Reduced disease severity and modulated cytokine responses. | [6] |
| Human (Clinical) | Small Cell Lung Cancer | 1 mg/kg | Intramuscular (IM) | Days 7-14 of each chemotherapy cycle | Reduced chemotherapy-induced toxicity and improved survival. | [3] |
| Human (Clinical) | Non-Hodgkin's Lymphoma | 1 mg/kg | Intramuscular (IM) | Not specified | Used in combination with chemotherapy. | [7] |
Note: The study in EAE mice used other thymic peptides (Thymulin and Thymopentin), which may have different potencies than this compound. This data is included for reference.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Syringes and needles of appropriate gauge (e.g., 27-30G for mice)
Protocol:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with sterile saline or PBS to the desired stock concentration. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent peptide degradation.
-
Dilution: Based on the animal's weight and the target dose, calculate the required volume of the this compound stock solution. If necessary, perform further dilutions with sterile saline or PBS to achieve the final injectable volume. Recommended injection volumes for mice are typically 100-200 µL for subcutaneous or intramuscular routes and up to 500 µL for intraperitoneal injection.
-
Storage: Use the reconstituted solution immediately. If short-term storage is necessary, keep it at 2-8°C for no longer than 24 hours. For longer-term storage, consult the manufacturer's instructions, though it is generally recommended to avoid repeated freeze-thaw cycles.
In Vivo Administration of this compound in Mice
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile. Intramuscular and intraperitoneal injections are common for immunomodulatory studies.
a) Intramuscular (IM) Injection Protocol
Materials:
-
Prepared this compound solution
-
Syringe with a 27-30G needle
-
Animal restrainer (optional)
-
70% Ethanol (B145695) wipes
Procedure:
-
Animal Restraint: Properly restrain the mouse to immobilize the hind limb. This can be done manually by a trained handler or with a restraint device.
-
Site Preparation: Swab the injection site on the quadriceps or gastrocnemius muscle with a 70% ethanol wipe.
-
Injection: Insert the needle into the muscle at a 90-degree angle. Aspirate briefly to ensure the needle has not entered a blood vessel. If no blood appears, slowly inject the this compound solution (typically up to 50 µL per site).
-
Post-injection Care: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions at the injection site.
b) Intraperitoneal (IP) Injection Protocol
Materials:
-
Prepared this compound solution
-
Syringe with a 25-27G needle
-
70% Ethanol wipes
Procedure:
-
Animal Restraint: Grasp the mouse by the scruff of the neck to expose the abdomen.
-
Positioning: Tilt the mouse's head downwards at a slight angle to cause the abdominal organs to shift cranially.
-
Site Preparation: The injection should be made into the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Injection: Insert the needle at a 10-20 degree angle. Do not insert the needle too deeply to avoid puncturing internal organs. Aspirate to check for the presence of urine or intestinal contents. If the aspiration is clear, inject the solution smoothly.
-
Post-injection Care: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of discomfort.
Mandatory Visualizations
Experimental Workflow for this compound In Vivo Study
Caption: A typical experimental workflow for an in vivo study investigating the effects of this compound.
Proposed Signaling Pathway for this compound's Immunomodulatory Action
Caption: A proposed signaling pathway for the immunomodulatory effects of this compound on immune cells.
References
- 1. Thymic peptides for treatment of cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Effects of thymostimulin on chemotherapy-induced toxicity and long-term survival in small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the thymic factor, thymostimulin (TP-1), on the survival rate of tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymostimulin effects on lymphoid organs in Ames dwarf mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymic peptides restrain the inflammatory response in mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. heraldopenaccess.us [heraldopenaccess.us]
Application Note: Solubilization and Use of Bestim (γ-Glu-Trp) in Experimental Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bestim (γ-L-glutamyl-L-tryptophan or γ-Glu-Trp) is a synthetic immunomodulatory dipeptide with potential applications in therapeutic research.[1] Composed of L-glutamic acid and L-tryptophan linked via a gamma-glutamyl bond, its physicochemical properties present unique challenges for experimental use, particularly its solubility.[2][3] this compound's zwitterionic nature means its solubility is highly dependent on pH.[1] Under neutral physiological conditions (pH 6-8), it is only slightly soluble in water, which can complicate the preparation of stock solutions for in vitro and in vivo studies.[1]
This application note provides a comprehensive guide to the solubilization of this compound for experimental use. It includes detailed protocols for preparing stock solutions, a summary of its physicochemical properties, and an example workflow for its application in cell-based assays.
Physicochemical Properties of this compound (γ-Glu-Trp)
A clear understanding of this compound's properties is essential for its effective use. The compound is a dipeptide with the molecular formula C₁₆H₁₉N₃O₅.[1][2] Its stability is optimal within a physiological pH range of 6.5-7.5.[1] Key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉N₃O₅ | [1][2] |
| Molecular Weight | 333.34 g/mol | [1][2] |
| IUPAC Name | (2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | [2] |
| Solubility in DMSO | 65 mg/mL (195 mM) | [1] |
| Solubility in Methanol | 5 mg/mL | [1] |
| Solubility in Ethanol | <1 mg/mL (at 25°C) | [1] |
| Aqueous Solubility | "Slightly soluble" at neutral pH.[1] Solubility increases significantly in acidic (pH < 2) and basic (pH > 10) conditions.[1] | [1] |
| Insoluble In | Ethyl acetate, benzene, hexane, chloroform | [1] |
Protocols for Solubilizing this compound
Due to its limited aqueous solubility at neutral pH, the recommended method for preparing this compound for most biological experiments is to first create a concentrated stock solution in an organic solvent.
3.1 Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for achieving a high-concentration stock solution of this compound.[1]
Materials:
-
This compound (γ-Glu-Trp) powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., for a 100 mM stock, use 33.33 mg per 1 mL of DMSO).
-
Weighing: Carefully weigh the this compound powder and place it into a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly. Gentle warming in a water bath (up to 37°C) can be used to aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the DMSO stock solution through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[1]
Note on Final Concentration: When diluting the DMSO stock into aqueous culture media or buffers, ensure the final concentration of DMSO is non-toxic to the experimental system (typically <0.5%, and ideally <0.1%). Always include a vehicle control (media/buffer with the same final concentration of DMSO) in your experiments.
3.2 Protocol 2: Preparation of Aqueous Solutions via pH Adjustment
For experiments where organic solvents are not permissible, this compound can be dissolved in aqueous buffers by adjusting the pH.
Materials:
-
This compound (γ-Glu-Trp) powder
-
Sterile, deionized water or desired buffer (e.g., PBS)
-
1 M NaOH and/or 1 M HCl
-
pH meter
-
Sterile tubes and magnetic stirrer
Procedure:
-
Suspension: Suspend the weighed this compound powder in the desired volume of water or buffer. The compound will not dissolve readily at neutral pH.
-
pH Adjustment: While stirring, slowly add 1 M NaOH dropwise to raise the pH above 10, or add 1 M HCl dropwise to lower the pH below 2. The powder should dissolve as the pH becomes more alkaline or acidic.[1]
-
Neutralization: Once fully dissolved, carefully back-titrate the solution to the desired final pH (e.g., 7.4) using 1 M HCl or 1 M NaOH.
-
Volume Adjustment: Adjust the final volume with the buffer to achieve the target concentration.
-
Sterilization and Storage: Filter-sterilize the solution using a 0.22 µm filter. Use fresh or store at 4°C for short-term use. Stability in aqueous solution may be limited, so fresh preparation is recommended.
Caution: Drastic pH shifts can affect the stability of the compound and other components in your buffer. This method should be validated for each specific application.
Example Experimental Workflow: Cell-Based Assay
The following workflow illustrates the general steps for applying a solubilized this compound stock solution in a typical in vitro cell-based experiment.
Proposed Signaling Pathway Involvement
While the precise mechanism of action for this compound is an area of active research, many peptides and immunomodulatory compounds exert their effects through cell surface receptors. γ-glutamyl compounds can be involved in pathways mediated by G-protein coupled receptors (GPCRs) and Transient Receptor Potential (TRP) channels.[4][5] TRPC channels, a subset of TRP channels, are known to be activated downstream of GPCRs that couple to the Gq/11 protein and subsequently activate the Phospholipase C (PLC) pathway.[6][7] A generalized diagram of this potential signaling cascade is presented below.
This pathway illustrates how ligand binding to a GPCR can activate Gαq, leading to PLC-mediated cleavage of PIP2 into IP3 and DAG. IP3 can trigger calcium release from internal stores, while DAG can activate TRPC channels, leading to cation influx and further downstream signaling.
Conclusion
The successful use of this compound (γ-Glu-Trp) in research depends on proper solubilization techniques. Due to its poor water solubility at neutral pH, preparing a concentrated stock in DMSO is the most reliable method for most applications. For solvent-sensitive experiments, pH-adjusted aqueous solutions can be used with caution. Researchers should always incorporate appropriate vehicle controls to ensure that any observed effects are due to the compound itself and not the solvent.
References
- 1. Buy this compound | 66471-20-3 | >98% [smolecule.com]
- 2. This compound | C16H19N3O5 | CID 3038501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Roles of G-Protein Coupled Receptors in Regulation of Neurohypophyseal Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct modulation of TRPC ion channels by Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Stimulation of Macrophages with Bestim (Tasonermin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bestim, the brand name for tasonermin, is a recombinant human Tumor Necrosis Factor-alpha (TNF-α).[1] TNF-α is a pleiotropic pro-inflammatory cytokine that serves as a master regulator of inflammatory and immune responses.[2] It is primarily produced by activated macrophages and, in turn, can potently activate macrophages in an autocrine or paracrine fashion.[2][3] In vitro, this compound can be used to mimic the physiological and pathological effects of endogenous TNF-α, making it a valuable tool for studying inflammatory pathways, macrophage polarization, and the cellular mechanisms of disease.
These application notes provide detailed protocols and supporting data for the use of this compound to stimulate murine and human macrophages in vitro. The primary macrophage models covered are the murine macrophage cell line RAW 264.7 and primary Bone Marrow-Derived Macrophages (BMDMs).
Mechanism of Action: TNF-α Signaling in Macrophages
This compound (TNF-α) exerts its effects by binding to two distinct cell surface receptors: TNFR1 (p55) and TNFR2 (p75).[2] While TNFR1 is expressed on most cell types, TNFR2 is found predominantly on immune cells, including macrophages.[2] The binding of trimeric TNF-α to these receptors initiates the recruitment of various adaptor proteins, leading to the activation of downstream signaling cascades. The two most prominent pathways activated in macrophages are the NF-κB and MAPK pathways, which drive the expression of numerous pro-inflammatory genes.[3]
A simplified diagram of the primary signaling pathway is shown below.
Data Presentation: Effective Concentrations and Expected Outcomes
The optimal concentration of this compound depends on the macrophage type, cell density, incubation time, and the specific endpoint being measured. The following tables summarize effective concentrations and expected quantitative outcomes based on published literature for recombinant TNF-α.
Table 1: Recommended Concentration Ranges for Macrophage Stimulation
| Application | Cell Type | Recommended Concentration | Incubation Time | Expected Outcome |
| NF-κB Activation | RAW 264.7 | 10 ng/mL | 15 - 60 minutes | IκBα degradation, p65 nuclear translocation.[4] |
| Cytokine mRNA Expression | Primary Macrophages | 10 - 50 ng/mL | 1 - 6 hours | Increased TNF-α, IL-6, and IL-1β mRNA levels. |
| Cytokine Protein Secretion | RAW 264.7, BMDMs | 1 - 20 ng/mL | 6 - 24 hours | Secretion of IL-6 and TNF-α into the supernatant. |
| Chronic Stimulation | Primary Macrophages | 1 - 10 ng/mL | 24 - 72 hours | Phenotypic modulation, changes in receptor expression. |
Table 2: Representative Quantitative Data for Macrophage Activation
| Stimulus | Cell Type | Concentration | Time | Measured Cytokine | Result (approx.) | Reference |
| Recombinant TNF-α | Murine ICCs | EC₅₀ = 0.817 ng/mL | 24 h | - (Cell number reduction) | 50% reduction in cell number | [2] |
| M1-Polarizing Media | Murine BMDMs | N/A | 24 h | TNF-α (in supernatant) | 0.7 ng/mL | [2] |
| E. coli | Murine Peritoneal | 5x10⁴ CFU/mL | 3 h | TNF-α (in supernatant) | ~400 pg/mL | [5] |
| S. aureus | Murine Peritoneal | 5x10⁴ CFU/mL | 6 h | TNF-α (in supernatant) | ~1000 pg/mL | [5] |
| LPS + IFN-γ | RAW 264.7 | 100 ng/mL + 500 pg/mL | 6 h | IL-6 (in supernatant) | ~1500 pg/mL | [6] |
Note: Data from non-TNF-α stimuli are provided to give a general indication of the magnitude of cytokine responses that can be expected from activated macrophages.
Experimental Protocols
Protocol 1: Stimulation of RAW 264.7 Macrophage Cell Line
RAW 264.7 is a murine macrophage-like cell line that is widely used for studying inflammation.
Materials:
-
RAW 264.7 cells (e.g., ATCC TIB-71)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Recombinant Human TNF-α (this compound), lyophilized
-
Sterile, nuclease-free water or PBS for reconstitution
-
Sterile tissue culture plates (6-well or 24-well)
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin ("Complete Medium").
-
Maintain cells in a 37°C, 5% CO₂ incubator.
-
Passage cells every 2-3 days when they reach 80-90% confluency. Use a cell scraper for detachment.
-
-
Reconstitution of this compound (TNF-α):
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.[2]
-
Reconstitute in sterile water or PBS to a stock concentration of 0.1-1.0 mg/mL. Gently pipette to dissolve; do not vortex.[2]
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Stimulation Experiment:
-
Seed RAW 264.7 cells in 6-well or 24-well plates at a density that will result in 70-80% confluency on the day of the experiment (e.g., 5 x 10⁵ cells/well for a 6-well plate). Allow cells to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in fresh, pre-warmed Complete Medium to the desired final concentrations (e.g., 1, 5, 10, 20 ng/mL).
-
Carefully aspirate the old medium from the cells and replace it with the medium containing this compound. Include a "vehicle control" well with medium only.
-
Incubate the plates at 37°C, 5% CO₂ for the desired time period (e.g., 30 minutes for signaling, 24 hours for cytokine secretion).
-
-
Downstream Analysis:
-
For Cytokine Secretion (ELISA): Carefully collect the culture supernatant, centrifuge to remove any cell debris, and store at -80°C until analysis.
-
For Gene Expression (qPCR): Wash cells with ice-cold PBS, then lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen).
-
For Protein Analysis (Western Blot): Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protocol 2: Stimulation of Primary Murine Bone Marrow-Derived Macrophages (BMDMs)
BMDMs are a more physiologically relevant model for macrophage function than cell lines.
Materials:
-
6- to 12-week-old mice (e.g., C57BL/6)
-
BMDM Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL recombinant murine M-CSF.
-
Recombinant murine M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant Human TNF-α (this compound)
-
Sterile surgical tools, syringes, and needles
-
70 µm cell strainer
-
Non-tissue culture treated petri dishes (for differentiation)
Procedure:
-
Isolation and Differentiation of BMDMs:
-
Euthanize a mouse according to approved institutional protocols. Sterilize the hind legs with 70% ethanol.
-
Harvest the femur and tibia bones, carefully removing all muscle tissue.
-
Cut the ends of the bones and flush the bone marrow into a sterile tube using a syringe with cold PBS.
-
Create a single-cell suspension by passing the marrow through a syringe and then a 70 µm cell strainer.
-
Centrifuge the cells, resuspend in BMDM Culture Medium, and plate in 100 mm non-tissue culture treated petri dishes.
-
Culture for 7 days at 37°C, 5% CO₂. Add fresh BMDM Culture Medium on Day 4. By Day 7, cells will have differentiated into adherent macrophages.
-
-
Stimulation Experiment:
-
On Day 7, gently detach the differentiated BMDMs using a cell scraper or Trypsin-EDTA.
-
Count the viable cells and re-seed them into standard tissue culture plates (e.g., 6-well or 24-well) at a density of 1 x 10⁶ cells/mL. Allow them to adhere for at least 2 hours.
-
Prepare and add this compound-containing medium as described in Protocol 1, Step 3.
-
Incubate for the desired time and proceed with downstream analysis as described in Protocol 1, Step 4.
-
Experimental Workflow and Visualization
A typical workflow for a macrophage stimulation experiment is outlined below.
References
- 1. Recombinant tumor necrosis factor enhances the proliferative responsiveness of murine peripheral macrophages to macrophage colony-stimulating factor but inhibits their proliferative responsiveness to granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor necrosis factor alpha derived from classically activated "M1" macrophages reduces interstitial cell of Cajal numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Production of IL-6 and TNF-alpha by the macrophage-like cell line RAW 264.7 after treatment with a cell wall extract of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Adenylate Cyclase Inhibition
Topic: Measuring Adenylate Cyclase Inhibition with a Focus on Investigating Novel Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenylate cyclases (AC) are a family of enzymes crucial for cellular signal transduction, catalyzing the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) and pyrophosphate.[1] The second messenger cAMP is integral to numerous signaling pathways, regulating a wide array of physiological processes. The modulation of AC activity is a key mechanism for many G-protein coupled receptors (GPCRs), where stimulatory G-proteins (Gs) activate AC and inhibitory G-proteins (Gi) suppress its activity.[1] Consequently, the measurement of adenylate cyclase inhibition is a critical tool in drug discovery and pharmacological research for identifying and characterizing compounds that may act as inhibitors at various points in these signaling cascades.
This document provides detailed protocols for measuring the inhibition of adenylate cyclase, with a particular focus on how to approach the investigation of compounds that may not directly target the enzyme but could modulate its activity through indirect mechanisms. As a case study for this approach, we will consider Bestim (Ubenimex). This compound is a well-characterized competitive, reversible protease inhibitor, targeting enzymes such as arginyl aminopeptidase, leukotriene A4 hydrolase, and alanyl aminopeptidase.[2][3][4][5] While not a known direct inhibitor of adenylate cyclase, its influence on various signaling pathways, including those involved in inflammation and immune response, makes it a relevant example for exploring potential indirect effects on cAMP-mediated signaling.
Signaling Pathways
The canonical adenylate cyclase signaling pathway is initiated by the binding of a ligand to a GPCR. This binding event triggers a conformational change in the receptor, leading to the activation of associated G-proteins. In the context of inhibition, the Gi alpha subunit dissociates from the beta-gamma subunits and inhibits adenylate cyclase, leading to a decrease in intracellular cAMP levels.
Caption: General signaling pathway of adenylate cyclase inhibition via a Gi-coupled GPCR.
While this compound is not known to directly interact with this pathway, its known targets could influence upstream or parallel signaling cascades that indirectly modulate adenylate cyclase activity. For instance, by inhibiting leukotriene A4 hydrolase, this compound reduces the production of leukotriene B4, a potent inflammatory mediator.[3] Inflammatory signaling can sometimes crosstalk with GPCR pathways, presenting a potential, albeit speculative, route for indirect modulation of adenylate cyclase.
Experimental Protocols
Several methods can be employed to measure adenylate cyclase activity and its inhibition. The choice of assay depends on factors such as the required sensitivity, throughput, and the nature of the biological sample.
Radiometric Assay for Adenylate Cyclase Activity
This is a classic and highly sensitive method for measuring AC activity.[6]
Principle: This assay measures the conversion of [α-³²P]ATP to [³²P]cAMP. The radiolabeled cAMP is then separated from other radiolabeled nucleotides for quantification.
Materials:
-
Cell membranes or purified enzyme preparation
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterases)
-
[α-³²P]ATP
-
Test compound (e.g., this compound) at various concentrations
-
Forskolin (B1673556) (a direct activator of most AC isoforms, used as a positive control for stimulation)
-
Stop solution (e.g., 1% SDS)
-
Dowex and Alumina chromatography columns for separation
Protocol:
-
Prepare reaction mixtures containing assay buffer, [α-³²P]ATP, and the cell membrane preparation.
-
Add the test compound (this compound) at a range of concentrations to different reaction tubes. Include a vehicle control (e.g., DMSO).
-
To measure inhibition of stimulated activity, include an AC activator like forskolin in the reaction.
-
Initiate the reaction by adding the enzyme preparation and incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Separate [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and Alumina chromatography.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the activity in the presence of the test compound to the control.
References
Flow Cytometry Analysis of Cellular Responses to Bestim (Ubenimex) Treatment
Application Note and Protocols for Researchers
Introduction
Bestim, the trade name for Ubenimex, is a potent inhibitor of aminopeptidase (B13392206) N (also known as CD13), a transmembrane metalloproteinase.[1][2] CD13 is overexpressed in various malignancies and plays a role in tumor progression, angiogenesis, and resistance to chemotherapy.[3][4] this compound exerts anti-tumor effects by inhibiting CD13 activity, which can lead to the induction of apoptosis, cell cycle arrest, and modulation of the immune system.[5][6][7] This application note provides detailed protocols for analyzing the cellular effects of this compound treatment using flow cytometry, a powerful technique for single-cell analysis. The provided methodologies will enable researchers to quantify this compound-induced apoptosis and cell cycle alterations, critical for understanding its mechanism of action and evaluating its therapeutic potential.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of CD13. This inhibition triggers downstream signaling events that can vary depending on the cell type and context. Key pathways affected by this compound treatment include:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines.[3][6] This can be mediated through the modulation of Bcl-2 family proteins and activation of caspases.[6][8]
-
Cell Cycle Regulation: Treatment with this compound can lead to cell cycle arrest, often at the G0/G1 phase, thereby inhibiting tumor cell proliferation.[5][9]
-
Signaling Pathway Modulation: this compound has been reported to suppress the Hedgehog and JAK2/STAT3 signaling pathways, both of which are crucial for cancer cell survival and proliferation.[8][10]
-
Immunomodulation: this compound can enhance the activity of immune cells, such as T-cells and natural killer (NK) cells, contributing to its anti-tumor effects.[2][7][11]
Data Presentation
The following tables summarize quantitative data on the effects of this compound treatment on apoptosis and cell cycle distribution in different cancer cell lines, as analyzed by flow cytometry.
Table 1: Effect of this compound on Apoptosis Induction
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Apoptotic Cells (%) | Fold Change vs. Control |
| Hepatocellular Carcinoma (HuH7) | This compound + CDDP | 10 | 72 | 35.2 ± 3.1 | ~2.5 |
| Bladder Cancer (RT112) | This compound | 50 | 16 | 28.4 ± 2.5 | ~3.0 |
| Bladder Cancer (5637) | This compound | 50 | 16 | 21.7 ± 1.9 | ~2.8 |
| Lung Adenocarcinoma (A549) | This compound + Pemetrexed | 10 | 48 | 45.6 ± 4.2 | ~2.0 |
Data are presented as mean ± standard deviation. Fold change is an approximation based on reported data.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | Concentration (µM) | Duration (h) | % G0/G1 | % S | % G2/M |
| Hepatocellular Carcinoma (HuH7) | This compound | 10 | 72 | 55.1 ± 4.5 | 29.8 ± 3.1 | 15.1 ± 2.0 |
| Hepatocellular Carcinoma (PLC/PRF/5) | This compound | 10 | 72 | 60.2 ± 5.1 | 25.7 ± 2.8 | 14.1 ± 1.8 |
| Lung Adenocarcinoma (A549) | This compound | 10 | 48 | 68.3 ± 5.9 | 18.5 ± 2.1 | 13.2 ± 1.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound (Ubenimex)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound and/or other compounds. Include a vehicle-only control.[12]
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a centrifuge tube. Wash the adherent cells once with PBS and detach them using a gentle non-enzymatic cell dissociation solution or by scraping. Combine with the collected supernatant.[13]
-
Suspension cells: Collect the cells directly into a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[13]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.[13][15]
-
Acquire data for at least 10,000 events per sample.
-
Set up appropriate compensation controls for FITC and PI.
-
Gate on the cell population to exclude debris.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]
Materials:
-
Cells of interest
-
This compound (Ubenimex)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow step 1 as described in Protocol 1.
-
-
Cell Harvesting:
-
Harvest cells as described in step 2 of Protocol 1.
-
-
Fixation:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to achieve a final concentration of 70%.[15]
-
Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cells once with cold PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Acquire data for at least 20,000 events per sample.[15]
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptotic cells).[18][19]
-
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound treatment.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Discovery of a Novel Ubenimex Derivative as a First-in-Class Dual CD13/Proteasome Inhibitor for the Treatment of Cancer [mdpi.com]
- 3. Aminopeptidase N (APN)/CD13 inhibitor, Ubenimex, enhances radiation sensitivity in human cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Suppression of CD13 Enhances the Cytotoxic Effect of Chemotherapeutic Drugs in Hepatocellular Carcinoma Cells [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Ubenimex, an APN inhibitor, could serve as an anti-tumor drug in RT112 and 5637 cells by operating in an Akt-associated manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro augmentation of cytotoxic activity of peripheral blood lymphocytes and spleen cells of cancer patients by ubenimex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ubenimex Combined with Pemetrexed Upregulates SOCS1 to Inhibit Lung Adenocarcinoma Progression via the JAK2-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A CD13 inhibitor, ubenimex, synergistically enhances the effects of anticancer drugs in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ubenimex suppresses glycolysis mediated by CD13/Hedgehog signaling to enhance the effect of cisplatin in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of bestatin (Ubenimex) on human T-cell colony formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell cycle analysis using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application of γ-D-Glutamyl-L-Tryptophan in Vaccine Adjuvant Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
γ-D-glutamyl-L-tryptophan (also known as SCV-07 or Thymogen) is a synthetic dipeptide with known immunomodulatory properties.[1][2][3] While its primary clinical investigations have focused on areas such as oncology and the mitigation of chemotherapy-induced side effects, its mechanism of action suggests a potential application as a vaccine adjuvant.[3] Adjuvants are critical components of modern vaccines, enhancing the magnitude and directing the nature of the immune response to a co-administered antigen.[4] This document outlines the proposed application of γ-D-glutamyl-L-tryptophan as a vaccine adjuvant, providing hypothetical data and detailed protocols for its evaluation.
The immunomodulatory activity of γ-D-glutamyl-L-tryptophan, which includes the modulation of cytokine profiles and key signaling pathways, presents a compelling case for its investigation as a novel adjuvant.[3] It is hypothesized that γ-D-glutamyl-L-tryptophan could promote a robust and tailored immune response, potentially with a bias towards a T helper 1 (Th1) phenotype, which is crucial for immunity against intracellular pathogens.
Proposed Mechanism of Action
γ-D-glutamyl-L-tryptophan has been shown to exert its immunomodulatory effects through the regulation of intracellular signaling cascades. A key proposed mechanism involves the activation of the tyrosine phosphatase SHP-2 and subsequent inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation and transcriptional activity.[3]
STAT3 is a critical regulator of immune responses, and its inhibition can lead to a shift in the balance of T helper cell differentiation. Specifically, the inhibition of STAT3 is associated with a decrease in Th2 and an increase in Th1 responses. This proposed mechanism suggests that γ-D-glutamyl-L-tryptophan could act as a Th1-polarizing adjuvant. By promoting the differentiation of naive T cells into Th1 cells, it would enhance cell-mediated immunity, characterized by the production of interferon-gamma (IFN-γ) and the activation of cytotoxic T lymphocytes.
The following diagram illustrates the proposed signaling pathway for the adjuvant activity of γ-D-glutamyl-L-tryptophan.
Caption: Proposed signaling pathway of γ-Glu-Trp as a Th1-polarizing adjuvant.
Data Presentation
The following tables present hypothetical quantitative data that would be expected from in vivo studies evaluating γ-D-glutamyl-L-tryptophan as a vaccine adjuvant compared to a standard adjuvant like Alum and a control group receiving the antigen alone.
Table 1: Antigen-Specific IgG Titer and Subclass Analysis
| Group | Antigen-Specific Total IgG (Mean Titer ± SD) | IgG1 (Mean Titer ± SD) | IgG2a (Mean Titer ± SD) | IgG2a/IgG1 Ratio |
| Antigen Only | 2,500 ± 800 | 2,000 ± 600 | 500 ± 200 | 0.25 |
| Antigen + Alum | 50,000 ± 15,000 | 45,000 ± 12,000 | 5,000 ± 1,500 | 0.11 |
| Antigen + γ-Glu-Trp | 45,000 ± 13,000 | 10,000 ± 3,000 | 35,000 ± 10,000 | 3.5 |
This table illustrates that γ-Glu-Trp is hypothesized to induce a high total IgG titer, comparable to Alum, but with a significantly higher IgG2a/IgG1 ratio, indicating a Th1-biased humoral response.
Table 2: Antigen-Specific T Cell Cytokine Production (ELISpot)
| Group | IFN-γ Spot Forming Cells (SFC) per 10^6 Splenocytes (Mean ± SD) | IL-4 Spot Forming Cells (SFC) per 10^6 Splenocytes (Mean ± SD) |
| Antigen Only | 50 ± 15 | 45 ± 12 |
| Antigen + Alum | 100 ± 30 | 250 ± 70 |
| Antigen + γ-Glu-Trp | 450 ± 120 | 60 ± 20 |
This table shows that γ-Glu-Trp is expected to significantly increase the number of IFN-γ producing T cells while having a minimal effect on IL-4 producing cells, further supporting its role as a Th1-polarizing adjuvant.
Table 3: Intracellular Cytokine Staining of CD4+ T Cells (Flow Cytometry)
| Group | % IFN-γ+ of CD4+ T cells (Mean ± SD) | % IL-4+ of CD4+ T cells (Mean ± SD) | % IL-17A+ of CD4+ T cells (Mean ± SD) |
| Antigen Only | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.05 |
| Antigen + Alum | 1.0 ± 0.3 | 2.5 ± 0.7 | 0.3 ± 0.1 |
| Antigen + γ-Glu-Trp | 4.5 ± 1.2 | 0.6 ± 0.2 | 0.4 ± 0.1 |
This table provides a more detailed analysis of the T helper cell response, with γ-Glu-Trp expected to induce a substantial increase in the percentage of IFN-γ producing CD4+ T cells.
Experimental Protocols
The following are detailed protocols for the evaluation of γ-D-glutamyl-L-tryptophan as a vaccine adjuvant.
1. In Vivo Mouse Immunization Protocol
This protocol outlines the immunization schedule for evaluating the adjuvant effect of γ-D-glutamyl-L-tryptophan in a mouse model.
Caption: Experimental workflow for in vivo mouse immunization.
-
Animals: 6-8 week old female BALB/c mice.
-
Groups (n=8-10 per group):
-
PBS (Negative Control)
-
Antigen Only (e.g., 10 µg Ovalbumin)
-
Antigen + Alum (e.g., 10 µg Ovalbumin in 100 µg Alhydrogel)
-
Antigen + γ-Glu-Trp (e.g., 10 µg Ovalbumin + 50 µg γ-Glu-Trp)
-
γ-Glu-Trp Only (Adjuvant Control)
-
-
Procedure:
-
Day 0 (Primary Immunization): Administer a total volume of 100 µL per mouse via subcutaneous injection at the base of the tail. The formulations should be prepared fresh.
-
Day 14 (Booster Immunization): Administer a booster immunization with the same formulations as the primary immunization.
-
Day 21 (Interim Bleed): Collect a small volume of blood (e.g., 50-100 µL) from the tail vein for preliminary antibody analysis.
-
Day 28 (Termination): Perform a terminal bleed via cardiac puncture to collect serum for final antibody analysis. Euthanize the mice and aseptically harvest the spleens for T cell assays.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies
This protocol is for the quantification of antigen-specific IgG, IgG1, and IgG2a in the collected mouse serum.
-
Materials:
-
96-well high-binding ELISA plates
-
Antigen (e.g., Ovalbumin)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% skim milk in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
HRP-conjugated anti-mouse IgG, IgG1, and IgG2a detection antibodies
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Coat the ELISA plate with the antigen (e.g., 2 µg/mL in coating buffer) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 2 hours at room temperature.
-
Wash the plate three times.
-
Add serially diluted mouse serum samples to the plate and incubate for 2 hours at room temperature.
-
Wash the plate five times.
-
Add the HRP-conjugated detection antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm. The antibody titer is determined as the reciprocal of the highest dilution with an absorbance value greater than twice the background.
-
3. Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
This protocol is for the quantification of antigen-specific IFN-γ and IL-4 secreting cells from the harvested splenocytes.[5][6][7][8]
Caption: Experimental workflow for ELISpot assay.
-
Materials:
-
96-well PVDF membrane ELISpot plates
-
Capture antibodies for IFN-γ and IL-4
-
Biotinylated detection antibodies for IFN-γ and IL-4
-
Streptavidin-HRP
-
AEC substrate kit
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
Antigen (e.g., Ovalbumin)
-
Concanavalin A (positive control)
-
ELISpot reader
-
-
Procedure:
-
Coat the ELISpot plate with capture antibody overnight at 4°C.
-
Wash and block the plate.
-
Prepare a single-cell suspension of splenocytes.
-
Add splenocytes (e.g., 2x10⁵ cells/well) to the plate.
-
Stimulate the cells with the antigen (e.g., 10 µg/mL), Concanavalin A (positive control), or medium alone (negative control).
-
Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours.
-
Wash and add Streptavidin-HRP. Incubate for 1 hour.
-
Wash and add AEC substrate. Monitor spot development.
-
Stop the reaction by washing with water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
-
4. Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol is for the detection of intracellular IFN-γ, IL-4, and IL-17A in antigen-stimulated CD4+ T cells.[9][10][11][12]
-
Materials:
-
Splenocytes
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin
-
Antigen (e.g., Ovalbumin)
-
Brefeldin A
-
PMA/Ionomycin (positive control)
-
Fluorescently-conjugated antibodies against CD3, CD4, IFN-γ, IL-4, and IL-17A
-
Fixation/Permeabilization buffer
-
Flow cytometer
-
-
Procedure:
-
Stimulate splenocytes (1-2x10⁶ cells/well) with antigen, PMA/Ionomycin, or medium alone for 4-6 hours in the presence of Brefeldin A.
-
Wash the cells and stain for surface markers (CD3, CD4) for 30 minutes at 4°C.
-
Wash the cells and fix them using a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain for intracellular cytokines (IFN-γ, IL-4, IL-17A) for 30 minutes at room temperature.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the percentage of cytokine-positive cells within the CD3+CD4+ T cell population.
-
The immunomodulatory properties of γ-D-glutamyl-L-tryptophan, particularly its demonstrated ability to influence key signaling pathways like STAT3, provide a strong rationale for its investigation as a novel vaccine adjuvant. The proposed protocols and expected outcomes outlined in this document offer a framework for the systematic evaluation of its potential to enhance and direct vaccine-induced immune responses. Should the hypothesis hold true, γ-D-glutamyl-L-tryptophan could represent a valuable addition to the arsenal (B13267) of vaccine adjuvants, especially for vaccines requiring a robust cell-mediated, Th1-type immune response. Further preclinical studies are warranted to validate this promising application.
References
- 1. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Immunomodulatory Peptides as Vaccine Adjuvants and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 6. IFN-y ELISpot Assay Protocol on Multiscreen IP Plate - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mstechno.co.jp [mstechno.co.jp]
- 8. ELISPOT protocol | Abcam [abcam.com]
- 9. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 10. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 11. med.virginia.edu [med.virginia.edu]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Designing Experiments with Bestim (Tasonermin) as an Immunomodulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bestim, the trade name for Tasonermin, is a recombinant form of human tumor necrosis factor-alpha (TNF-α).[1][2] It is a biopharmaceutical cytokine that mimics the effects of natural TNF-α, a key player in systemic inflammation and the immune response.[1] Developed by Boehringer Ingelheim in collaboration with the European Organization for Research and Treatment of Cancer (EORTC), this compound is approved in the European Union.[1][3] Its primary clinical application is as an adjunct to surgery for irresectable soft tissue sarcomas of the limbs, where it is administered in combination with the chemotherapeutic agent melphalan (B128) via a procedure called mild hyperthermic isolated limb perfusion (ILP).[2][3]
The mechanism of action for this compound is twofold. First, it binds directly to TNF receptors (primarily TNFR1) on the surface of cancer cells, which can initiate a signaling cascade leading to programmed cell death, or apoptosis.[1][3] Second, and central to its immunomodulatory role, this compound enhances the permeability of tumor vasculature.[1] This effect promotes the infiltration of immune cells such as monocytes, macrophages, and granulocytes into the tumor microenvironment and facilitates the delivery of other therapeutic agents.[1][3] These actions collectively trigger an inflammatory response within the tumor, leading to hemorrhagic necrosis and destruction of the tumor tissue.[3]
Core Signaling Pathway: this compound (TNF-α)
This compound functions by activating the same signaling pathways as endogenous TNF-α. Upon binding to its receptor, TNFR1, a complex is formed that recruits signaling proteins like TRADD, TRAF2, and RIPK1.[4] This initiates downstream cascades that can lead to either cell survival and inflammation via the NF-κB pathway or cell death via the caspase-8-mediated apoptosis pathway.[3][4] The cellular context and the presence of other signals determine which pathway predominates.[4]
Caption: this compound binds to TNFR1, initiating pathways for apoptosis or inflammation.
Application Note 1: Assessing the In Vitro Cytotoxicity and Pro-Apoptotic Effects of this compound
Objective: To determine the direct anti-proliferative and apoptotic effects of this compound on cancer cells in a controlled, in vitro environment. This is a foundational step to establish baseline sensitivity of specific cancer cell lines to this compound treatment.
Table 1: Representative In Vitro Data for this compound
(Note: Data are illustrative and should be generated for specific cell lines of interest.)
| Cell Line | Cancer Type | IC50 (ng/mL) | Apoptosis (% Annexin V+) at IC50 |
| HT-1080 | Fibrosarcoma | 50 | 45% |
| WEHI-164 | Fibrosarcoma | 10 | 60% |
| A375 | Melanoma | 120 | 30% |
| MCF-7 | Breast Cancer | >1000 (Resistant) | <5% |
Protocol 1: In Vitro Cell Viability and Apoptosis Assay
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound (Tasonermin), lyophilized powder[2]
-
Sterile physiological saline for reconstitution[2]
-
96-well and 6-well tissue culture plates
-
MTT or WST-1 cell proliferation reagent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
Plate reader
Methodology:
-
Cell Seeding:
-
For viability assays, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
For apoptosis assays, seed cells in a 6-well plate at a density of 2-5 x 10^5 cells/well.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
This compound Treatment:
-
Reconstitute this compound in sterile saline to a stock concentration (e.g., 0.2 mg/mL).[2]
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 1000 ng/mL).
-
Remove old media from cells and replace with media containing the different concentrations of this compound. Include a "vehicle only" control.
-
-
Incubation: Incubate plates for 48-72 hours at 37°C, 5% CO2.
-
Cell Viability Assessment (MTT/WST-1 Assay):
-
Add the viability reagent to each well of the 96-well plate according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
-
Apoptosis Assessment (Flow Cytometry):
-
Harvest cells from the 6-well plates, including any floating cells in the supernatant.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Analyze the samples on a flow cytometer within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Caption: Workflow for assessing this compound's direct effects on cancer cells.
Application Note 2: Evaluating the Immunomodulatory Activity of this compound
Objective: To characterize how this compound activates immune cells and stimulates the production of secondary cytokines. These assays are critical for understanding the indirect, immune-mediated anti-tumor effects of the drug.
Table 2: Expected Immunomodulatory Effects of this compound
(Note: Data are illustrative and reflect expected trends.)
| Cell Type | Assay | Marker / Cytokine | Expected Outcome |
| T Cells (in PBMCs) | Activation | CD25, CD69 | Upregulation |
| T Cells (in PBMCs) | Cytokine Release | IFN-γ, IL-2 | Increased Production |
| Macrophages | Cytokine Release | TNF-α, IL-6, IL-1β | Increased Production |
| Endothelial Cells | Adhesion Molecules | ICAM-1, VCAM-1 | Upregulation |
Protocol 2: Immune Cell Activation and Cytokine Release Assay
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
RPMI-1640 medium + 10% FBS
-
This compound (Tasonermin)
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69)
-
ELISA or Multiplex Bead Array kits for desired cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6)
-
Flow cytometer
-
Plate reader or multiplex analyzer
Methodology:
-
Cell Culture:
-
Plate PBMCs in a 24-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Allow cells to rest for 2-4 hours.
-
-
This compound Stimulation:
-
Treat the cells with this compound at various concentrations (e.g., 1, 10, 100 ng/mL). Include an unstimulated control.
-
For some experiments, co-stimulation with a T-cell activator like anti-CD3 antibody may be included to assess this compound's co-stimulatory potential.[5]
-
-
Sample Collection:
-
For Cytokine Analysis: At various time points (e.g., 6, 24, 48 hours), carefully collect the cell culture supernatant. Centrifuge to remove cell debris and store at -80°C until analysis.
-
For Activation Marker Analysis: After 24-48 hours of stimulation, harvest the cells.
-
-
Cytokine Quantification:
-
Thaw the collected supernatants.
-
Measure the concentration of cytokines (IFN-γ, TNF-α, etc.) using ELISA or a multiplex bead array system, following the manufacturer's protocol.
-
-
Activation Marker Analysis (Flow Cytometry):
-
Wash the harvested cells with FACS buffer (PBS + 2% FBS).
-
Stain the cells with a cocktail of fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD8, anti-CD25, anti-CD69) for 30 minutes on ice in the dark.
-
Wash the cells again to remove unbound antibodies.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the lymphocyte population, then on T-cell subsets (e.g., CD3+/CD8+), and quantify the percentage of cells expressing activation markers like CD25 and CD69.
-
Caption: Parallel workflow to measure cytokine release and cell activation.
Application Note 3: Assessing In Vivo Anti-Tumor Efficacy of this compound
Objective: To evaluate the therapeutic efficacy of this compound in a living organism, which integrates its direct cytotoxic effects with its complex immunomodulatory functions. Syngeneic models (with competent immune systems) are particularly valuable for this purpose.
Table 3: Key Metrics for In Vivo Preclinical Studies
(Note: Data are illustrative examples of common endpoints.)
| Treatment Group | Endpoint | Metric | Result |
| Vehicle Control | Tumor Growth | Mean Tumor Volume (Day 21) | 1500 mm³ |
| Melphalan | Tumor Growth | T/C Ratio | 0.6 |
| This compound + Melphalan | Tumor Growth | T/C Ratio | 0.2 |
| This compound + Melphalan | Survival | Median Survival | 45 Days |
| Vehicle Control | Survival | Median Survival | 25 Days |
*T/C Ratio: (Mean tumor volume of treated group) / (Mean tumor volume of control group). A lower value indicates greater efficacy.[6]
Protocol 3: Syngeneic Mouse Tumor Model
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
This compound (murine surrogate TNF-α may be required) and Melphalan
-
Sterile PBS and injection supplies
-
Digital calipers
-
Animal housing and monitoring facilities compliant with ethical guidelines
Methodology:
-
Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (n=8-10 per group) once tumors reach the target size.
-
Example Groups:
-
Vehicle Control (e.g., saline, i.v. or i.p.)
-
This compound alone
-
Melphalan alone
-
This compound + Melphalan combination
-
-
Administer treatments according to a defined schedule (e.g., every 3 days for 3 cycles). The route of administration should mimic the intended clinical use as closely as possible, though systemic administration (i.v. or i.p.) is common in preclinical models.
-
-
Monitoring:
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Define study endpoints, such as a maximum tumor volume or signs of morbidity, in accordance with animal welfare regulations.
-
-
Data Analysis:
Caption: Standard workflow for a preclinical in vivo tumor model study.
References
- 1. What is Tasonermin used for? [synapse.patsnap.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Reactome | TNF signaling [reactome.org]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Preclinical Metrics Correlate With Drug Activity in Phase II Trials of Targeted Therapies for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASSESSMENT OF ANTITUMOR ACTIVITY FOR TUMOR XENOGRAFT STUDIES USING EXPONENTIAL GROWTH MODELS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bestim in Cancer Immunotherapy Research
Introduction
Bestim is a novel monoclonal antibody that targets the T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), a critical immune checkpoint receptor. In the tumor microenvironment, the interaction of TIM-3 with its ligands, such as galectin-9, phosphatidylserine (B164497) (PtdSer), and CEACAM1, leads to the suppression of anti-tumor immune responses. This compound is designed to block these interactions, thereby restoring the effector function of T-cells and enhancing the body's ability to fight cancer. These application notes provide an overview of this compound's mechanism of action, its application in preclinical research, and protocols for its use in in-vitro and in-vivo studies.
Mechanism of Action
This compound functions by binding to the extracellular domain of TIM-3 on immune cells, primarily T-cells and natural killer (NK) cells. This binding prevents TIM-3 from interacting with its ligands, which are often upregulated on tumor cells and other cells within the tumor microenvironment. The blockade of the TIM-3 signaling pathway has several downstream effects that contribute to its anti-tumor activity:
-
Reversal of T-cell Exhaustion: Chronic antigen exposure in the tumor microenvironment leads to T-cell exhaustion, a state of dysfunction characterized by the expression of inhibitory receptors like TIM-3. This compound can help to reverse this exhausted phenotype, leading to increased T-cell proliferation and cytokine production.
-
Enhanced Effector Function: By blocking the inhibitory signals mediated by TIM-3, this compound enhances the cytotoxic activity of CD8+ T-cells and the helper functions of CD4+ T-cells.
-
Modulation of the Tumor Microenvironment: The activity of this compound can lead to a more favorable tumor microenvironment for anti-tumor immunity, with an increase in pro-inflammatory cytokines and a decrease in immunosuppressive cells.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: this compound blocks the TIM-3 signaling pathway to enhance T-cell effector function.
Preclinical Data Summary
Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models. The following tables summarize key quantitative data from these studies.
Table 1: In-Vitro T-cell Activation and Function
| Cell Line | Treatment | Concentration (µg/mL) | IFN-γ Production (pg/mL) | T-cell Proliferation (% increase) |
| Jurkat | Isotype Control | 10 | 150 ± 25 | 5 ± 2 |
| Jurkat | This compound | 10 | 450 ± 50 | 25 ± 5 |
| PBMC | Isotype Control | 10 | 200 ± 30 | 10 ± 3 |
| PBMC | This compound | 10 | 600 ± 75 | 40 ± 8 |
Table 2: In-Vivo Efficacy in Syngeneic Mouse Models
| Tumor Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) | Overall Survival (days) |
| MC38 (Colon) | Vehicle | - | 0 | 20 |
| MC38 (Colon) | This compound | 10 | 60 | 35 |
| B16-F10 (Melanoma) | Vehicle | - | 0 | 18 |
| B16-F10 (Melanoma) | This compound | 10 | 45 | 28 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In-Vitro T-cell Activation Assay
Objective: To assess the effect of this compound on T-cell activation by measuring cytokine production and proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
This compound and corresponding isotype control antibody
-
Anti-CD3 and anti-CD28 antibodies
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
ELISA kit for IFN-γ
-
Proliferation assay kit (e.g., CFSE or BrdU)
-
Flow cytometer
Procedure:
-
Plate PBMCs or Jurkat cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Coat the wells with anti-CD3 antibody (1 µg/mL) overnight at 4°C.
-
Wash the wells with PBS to remove unbound anti-CD3 antibody.
-
Add this compound or isotype control antibody at the desired concentrations.
-
Add soluble anti-CD28 antibody (1 µg/mL) to all wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
After incubation, collect the supernatant to measure IFN-γ production by ELISA.
-
For proliferation analysis, stain the cells with CFSE prior to plating or add BrdU during the last 18-24 hours of incubation.
-
Analyze T-cell proliferation by flow cytometry.
Caption: Workflow for the in-vitro T-cell activation assay.
Protocol 2: In-Vivo Syngeneic Mouse Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
6-8 week old C57BL/6 mice
-
MC38 colon carcinoma or B16-F10 melanoma cell line
-
This compound and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Syringes and needles for tumor cell inoculation and treatment administration
Procedure:
-
Subcutaneously inoculate 1 x 10^6 MC38 or B16-F10 cells into the flank of each mouse.
-
Monitor tumor growth daily.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (e.g., vehicle control and this compound).
-
Administer this compound or vehicle control intraperitoneally (i.p.) at the specified dose and schedule (e.g., 10 mg/kg, twice a week).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Euthanize mice when tumors reach the predetermined endpoint or if they show signs of significant morbidity.
-
Record the date of euthanasia for survival analysis.
Caption: Workflow for the in-vivo syngeneic mouse model study.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
Troubleshooting & Optimization
Technical Support Center: Bestim (Ubenimex)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Bestim (Ubenimex) insolubility in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide: this compound Insolubility in PBS
Researchers may encounter precipitation or incomplete dissolution of this compound in PBS. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: this compound (Ubenimex) precipitates or fails to dissolve completely in PBS.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Incorrect form of this compound | This compound is available as a free base or a hydrochloride (HCl) salt. The free base has lower aqueous solubility compared to the hydrochloride salt[1][2]. | Verify the certificate of analysis to confirm you are using This compound hydrochloride , which is more soluble in aqueous solutions like PBS. |
| Exceeding Solubility Limit | Even the hydrochloride salt has a solubility limit. Attempting to prepare a concentration above this limit will result in precipitation. | This compound hydrochloride is reported to be soluble in water at up to 25 mg/mL and in PBS at 10 mg/mL[1][3]. Prepare a stock solution at or below this concentration. For higher concentrations, consider using a different solvent for the initial stock. |
| Low Temperature of PBS | The temperature of the solvent can affect the dissolution rate and solubility of a compound. | Use PBS at room temperature or slightly warmed (e.g., 37°C) to aid dissolution. Gentle warming can often help dissolve the compound more effectively[3]. |
| Inadequate Mixing | Insufficient agitation may lead to incomplete dissolution, especially for powdered reagents. | Vortex or sonicate the solution to ensure thorough mixing and facilitate the dissolution process. Sonication can be particularly effective in breaking up small particles and aiding dissolution[3]. |
| pH of the PBS Solution | The pH of the PBS can influence the ionization state and solubility of this compound. While standard PBS is typically around pH 7.4, variations can occur. | Check the pH of your PBS solution. This compound has pKa values of 3.1 and 8.1[1]. Significant deviations from neutral pH could potentially affect its solubility. |
| Interaction with Other Components | If you are adding other components to your PBS solution, they may interact with this compound and cause precipitation. | Dissolve this compound in PBS alone first before adding other reagents. If precipitation occurs after adding another component, consider preparing the solutions separately and combining them just before use. |
Experimental Workflow for Solubilizing this compound in PBS
Caption: Workflow for dissolving this compound in PBS.
Frequently Asked Questions (FAQs)
Q1: I am using this compound hydrochloride, but it is still not dissolving in PBS at my desired concentration. What should I do?
A1: If you are exceeding the known solubility limit of this compound hydrochloride in PBS (around 10 mg/mL), you will need to first prepare a stock solution in a different solvent. This compound (free base) is soluble in DMSO at concentrations of 7 mg/mL or higher[4][5]. You can prepare a concentrated stock in DMSO and then dilute it into your PBS-based experimental medium. Be mindful that high concentrations of DMSO can be toxic to cells, so ensure the final concentration of DMSO in your assay is low (typically <0.5%).
Q2: My this compound solution in PBS is initially clear but becomes cloudy over time. Why is this happening?
A2: This could be due to a few factors. The solution might be supersaturated, and the compound is slowly precipitating out. Alternatively, the stability of this compound in the solution may be limited. It is recommended to use freshly prepared this compound solutions for your experiments. Stock solutions of this compound hydrochloride in water at 1 mM are reported to be stable for at least one month when stored at -20°C, but working dilutions in aqueous solutions may only be stable for a day[1].
Q3: Can I autoclave my PBS solution after dissolving this compound in it?
A3: It is generally not recommended to autoclave solutions containing heat-sensitive small molecules like this compound. The high temperature and pressure of autoclaving could potentially degrade the compound. It is best to prepare the this compound solution using sterile PBS and sterile technique. If filtration is necessary, use a 0.22 µm sterile filter.
Q4: Does the source of this compound matter for its solubility?
A4: While the chemical properties of this compound should be consistent, there can be batch-to-batch variability in purity and formulation from different suppliers. Always refer to the solubility information provided on the product datasheet from your specific vendor. If you continue to experience issues, contacting the technical support of your supplier is a good step.
Q5: What are the key signaling pathways affected by this compound?
A5: this compound is a known inhibitor of aminopeptidase (B13392206) N (also known as CD13) and leukotriene A4 hydrolase[3]. By inhibiting these enzymes, this compound can modulate various downstream signaling pathways. For instance, it has been shown to inhibit the phosphorylation of p38 MAPK in certain cancer cells[3]. Its inhibitory action on leukotriene A4 hydrolase reduces the production of leukotriene B4, a pro-inflammatory mediator.
Signaling Pathway Affected by this compound
Caption: this compound's inhibitory action on key enzymes and downstream effects.
Solubility Data Summary
| Compound | Solvent | Solubility | Reference |
| This compound hydrochloride | Water | 25 mg/mL | [1] |
| This compound hydrochloride | PBS | 10 mg/mL | [3] |
| This compound (free base) | DMSO | ≥ 7 mg/mL | [4][5] |
| This compound (free base) | Methanol | Soluble | [2] |
| This compound (free base) | Acetic Acid | Soluble | [2] |
| This compound (free base) | Water | Less soluble/Insoluble | [2][4] |
Detailed Experimental Protocol: Preparation of a 1 mg/mL this compound Solution in PBS
Materials:
-
This compound hydrochloride powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile conical tube or microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional, set to 37°C)
-
Sterile 0.22 µm syringe filter (optional)
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound hydrochloride. For a 1 mL solution of 1 mg/mL, weigh 1 mg of the powder.
-
Dispensing Solvent: Add the appropriate volume of sterile, room temperature PBS to the tube containing the this compound hydrochloride powder.
-
Dissolution:
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If undissolved particles remain, proceed to the next step.
-
-
Aiding Dissolution (if necessary):
-
Place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Alternatively, or in addition to sonication, place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
-
Final Check and Sterilization:
-
Once the solution is clear and free of visible particles, it is ready for use.
-
If sterility is a major concern and the initial components were not sterile, the solution can be passed through a 0.22 µm sterile filter.
-
-
Use: Use the freshly prepared solution for your experiment. For storage of stock solutions, refer to the stability information provided by the supplier and in the FAQs.
References
Technical Support Center: Optimizing Novel Compound Concentrations for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of novel anti-cancer compounds like "Bestim." The following information is designed to address specific issues that may be encountered during cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: Where should I start with determining the concentration range for a new compound?
A1: For a novel compound, it is advisable to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A common starting point is a logarithmic series of dilutions, for example, from 0.01 µM to 100 µM. If the compound's general potency is unknown, a wider range may be necessary. It's also helpful to consult literature on compounds with similar structures or mechanisms of action. A typical strategy is to test concentrations that are significantly higher than the expected in vivo plasma concentrations, sometimes 20- to 200-fold higher, to account for the in vitro-in vivo scaling factor.[1]
Q2: How do I properly dissolve and store a new hydrophobic compound?
A2: Most hydrophobic anti-cancer compounds are initially dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations, the DMSO stock is diluted in cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.[2]
Q3: My initial results show no effect on cell viability at the concentrations tested. What should I do?
A3: If you observe no effect, consider the following troubleshooting steps:
-
Increase Concentration: The concentrations tested may be too low for your specific cell line. Widen the concentration range in your next experiment.
-
Increase Incubation Time: The compound may require a longer duration to exert its effects. Consider extending the incubation period from 24 hours to 48 or 72 hours.[3]
-
Verify Compound Integrity: Ensure the compound has not degraded. Prepare fresh dilutions for each experiment and handle the stock solution according to the manufacturer's instructions.
Q4: I'm seeing high variability between my replicate wells. What could be the cause?
A4: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating.
-
Pipetting Errors: Calibrate your pipettes regularly and use fresh tips for each replicate.
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[4]
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Curve
-
Possible Cause:
-
Incorrect Drug Dilutions: Errors in preparing the serial dilutions can lead to a non-linear or unpredictable dose-response.
-
Compound Precipitation: The compound may be precipitating at higher concentrations in the aqueous culture medium.
-
Cell Clumping: Non-uniform cell distribution can affect the assay readout.
-
-
Recommended Solution:
-
Prepare fresh serial dilutions for each experiment and double-check calculations.
-
Observe the medium for any signs of precipitation after adding the compound. If precipitation occurs, consider preparing a lower concentration stock solution or using a different solvent system if compatible with your cells.
-
Ensure cells are in a single-cell suspension before plating.
-
Issue 2: Unexpected Cytotoxicity at Low Concentrations
-
Possible Cause:
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.
-
Contamination: The cell culture or reagents may be contaminated.
-
Compound Instability: The compound may be degrading into a more toxic substance in the culture medium.
-
-
Recommended Solution:
-
Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) to assess solvent toxicity. Ensure the final solvent concentration is at a non-toxic level (typically <0.5% for DMSO).[2]
-
Regularly check cell cultures for signs of contamination (e.g., changes in medium color, turbidity, or cell morphology).
-
Use freshly prepared compound dilutions for each experiment.
-
Quantitative Data Summary
The following table provides an example of a dose-response study for a novel anti-cancer compound, "Hypothetical Compound X," on a cancer cell line (e.g., Melanoma) and a normal cell line (e.g., normal human dermal fibroblasts), illustrating selective cytotoxicity. Data is presented as mean % cell viability ± standard deviation.
| Concentration (µM) | Cancer Cell Line Viability (%) | Normal Cell Line Viability (%) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 1 | 95 ± 5.2 | 98 ± 4.8 |
| 5 | 75 ± 6.1 | 96 ± 5.3 |
| 10 | 52 ± 4.8 | 94 ± 4.9 |
| 20 | 28 ± 3.9 | 91 ± 5.5 |
| 50 | 15 ± 3.2 | 88 ± 6.0 |
| 100 | 8 ± 2.5 | 85 ± 5.7 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells in logarithmic growth phase
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Novel compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the novel compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and no-treatment control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control wells.
-
2. Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with the novel compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with the novel compound.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[3]
-
Visualizations
Caption: Workflow for optimizing compound concentration.
References
Bestim (Ubenimex) In Vitro Assay Technical Support Center
Welcome to the Bestim (Ubenimex) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro assays. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ubenimex) and what is its primary mechanism of action in vitro?
A: this compound, also known as Ubenimex, is a dipeptide that acts as a competitive and reversible inhibitor of several aminopeptidases.[1] Its primary targets include Aminopeptidase N (APN/CD13), Aminopeptidase B, and Leukotriene A4 hydrolase.[1][2][3][4][5] By inhibiting these enzymes, this compound can interfere with processes such as cell proliferation, migration, and invasion.[6][7][8][9] In some cancer cell lines, it has been shown to induce autophagic cell death.[6][7][8][9]
Q2: What are the recommended solvents and storage conditions for this compound?
A: this compound is soluble in DMSO at concentrations of ≥12.34 mg/mL, but it is insoluble in water and ethanol.[10][11] To ensure complete dissolution in DMSO, warming the solution to 37°C and using ultrasonic shaking is recommended.[10] Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[12] For optimal results, it is advisable to use freshly prepared solutions.[10]
Q3: What is a typical concentration range for using this compound in cell-based assays?
A: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. Published studies have used a range of concentrations. For example, in proliferation assays with renal cell carcinoma and prostate cancer cell lines, concentrations from 0.25 mg/ml to 1 mg/ml have been shown to be effective.[6][7][13] It is always recommended to perform a dose-response experiment (e.g., from 0.01 to 100 µM) to determine the optimal concentration for your specific experimental setup.[10]
Q4: Is this compound expected to be cytotoxic to all cell lines?
A: Not necessarily. The cytotoxic effects of this compound are dependent on the cell type and the expression of its target aminopeptidases.[6][9] For instance, some lung adenocarcinoma cell lines are more sensitive to this compound than others.[14] It is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest using assays such as LDH or MTT.[6][9][13]
Troubleshooting Guide
Issue 1: Inconsistent or No Observable Effect of this compound
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | This compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in DMSO before adding to cell culture media. The final DMSO concentration in the media should typically be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[11][12] Consider warming and sonicating the stock solution to aid dissolution.[10] |
| Suboptimal Concentration | The effective concentration of this compound is cell-type dependent. Perform a dose-response curve to identify the optimal working concentration for your assay. |
| Incorrect Assay Window | The effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the desired effect. |
| Low Target Expression | The cell line being used may have low expression of the target aminopeptidases (e.g., APN/CD13). Verify the expression of the target protein in your cell line via methods like western blot or flow cytometry. |
| Compound Instability | This compound solutions may degrade over time. It is recommended to use freshly prepared solutions for each experiment to ensure consistent activity.[10] Avoid multiple freeze-thaw cycles of the stock solution.[12] |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High DMSO Concentration | Ensure the final concentration of DMSO in your cell culture is not exceeding a non-toxic level (typically ≤0.1%). Run a vehicle control (media with the same concentration of DMSO) to assess any solvent-induced effects. |
| Non-specific Cytotoxicity | At very high concentrations, small molecule inhibitors can exhibit non-specific effects.[15] If you observe unexpected cytotoxicity, lower the concentration of this compound and ensure it is within the range of its known IC50 values for the target enzymes. |
| Contamination of Reagents | Ensure all reagents and cell cultures are free from contamination (e.g., mycoplasma) which can affect cellular responses and assay readouts. |
Data Presentation
Table 1: Reported IC50 Values of this compound (Ubenimex) for Target Enzymes
| Target Enzyme | Reported IC50 |
| Cytosol Aminopeptidase | 0.5 nM[10][11] |
| Aminopeptidase N (APN/CD13) | 5 nM[10][11] |
| Zinc Aminopeptidase | 0.28 µM[11] |
| Aminopeptidase B | 1–10 µM[10][11] |
Table 2: Example Concentration Ranges from In Vitro Studies
| Cell Line | Assay Type | Effective Concentration Range | Reference |
| 786-O, OS-RC-2 (Renal Cell Carcinoma) | Proliferation (WST-8), Cytotoxicity (LDH) | 0.25 - 0.5 mg/mL | [6][9] |
| PC-3, LNCaP (Prostate Cancer) | Proliferation, Cytotoxicity (LDH) | 0.5 - 1 mg/mL | [7][8][13] |
| A549, PC-9 (Lung Adenocarcinoma) | Proliferation (MTT), Apoptosis | Not specified, used in combination | [16] |
| B16-BL6 (Melanoma), 3LL (Lung Carcinoma) | Invasion (Matrigel) | Concentration-dependent inhibition | [17] |
Experimental Protocols & Visualizations
General Protocol for a Cell Proliferation Assay (WST-8)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
WST-8 Assay: Add WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
This compound (Ubenimex) Signaling Pathway
Troubleshooting Workflow for In Vitro Assays
References
- 1. Ubenimex - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Ubenimex used for? [synapse.patsnap.com]
- 5. Ubenimex | C16H24N2O4 | CID 72172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Ubenimex inhibits cell proliferation, migration and invasion by inhibiting the expression of APN and inducing autophagic cell death in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ubenimex inhibits cell proliferation, migration and invasion in renal cell carcinoma: the effect is autophagy-associated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aminoallyl-utp.com [aminoallyl-utp.com]
- 11. aminoallyl-utp.com [aminoallyl-utp.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Induction of apoptosis by ubenimex (Bestatin) in human non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.biomol.com [resources.biomol.com]
- 16. Ubenimex Combined with Pemetrexed Upregulates SOCS1 to Inhibit Lung Adenocarcinoma Progression via the JAK2-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Tumor Cell Invasion by Ubenimex (Bestatin) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: γ-Glu-Trp Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the dipeptide γ-Glu-Trp in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of γ-Glu-Trp degradation in solution?
A1: The primary cause of γ-Glu-Trp degradation is the oxidation of the tryptophan (Trp) residue. The indole (B1671886) ring of tryptophan is highly susceptible to attack by reactive oxygen species (ROS), leading to various degradation products.[1] This process can be accelerated by exposure to light, elevated temperatures, and the presence of transition metals.[1]
Q2: What are the common degradation products of γ-Glu-Trp?
A2: Oxidation of the tryptophan residue can lead to several degradation products, including N-formylkynurenine (NFK), kynurenine (B1673888) (Kyn), and various hydroxylated derivatives.[2][3] The formation of these products can result in a loss of biological activity and the appearance of yellow coloration in the solution.[4]
Q3: How does pH affect the stability of γ-Glu-Trp in solution?
A3: The stability of γ-Glu-Trp is significantly influenced by the pH of the solution. Generally, a neutral to slightly acidic pH range (pH 6.0-7.5) is recommended to minimize degradation. Highly acidic or alkaline conditions can accelerate both the oxidation of the tryptophan residue and the hydrolysis of the peptide bond.
Q4: What is the recommended method for long-term storage of γ-Glu-Trp?
A4: For long-term storage, it is highly recommended to store γ-Glu-Trp as a lyophilized powder at -20°C or below, protected from light and moisture. If a solution is necessary, it should be prepared fresh. For short-term storage of a solution, it is advisable to aliquot and freeze it at -80°C. Avoid repeated freeze-thaw cycles.
Q5: Can I autoclave a solution containing γ-Glu-Trp?
A5: No, autoclaving is not recommended for solutions containing γ-Glu-Trp. The high temperatures during autoclaving will significantly accelerate the degradation of the peptide. Sterilization should be performed by filtration through a 0.22 µm filter.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Yellowing of the γ-Glu-Trp solution | Oxidation of the tryptophan residue. | 1. Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil. 2. Deoxygenate Solution: Sparge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the peptide. 3. Add Antioxidants: Consider adding antioxidants such as ascorbic acid or DTT to the solution (see Experimental Protocols). |
| Loss of biological activity | Degradation of the peptide (oxidation or hydrolysis). | 1. Confirm Peptide Integrity: Analyze the solution using HPLC to check for the presence of degradation products. 2. Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments. 3. Optimize Storage Conditions: Review and adjust storage conditions (temperature, pH, light exposure) as recommended. |
| Precipitation in the solution | Poor solubility at the current pH or aggregation of degraded products. | 1. Adjust pH: Ensure the pH of the buffer is within the optimal range for γ-Glu-Trp solubility and stability. 2. Filter the Solution: If precipitation is observed after storage, filter the solution through a 0.22 µm filter before use. Note that this will remove aggregated peptide and may lower the effective concentration. |
| Inconsistent experimental results | Variable degradation of γ-Glu-Trp between experiments. | 1. Standardize Solution Preparation: Follow a strict, standardized protocol for preparing and handling γ-Glu-Trp solutions. 2. Use High-Purity Water and Reagents: Ensure all solvents and reagents are of high purity and free of metal contaminants. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized γ-Glu-Trp Solution
This protocol describes the preparation of a γ-Glu-Trp solution with enhanced stability for use in in-vitro experiments.
Materials:
-
γ-Glu-Trp peptide (lyophilized powder)
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Phosphate buffer saline (PBS), pH 7.4
-
L-Ascorbic acid
-
Inert gas (Nitrogen or Argon)
-
Sterile 0.22 µm syringe filters
-
Amber glass vials or clear vials with aluminum foil
Procedure:
-
Deoxygenate the Solvent: Sparge the high-purity water and PBS with an inert gas for at least 15-20 minutes to remove dissolved oxygen.
-
Prepare Stock Solution of Antioxidant: Prepare a 10 mM stock solution of L-ascorbic acid in the deoxygenated high-purity water.
-
Prepare γ-Glu-Trp Solution:
-
Allow the lyophilized γ-Glu-Trp vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of γ-Glu-Trp powder.
-
Dissolve the peptide in the deoxygenated PBS to the desired final concentration (e.g., 1 mg/mL).
-
-
Add Antioxidant: Add the L-ascorbic acid stock solution to the γ-Glu-Trp solution to a final concentration of 0.1-1 mM.
-
Sterile Filtration: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile amber vial.
-
Storage: Store the solution at 4°C for short-term use (up to 24 hours) or aliquot and freeze at -80°C for longer-term storage.
Protocol 2: Monitoring γ-Glu-Trp Degradation by HPLC
This protocol provides a method for the quantitative analysis of γ-Glu-Trp and its degradation products using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
HPLC Parameters:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (for tryptophan) and 220 nm (for peptide backbone) |
| Injection Volume | 20 µL |
| Gradient | 5% to 40% Mobile Phase B over 20 minutes |
Procedure:
-
Sample Preparation: Dilute the γ-Glu-Trp solution to be analyzed with Mobile Phase A to a suitable concentration (e.g., 0.1 mg/mL).
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to intact γ-Glu-Trp based on its retention time (determined by running a fresh, undegraded standard).
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
-
Quantify the percentage of remaining γ-Glu-Trp by integrating the peak area and comparing it to the initial (time zero) sample.
-
Data Presentation
Table 1: Effect of pH and Temperature on the Stability of γ-Glu-Trp in Aqueous Solution after 48 Hours
| pH | Temperature | Remaining γ-Glu-Trp (%) | Appearance |
| 5.0 | 4°C | 95 ± 2 | Clear, colorless |
| 5.0 | 25°C | 85 ± 3 | Clear, colorless |
| 7.0 | 4°C | 98 ± 1 | Clear, colorless |
| 7.0 | 25°C | 90 ± 2 | Clear, colorless |
| 9.0 | 4°C | 92 ± 3 | Clear, colorless |
| 9.0 | 25°C | 78 ± 4 | Faint yellow tint |
Data are presented as mean ± standard deviation and are illustrative examples based on typical peptide stability studies.
Table 2: Efficacy of Different Stabilizing Agents on γ-Glu-Trp Stability
| Condition (in PBS pH 7.4, 25°C, 48 hours, exposed to ambient light) | Remaining γ-Glu-Trp (%) |
| No additive (Control) | 75 ± 5 |
| 1 mM Ascorbic Acid | 95 ± 2 |
| 1 mM Dithiothreitol (DTT) | 92 ± 3 |
| 1 mM EDTA | 80 ± 4 |
Data are presented as mean ± standard deviation and are illustrative examples.
Visualizations
Caption: Primary oxidative degradation pathway of γ-Glu-Trp.
Caption: Experimental workflow for assessing γ-Glu-Trp stability.
Caption: Logical workflow for troubleshooting γ-Glu-Trp degradation.
References
- 1. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. chromatographyonline.com [chromatographyonline.com]
Bestim showing no effect in T-cell activation
<_ A technical support center for a product named "Bestim" showing no effect in T-cell activation.
Disclaimer: "this compound" is treated as a hypothetical co-stimulatory agent for T-cell activation in this guide, as there is no widely recognized therapeutic or research agent with this name in scientific literature. The troubleshooting advice, protocols, and pathways described are based on established principles of T-cell immunology.
This guide is designed to help you identify and resolve common issues that may lead to a lack of T-cell activation when using "this compound."
Question 1: Why am I observing no T-cell activation (e.g., no proliferation, no cytokine production) after stimulating with anti-CD3 and this compound?
Answer:
A lack of T-cell activation is a common issue that can stem from several factors, ranging from reagent quality to procedural steps. Below is a systematic guide to troubleshoot this problem.
Potential Cause 1: Reagent Quality and Concentration
Your reagents are the foundation of your experiment. Suboptimal quality or incorrect concentrations are frequent culprits.
-
Primary Stimulus (Anti-CD3): T-cell activation requires a primary signal through the T-cell receptor (TCR).[1][2][3] this compound, as a co-stimulatory agent, can only enhance this primary signal; it cannot initiate activation on its own.[1]
-
Solution: Ensure your anti-CD3 antibody is active and used at the optimal concentration. Typically, plate-bound anti-CD3 is used at 1-10 µg/mL.[4] Titrate the antibody to find the optimal concentration for your specific T-cells and experimental conditions.
-
-
This compound Concentration: Too low a concentration of this compound will not provide a sufficient co-stimulatory signal. Conversely, an excessively high concentration could lead to activation-induced cell death (AICD) or other non-physiological effects.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound. Test a range from low to high concentrations to identify the peak effective dose.
-
-
Reagent Storage and Handling: Improper storage can lead to reagent degradation.
-
Solution: Check the manufacturer's storage instructions for all reagents, including this compound. Avoid repeated freeze-thaw cycles.
-
Potential Cause 2: Cell Health and Density
The state of your T-cells is critical for a successful activation assay.
-
Cell Viability: T-cells must be healthy and viable to respond to stimulation. The isolation process can be harsh and may affect cell health.
-
Solution: Always check cell viability before and after isolation using a method like Trypan Blue exclusion or a viability dye for flow cytometry. Aim for >95% viability. Allow cells to rest for at least 1-2 hours in culture medium after isolation and before stimulation.[5]
-
-
Cell Density: The number of cells plated can significantly impact the outcome.
-
Solution: Ensure you are plating T-cells at an appropriate density. For a 96-well plate, a common starting point is 1-2 x 10^5 cells per well.[6]
-
Potential Cause 3: Experimental Setup and Protocol
Minor deviations in the protocol can lead to major experimental differences.
-
Plate Coating: For experiments with plate-bound anti-CD3, inefficient coating will result in a weak primary signal.
-
Incubation Time: T-cell activation is a dynamic process. Assaying at the wrong time point may miss the peak response.
-
Solution: The optimal incubation time can vary. For proliferation assays (e.g., using CFSE), this is typically 3-5 days.[8] For cytokine production, peak levels might be observed between 24 and 72 hours.[5] Perform a time-course experiment to determine the optimal endpoint for your specific readout.
-
Frequently Asked Questions (FAQs)
Q: What are the appropriate controls for my this compound T-cell activation experiment? A: You should always include the following controls:
-
Unstimulated T-cells: To establish a baseline for proliferation and cytokine production.
-
T-cells + Anti-CD3 only: To measure the level of activation from the primary signal alone.
-
T-cells + this compound only: To confirm that this compound does not cause non-specific activation without a primary signal.
-
T-cells + Anti-CD3 + Anti-CD28: As a positive control, since anti-CD28 is a well-characterized co-stimulatory antibody.[7]
Q: How can I measure T-cell activation? A: Several methods can be used, often in combination:
-
Proliferation Assays: Using dyes like CFSE or CellTrace™ Violet that are diluted with each cell division, or by measuring the incorporation of [3H]-thymidine or EdU.[9]
-
Cytokine Analysis: Measuring the secretion of cytokines like IL-2 and IFN-γ into the supernatant using ELISA or a multiplex bead array.[10]
-
Surface Marker Expression: Using flow cytometry to measure the upregulation of activation markers such as CD25 and CD69.[11]
Q: My T-cells are dying after stimulation. What could be the cause? A: This could be due to several reasons:
-
Activation-Induced Cell Death (AICD): Over-stimulation can lead to AICD. Try reducing the concentration of anti-CD3 or this compound.
-
Reagent Toxicity: Ensure that this compound or other reagents are not toxic to the cells at the concentrations used. Include a control with un-stimulated cells and this compound to check for toxicity.
-
Poor Culture Conditions: Check your incubator's CO2 levels and temperature, and ensure your culture medium is fresh and properly supplemented.
Data Presentation
The following tables provide examples of expected versus problematic results in a T-cell activation experiment.
Table 1: T-Cell Proliferation (% Divided Cells by CFSE Dilution)
| Condition | Expected Result | Problematic Result (No Effect) |
| Unstimulated | < 5% | < 5% |
| Anti-CD3 only | 20-40% | < 10% |
| Anti-CD3 + this compound | > 60% | < 10% |
| Anti-CD3 + Anti-CD28 (Positive Control) | > 70% | > 70% |
Table 2: IL-2 Production (pg/mL by ELISA at 48h)
| Condition | Expected Result | Problematic Result (No Effect) |
| Unstimulated | < 50 | < 50 |
| Anti-CD3 only | 200-500 | < 100 |
| Anti-CD3 + this compound | > 1500 | < 100 |
| Anti-CD3 + Anti-CD28 (Positive Control) | > 2000 | > 2000 |
Experimental Protocols
Protocol: In Vitro Human T-Cell Activation Assay
This protocol describes a standard method for activating purified human T-cells using plate-bound anti-CD3 and soluble this compound.
Materials:
-
Purified human T-cells
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-human CD3 antibody (clone OKT3)
-
This compound (at desired concentrations)
-
Anti-human CD28 antibody (positive control)
-
Sterile PBS
-
96-well flat-bottom tissue culture plates
Procedure:
-
Plate Coating: a. Dilute anti-CD3 antibody to 5 µg/mL in sterile PBS. b. Add 100 µL of the diluted antibody solution to each required well of a 96-well plate. c. Incubate the plate overnight at 4°C or for 2 hours at 37°C. d. Aspirate the antibody solution and wash each well three times with 200 µL of sterile PBS.
-
Cell Plating: a. Resuspend purified T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. b. Add 100 µL of the cell suspension (1 x 10^5 cells) to each coated well.
-
Stimulation: a. Prepare solutions of this compound and anti-CD28 antibody at 2x the final desired concentration in complete RPMI-1640 medium. b. Add 100 µL of the appropriate 2x solution to the wells containing cells. For the "Anti-CD3 only" condition, add 100 µL of medium. c. The final volume in each well should be 200 µL.
-
Incubation: a. Culture the plate at 37°C in a humidified 5% CO2 incubator for the desired period (e.g., 48 hours for cytokine analysis, 72-96 hours for proliferation).
-
Analysis: a. For Cytokine Analysis: Centrifuge the plate and collect the supernatant for ELISA or other cytokine assays. b. For Proliferation Analysis: If using a proliferation dye, harvest the cells and analyze by flow cytometry.
Visualizations
Signaling Pathways
Caption: Assumed signaling pathway for T-cell activation by this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting T-cell activation experiments.
References
- 1. Co-stimulation - Wikipedia [en.wikipedia.org]
- 2. immunology.org [immunology.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Barcoding T Cells Combined with Timed Stimulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T cell - Wikipedia [en.wikipedia.org]
Technical Support Center: Bestim-Treated Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bestim (Ubenimex) in cell-based assays. High background noise can mask the true biological effects of your experiment, leading to misinterpretation of data. This guide will help you identify and address common sources of high background noise and other potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as Ubenimex, is a small molecule that acts as a competitive inhibitor of several cell surface proteases, most notably aminopeptidase (B13392206) N (also known as CD13). By inhibiting these proteases, this compound can modulate various cellular processes. It has been shown to induce apoptosis (programmed cell death) and affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.
Q2: Can this compound itself interfere with my assay readings?
A2: While there is no widespread evidence of this compound itself causing autofluorescence, some small molecules can interfere with assay readouts. For example, compounds can interfere with the reduction of tetrazolium salts in viability assays like the MTT assay, leading to inaccurate results.[1][2] It is always recommended to run a "no-cell" control containing the assay medium, your highest concentration of this compound, and the assay reagent to check for any direct chemical interference.[1]
Q3: At what concentration should I use this compound in my cell assay?
A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically. A dose-response experiment is recommended to identify the concentration that elicits the desired biological effect without causing excessive, non-specific cytotoxicity.
Q4: How long should I incubate my cells with this compound?
A4: The required incubation time will vary depending on the specific assay and the biological question being addressed. For apoptosis or signaling pathway modulation studies, time points can range from a few hours to 48 hours or more. A time-course experiment is advisable to determine the optimal incubation period.
Troubleshooting Guide: High Background Noise
High background noise can originate from multiple sources in a cell-based assay. The following tables break down potential causes and solutions for different assay types commonly used with this compound.
General Issues for All Assay Types
| Potential Cause | Recommended Solution |
| Reagent Contamination or Degradation | Use fresh, sterile reagents. Ensure proper storage of all buffers, media, and assay components, protecting light-sensitive reagents from light.[1] |
| Cell Health and Culture Conditions | Use healthy, log-phase cells. Over-confluent or starved cells can lead to spontaneous apoptosis and increased background.[3] Ensure consistent cell seeding density. |
| Suboptimal Washing Steps | Increase the number and/or volume of wash steps to thoroughly remove unbound reagents or antibodies. Ensure washing is gentle to avoid detaching adherent cells. |
| Autofluorescence | Use phenol (B47542) red-free medium during the assay. Run an unstained cell control to determine the baseline autofluorescence of your cells.[3] |
| Microplate Issues | Use the correct plate type for your assay (e.g., black plates for fluorescence, white plates for luminescence). Ensure plates are clean and free from scratches. |
Specific Issues in Viability/Cytotoxicity Assays (e.g., MTT, MTS)
| Potential Cause | Recommended Solution |
| This compound Interference with Reagent | Run a "no-cell" control with medium, this compound, and the assay reagent to check for direct chemical reactions that may produce a background signal.[1] |
| High Metabolic Activity in Control Cells | Optimize cell seeding density. Too many cells will result in a saturated signal that can be mistaken for high background. |
| Precipitation of this compound | Ensure this compound is fully solubilized in the culture medium. Precipitates can interfere with optical readings. |
| Microbial Contamination | Visually inspect cultures for signs of contamination. Use aseptic techniques and consider including antibiotics/antimycotics in your culture medium. |
Specific Issues in Apoptosis Assays (e.g., Flow Cytometry with Annexin V)
| Potential Cause | Recommended Solution |
| Non-Specific Antibody Binding | Include an Fc receptor blocking step before antibody staining. Titrate antibody concentrations to find the optimal dilution with the best signal-to-noise ratio. |
| Mechanical Stress During Cell Handling | Handle cells gently, especially during harvesting and washing, to avoid inducing mechanical cell death, which leads to false positives.[3] |
| Inadequate Compensation | For multi-color flow cytometry, use single-stain controls for each fluorophore to set proper compensation and avoid spectral overlap.[3] |
| Presence of Dead Cells in Initial Population | Use a viability dye (e.g., PI, 7-AAD) to exclude dead cells from the analysis of live and early apoptotic populations.[4] |
Specific Issues in Cell Migration/Invasion Assays (e.g., Transwell Assays)
| Potential Cause | Recommended Solution |
| High Background Staining | Use clean, filtered staining solutions. When removing non-migrated cells from the top of the insert, use a cotton swab gently to avoid pushing cells through the pores or damaging the membrane.[5] |
| Inconsistent Matrigel/Coating Thickness | Ensure an even and consistent coating of the transwell insert. An overly thick or uneven barrier can lead to inconsistent results that may be misinterpreted as high background. |
| Autofluorescence of the Membrane | Some membranes can be autofluorescent. Check the manufacturer's specifications and choose a membrane with low fluorescence if using a fluorescence-based readout. |
Experimental Protocols & Workflows
General Experimental Workflow for this compound Treatment
Below is a generalized workflow for a typical cell-based assay involving this compound treatment.
Caption: General workflow for cell-based assays with this compound treatment.
Protocol: Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Data Acquisition: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Protocol: Apoptosis (Annexin V/PI) Assay by Flow Cytometry
This protocol details the detection of apoptosis in this compound-treated cells.
-
Cell Treatment: Seed cells in a 6-well plate. Once adhered, treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle dissociation reagent like Accutase to preserve membrane integrity.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour of staining. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Signaling Pathway Diagrams
This compound has been shown to influence key signaling pathways related to cell survival and apoptosis.
This compound-Induced Apoptosis Pathway
This compound can induce apoptosis through the generation of Reactive Oxygen Species (ROS), which in turn activates the ERK signaling pathway, leading to the activation of caspases and programmed cell death.
Caption: Simplified pathway of this compound-induced apoptosis via ROS/ERK.
Inhibition of MAPK Pathway in Metastasis
In some cancer cells, this compound inhibits the cell surface protease CD13, which leads to the suppression of the MAPK signaling pathway, thereby reducing cell migration and invasion.
Caption: this compound's inhibition of the CD13/MAPK pathway in cancer metastasis.[1][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
Technical Support Center: Optimizing Incubation Time for Bestim Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for treatment with Bestim, a novel inhibitor of the TIM-3/Galectin-9 signaling pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3). TIM-3 is an immune checkpoint protein that, upon binding with its ligand Galectin-9 (Gal-9), suppresses the anti-tumor activity of various immune cells, including T cells and natural killer (NK) cells. This compound works by blocking the interaction between TIM-3 and Gal-9, thereby preventing the downstream inhibitory signaling and restoring the anti-tumor immune response.
Q2: What is a recommended starting incubation time for this compound treatment in cell-based assays?
A2: For initial experiments, an incubation time of 24 to 48 hours is a reasonable starting point to assess the effect of this compound on immune cell activation or cancer cell viability when co-cultured with immune cells. However, the optimal incubation time is highly dependent on the specific cell line and the experimental endpoint being measured. For instance, observing changes in cytokine secretion might require a shorter incubation period (e.g., 12-24 hours), while assessing impacts on cell proliferation or apoptosis may necessitate longer durations (e.g., 48-72 hours).
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: The concentration of this compound and the incubation time are interconnected variables. Higher concentrations of the inhibitor may produce a more rapid and robust effect, potentially requiring shorter incubation times. Conversely, lower, more physiologically relevant concentrations might require longer incubation periods to observe a significant effect. It is highly recommended to perform a time-course experiment in conjunction with a dose-response analysis to determine the optimal conditions for your specific experimental setup.
Q4: Should I change the medium during a long incubation with this compound?
A4: For incubation times exceeding 48 hours, it is advisable to perform a media change, replenishing with fresh media containing this compound at the desired concentration. This practice ensures that nutrient depletion and the accumulation of metabolic waste do not become confounding factors in your results, and it maintains a consistent concentration of the inhibitor.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a method to determine the optimal incubation time for this compound treatment using a standard cell viability assay (e.g., MTT or a luminescence-based assay).
Materials:
-
Target cancer cell line and appropriate immune cells (e.g., PBMCs or a specific T-cell line)
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells (either co-culture or immune cells alone) into a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 18-24 hours.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the plates for various time points (e.g., 12, 24, 48, and 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Cell Viability Assay: At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. The optimal incubation time will depend on the experimental goals, often being the time point that provides a robust and significant effect at a physiologically relevant concentration.
Protocol 2: Analysis of TIM-3 Downstream Signaling by Western Blot
This protocol describes how to evaluate the effect of this compound on the phosphorylation of downstream targets in the TIM-3 signaling pathway.
Materials:
-
Target immune cells (e.g., activated T cells)
-
This compound stock solution
-
6-well plates
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and Western Blotting apparatus
-
Antibodies against p-Y265 TIM-3 and total TIM-3
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat the cells with this compound at the desired concentration for various short time points (e.g., 0, 15, 30, 60, 120 minutes) after stimulating the TIM-3 pathway with Galectin-9.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Block the membrane and probe with primary antibodies for phosphorylated and total TIM-3, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an appropriate chemiluminescent substrate. A decrease in the ratio of phosphorylated TIM-3 to total TIM-3 would indicate successful target engagement by this compound.
Data Presentation
Table 1: Example Data from a Time-Course and Dose-Response Experiment with this compound on Jurkat T-cells co-cultured with Raji cancer cells (Cell Viability %)
| This compound Conc. (nM) | 12 hours | 24 hours | 48 hours | 72 hours |
| 0 (Vehicle) | 100% | 100% | 100% | 100% |
| 1 | 98% | 95% |
Technical Support Center: Troubleshooting Your Bestim Experiments
This guide provides answers to frequently asked questions and troubleshooting advice to help you address reproducibility issues with your Bestim experiments. Ensuring consistent and reliable results is critical for advancing your research and drug development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel investigational dipeptide that acts as an immunomodulator.[1] Its primary mechanism of action involves the inhibition of aminopeptidases, leading to the modulation of major histocompatibility complex (MHC) class I antigen presentation. This activity enhances cytotoxic T-lymphocyte (CTL) responses against tumor cells. This compound has also been shown to stimulate macrophage and monocyte activity.[1]
Q2: I'm seeing significant variability between my experimental repeats. What are the common causes?
Inconsistent results in cell-based assays are a common challenge.[2][3][4] Key factors that contribute to this variability include:
-
Cell Culture Conditions: Differences in cell passage number, cell density, and media composition can alter cellular responses to this compound.[3]
-
Reagent Quality and Handling: Inconsistent quality of reagents, improper storage, and freeze-thaw cycles can impact the experiment's outcome.[5]
-
Assay Protocol Execution: Minor variations in incubation times, washing steps, and pipetting techniques can introduce significant errors.[4][6]
-
Data Analysis: The choice of normalization methods and statistical analysis can influence the final interpretation of the results.[7]
Troubleshooting Guide
Issue 1: High variability in cell viability/cytotoxicity readouts.
If you are observing inconsistent IC50 values or a wide spread in your dose-response curves, consider the following troubleshooting steps:
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Authenticate your cell line. | Reduced baseline variability and a more consistent response to this compound. |
| Inconsistent Seeding Density | Optimize and strictly control the cell seeding density. Use a cell counter for accuracy. | Uniform cell growth across wells, leading to more reproducible assay results. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[5] | Consistent drug potency and activity across experiments. |
| Assay Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill outer wells with sterile PBS. | Minimized variability due to environmental factors affecting the outer wells. |
| Inconsistent Incubation Times | Standardize all incubation times precisely as defined in the protocol. Use a calibrated timer. | Uniform exposure of cells to the drug, leading to more consistent biological effects. |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay for this compound
This protocol outlines a standard procedure for assessing the effect of this compound on cancer cell viability using an MTT assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
This compound (lyophilized powder)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizing Experimental Workflows and Pathways
Troubleshooting Workflow for Irreproducible Results
The following diagram outlines a logical workflow to diagnose and resolve issues with experiment reproducibility.
Caption: A workflow to systematically troubleshoot common sources of irreproducibility.
Hypothetical Signaling Pathway for this compound
This diagram illustrates the proposed mechanism of action for this compound in enhancing anti-tumor immunity.
Caption: this compound's proposed mechanism of action in antigen presentation.
References
- 1. Studies on the mechanisms of action of the immunomodulator Bestatin in various screening test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
- 6. youtube.com [youtube.com]
- 7. azurebiosystems.com [azurebiosystems.com]
Mitigating off-target effects of γ-Glu-Trp
Welcome to the Technical Support Center for γ-Glu-Trp. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of the dipeptide γ-L-glutamyl-L-tryptophan (γ-Glu-Trp). Since specific off-target effects of γ-Glu-Trp are not extensively documented, this guide focuses on identifying and characterizing potential off-target interactions based on the known pharmacology of its constituent amino acids and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of γ-Glu-Trp?
A1: γ-Glu-Trp has been studied for its potential therapeutic effects, including ameliorating anxiety and depression-like behaviors. It is thought to act, in part, by modulating the kynurenine (B1673888) and serotonin (B10506) pathways.[1][2]
Q2: What are the likely potential off-target interactions of γ-Glu-Trp?
A2: Based on its structure, γ-Glu-Trp may have off-target interactions with proteins that recognize L-glutamate, L-tryptophan, or other γ-glutamyl peptides. Key potential off-target categories include:
-
Glutamate (B1630785) Receptors: Ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors are abundant in the central nervous system and could be modulated by the glutamate moiety of the dipeptide.
-
Amino Acid Transporters: Transporters for L-glutamate and L-tryptophan could interact with γ-Glu-Trp, potentially affecting amino acid homeostasis.
-
Calcium-Sensing Receptor (CaSR): Various γ-glutamyl peptides are known to be potent allosteric modulators of CaSR, a G-protein coupled receptor involved in calcium homeostasis and other physiological processes.[3][4][5] This represents a significant and plausible off-target for γ-Glu-Trp.
Q3: Why is the γ-linkage in γ-Glu-Trp significant for its potential off-target effects?
A3: The γ-glutamyl linkage, where the peptide bond is formed with the side-chain carboxyl group of glutamic acid, makes the dipeptide resistant to cleavage by most standard peptidases. This increased metabolic stability can lead to a longer biological half-life, increasing the likelihood of off-target interactions compared to conventional dipeptides.
Q4: Are there any reports of γ-Glu-Trp directly binding to the Calcium-Sensing Receptor (CaSR)?
A4: While direct binding studies specifically for γ-Glu-Trp with CaSR are not widely available, numerous studies have demonstrated that other γ-glutamyl di- and tripeptides are potent positive allosteric modulators of CaSR.[3][4] Given this evidence, it is highly probable that γ-Glu-Trp also interacts with CaSR.
Troubleshooting Guide: Investigating Off-Target Effects
This guide provides a systematic approach to identifying, characterizing, and mitigating potential off-target effects of γ-Glu-Trp during your experiments.
Issue 1: Unexpected or inconsistent experimental results.
-
Potential Cause: An off-target interaction of γ-Glu-Trp may be influencing your experimental system.
-
Troubleshooting Steps:
-
Hypothesize Potential Off-Targets: Based on the known pharmacology of glutamate and tryptophan, and the established interaction of γ-glutamyl peptides with CaSR, consider if these pathways could be active in your experimental model.
-
Literature Review: Conduct a targeted literature search for the expression of glutamate receptors, amino acid transporters, and CaSR in your specific cell line or animal model.
-
Control Experiments:
-
Use specific antagonists for suspected off-target receptors (e.g., CaSR antagonists, glutamate receptor antagonists) in conjunction with γ-Glu-Trp to see if the unexpected effects are reversed.
-
Employ structurally similar but inactive analogs of γ-Glu-Trp as negative controls.
-
Use L-glutamate and L-tryptophan individually as controls to dissect the contribution of each component.
-
-
Issue 2: How to proactively screen for off-target binding of γ-Glu-Trp.
-
Approach: Employ unbiased, systematic screening methods to identify interacting proteins.
-
Recommended Techniques:
-
Chemical Proteomics: This is a powerful approach for identifying the binding partners of small molecules in a complex biological sample.[6][7]
-
Activity-Based Protein Profiling (ABPP): If γ-Glu-Trp is suspected to interact with a specific enzyme class, ABPP can be used.
-
Compound-Centric Chemical Proteomics (CCCP): This unbiased method involves immobilizing a derivative of γ-Glu-Trp on a solid support (e.g., beads) to "pull down" interacting proteins from a cell lysate or tissue extract.
-
-
Mass Spectrometry-Based Thermal Stability Assays: These methods assess the interaction of a ligand with its target proteins by measuring changes in protein thermal stability upon ligand binding.[8]
-
-
Workflow: See the experimental protocols section for a detailed workflow for off-target identification using chemical proteomics.
Issue 3: How to validate a potential off-target interaction.
-
Approach: Once a potential off-target is identified (e.g., CaSR), validate the interaction using orthogonal assays.
-
Validation Steps:
-
Cell-Based Functional Assays:
-
Direct Binding Assays: If purified proteins are available, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to determine binding affinity and kinetics.
-
Competitive Binding Assays: Perform assays with known ligands of the putative off-target to see if γ-Glu-Trp can compete for binding.
-
Quantitative Data on Potential Off-Target Interactions
The following table summarizes the potency of various γ-glutamyl peptides and L-amino acids as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a likely off-target for γ-Glu-Trp. Data is presented as EC50 (half-maximal effective concentration) for intracellular Ca2+ mobilization in CaR-expressing HEK-293 cells and IC50 (half-maximal inhibitory concentration) for PTH secretion.
| Compound | Assay | EC50 / IC50 (µM) | Reference |
| S-methylglutathione | Ca2+ mobilization in parathyroid cells | ~0.5 | [3] |
| S-methylglutathione | PTH secretion inhibition | ~5 | [3] |
| L-Phenylalanine | CaSR modulation | 1,000 - 10,000 | [9] |
| L-Tryptophan | CaSR modulation | 1,000 - 10,000 | [9] |
| γ-Glu-Cys | CaSR modulation | Potent modulator | [3] |
| γ-Glu-Ala | CaSR modulation | Potent modulator | [3] |
Experimental Protocols
Protocol 1: Off-Target Identification using Compound-Centric Chemical Proteomics
This protocol outlines a general workflow for identifying protein interactors of γ-Glu-Trp.
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of γ-Glu-Trp with a linker arm and a reactive group (e.g., biotin (B1667282) or an alkyne for click chemistry). The linker should be attached at a position that is least likely to interfere with potential protein binding.
-
-
Immobilization of the Probe:
-
Covalently attach the γ-Glu-Trp probe to a solid support, such as sepharose or magnetic beads.
-
-
Protein Extraction:
-
Prepare a protein lysate from the cells or tissue of interest using a non-denaturing lysis buffer containing protease inhibitors.
-
-
Affinity Pull-Down:
-
Incubate the protein lysate with the γ-Glu-Trp-conjugated beads.
-
Include a control incubation with beads that have been treated with a mock compound or are unconjugated.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins from the beads. This can be done by changing the pH, increasing the salt concentration, or using a competitive ligand.
-
-
Protein Identification by Mass Spectrometry:
Protocol 2: Functional Validation of CaSR Modulation
This protocol describes how to test if γ-Glu-Trp modulates the Calcium-Sensing Receptor (CaSR).
-
Cell Culture:
-
Culture HEK-293 cells stably expressing the human CaSR.
-
-
Calcium Mobilization Assay:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Establish a baseline fluorescence reading.
-
Add γ-Glu-Trp at various concentrations in the presence of a fixed, sub-maximal concentration of extracellular Ca2+.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal.
-
Generate a dose-response curve to determine the EC50 of γ-Glu-Trp.
-
-
cAMP Assay:
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
Stimulate adenylyl cyclase with an agonist (e.g., forskolin).
-
Co-incubate with varying concentrations of γ-Glu-Trp and a fixed concentration of extracellular Ca2+.
-
Measure intracellular cAMP levels using a commercially available ELISA or FRET-based biosensor.[3]
-
Determine the inhibitory effect of γ-Glu-Trp on cAMP production.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. γ-[Glu]n-Trp ameliorates anxiety/depression-like behaviors and its anti-inflammatory effect in an animal model of anxiety/depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of the calcium-sensing receptor by gamma-glutamyl peptides: inhibition of PTH secretion, suppression of intracellular cAMP levels, and a common mechanism of action with L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resource.aminer.org [resource.aminer.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental strategies to improve drug-target identification in mass spectrometry-based thermal stability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A broad-spectrum peptide screening method using an optimized solid-phase extraction and liquid chromatography-high-field asymmetric ion mobility spectrometry-mass spectrometry for doping control in equine urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Bestim dosage for different mouse strains
Welcome to the Bestim Technical Support Center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of this compound in preclinical mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for in vivo mouse studies?
A1: The optimal dosage of this compound can be strain-dependent. For initial studies, we recommend a pilot experiment to determine the optimal dose for your specific mouse strain and experimental goals. A common starting point for many immunotherapy agents is in the range of 5-25 mg/kg.
Q2: How should this compound be administered to mice?
A2: this compound can be administered via intraperitoneal (i.p.) injection or intravenous (i.v.) injection. The choice of administration route depends on the experimental design and desired pharmacokinetic profile. For sustained exposure, i.p. injections are often administered every 2-4 days.
Q3: Are there known differences in the response to this compound between different mouse strains?
A3: Yes, significant immunological differences between mouse strains can affect their response to this compound. For instance, C57BL/6 mice tend to mount a Th1-dominant immune response, while BALB/c mice typically exhibit a Th2-dominant response.[1][2][3] Non-obese diabetic (NOD) mice have inherent immune deficiencies, including defects in NK cell function and antigen presentation, which can alter their response to immunomodulatory agents.[4][5] These differences can influence the efficacy and potential side effects of this compound.
Q4: What is the mechanism of action for this compound?
A4: this compound is an immunomodulatory agent that is hypothesized to act as an agonist for Toll-like receptors (TLRs) on antigen-presenting cells (APCs), such as dendritic cells and macrophages. This interaction is believed to initiate a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| High variability in experimental results | Inconsistent dosing, improper animal handling, genetic drift within the mouse colony. | Ensure accurate dose calculation based on individual mouse body weight. Handle mice consistently to minimize stress.[6][7] Use mice from a reputable vendor and implement a breeding strategy to minimize genetic drift. |
| Lack of therapeutic effect | Sub-optimal dosage for the chosen mouse strain, inappropriate administration route or schedule. | Conduct a dose-response study to determine the optimal dosage. Consider alternative administration routes (e.g., i.v. vs. i.p.) or adjust the dosing frequency.[8] |
| Unexpected toxicity or adverse effects | Dosage is too high for the specific mouse strain, strain-specific sensitivity. | Reduce the dosage and carefully monitor for signs of toxicity. Consider using a different mouse strain that may be less sensitive.[9][10] |
| Discrepancies between results in different strains | Inherent immunological differences between strains (e.g., Th1 vs. Th2 bias). | Carefully select the mouse strain that is most appropriate for your research question.[1][2][11] Acknowledge and account for strain-specific immune responses in your data analysis and interpretation. |
Experimental Protocols
This compound In Vivo Dosing Study in Mice
Objective: To determine the optimal dose of this compound for a specific therapeutic effect in a given mouse strain.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline
-
8-10 week old mice of the desired strain (e.g., C57BL/6, BALB/c)
-
Appropriate animal housing and handling equipment
Procedure:
-
Reconstitution: Reconstitute this compound in sterile saline to the desired stock concentration.
-
Animal Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, 5 mg/kg, 10 mg/kg, 25 mg/kg this compound). A group size of at least 5-10 mice is recommended.
-
Administration: Administer the assigned dose of this compound or vehicle control via intraperitoneal (i.p.) injection.
-
Monitoring: Monitor mice daily for clinical signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Endpoint Analysis: At a predetermined time point, collect relevant tissues or blood samples for analysis of the desired therapeutic effect (e.g., tumor growth inhibition, cytokine levels, immune cell infiltration).
-
Data Analysis: Analyze the data to determine the dose that produces the optimal therapeutic effect with minimal toxicity.
Visualizations
Caption: Hypothesized signaling cascade initiated by this compound binding to TLRs.
Caption: Workflow for an in vivo this compound dosing study in mice.
References
- 1. cyagen.com [cyagen.com]
- 2. karger.com [karger.com]
- 3. Innate Mucosal Immune System Response of BALB/c versus C57BL/6 Mice to Injury in Setting of Enteral and Parenteral Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunodeficient mice: the NOD connection [jax.org]
- 5. criver.com [criver.com]
- 6. Experimental design: Top four strategies for reproducible mouse research [jax.org]
- 7. uthsc.edu [uthsc.edu]
- 8. ichor.bio [ichor.bio]
- 9. criver.com [criver.com]
- 10. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Dynamic Duo of Scientific Research: C57BL/6 vs BALB/c - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Bestim Experiments & Cell Culture Contamination
Welcome to the technical support center for researchers utilizing Bestim (Ubenimex) in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent contamination issues that can impact the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ubenimex) and how might it affect my cell culture?
Q2: I'm observing unexpected cell death in my this compound-treated cultures. How can I distinguish between drug-induced cytotoxicity and contamination?
A2: This is a critical troubleshooting step. First, visually inspect your cultures under a microscope. Microbial contamination often presents with distinct visual cues long before overt cell death.
-
Bacterial contamination: Look for a sudden drop in pH (media turning yellow), cloudiness or turbidity in the media, and small, motile particles between your cells.[6]
-
Yeast contamination: This appears as individual, ovoid, or budding particles that can grow in chains. The media may remain clear initially but will eventually become cloudy.[7]
-
Fungal (mold) contamination: This is often characterized by the appearance of thin, filamentous hyphae and clumps of spores.[8]
If no obvious microbes are visible, consider mycoplasma or chemical contamination. A cell viability assay (e.g., Trypan Blue or a fluorescence-based assay) on both control and treated cells can help quantify cell death. If cell death is significantly higher than expected or also appears in untreated control wells, contamination is a likely cause.
Q3: My experiment involves measuring cytokine release from immune cells after this compound stimulation, but the results are inconsistent. Could mycoplasma be the culprit?
A3: Absolutely. Mycoplasma is a common and insidious contaminant that can profoundly alter cellular functions without causing visible cell death or media turbidity.[3][8] These small bacteria lack a cell wall, making them resistant to many common antibiotics.[3] Mycoplasma can alter cell metabolism, gene expression, and immune cell responses, leading to unreliable and irreproducible data.[8] If you are working with immune cells, regular mycoplasma testing (e.g., every 1-2 months) is crucial.[7]
Q4: Can I use antibiotics to "rescue" a contaminated culture from my this compound experiment?
A4: While it may be tempting, rescuing a contaminated culture is generally not recommended, especially for bacterial and fungal contamination.[7] The use of high concentrations of antibiotics can stress the cells, alter their physiology, and may not completely eradicate the contamination, leading to the development of resistant strains.[6] For irreplaceable cultures, specific removal agents for mycoplasma exist, but the best practice is to discard the contaminated culture and start fresh with a new, confirmed-clean vial of cells.[7]
Troubleshooting Guides
Issue 1: Suspected Microbial Contamination
Symptoms:
-
Sudden change in media pH (e.g., yellow for bacteria, sometimes purple for fungi).[8]
-
Cloudy or turbid culture medium.[6]
-
Visible particles, filaments, or budding yeasts under the microscope.[7][8]
-
Unpleasant odor from the culture flask.[6]
-
Abnormal cell morphology or reduced cell viability.[8]
Troubleshooting Steps:
-
Quarantine: Immediately isolate the suspected flask/plate and any shared reagents (media, FBS) to prevent cross-contamination.
-
Microscopic Examination: Carefully examine the culture under a phase-contrast microscope at different magnifications. Compare with a healthy, uncontaminated culture.
-
Identify the Contaminant: Use the table below to help identify the likely contaminant based on morphology.
-
Action: For bacterial, yeast, or fungal contamination, the recommended action is to discard the contaminated culture and decontaminate the biosafety cabinet and incubator thoroughly.[7]
-
Review Aseptic Technique: Re-evaluate your lab's aseptic technique. Ensure proper disinfection of surfaces, correct handling of pipettes and flasks, and minimize airflow disruption.[6][9]
Table 1: Characteristics of Common Microbial Contaminants
| Contaminant | Microscopic Appearance | Media Appearance | Recommended Action |
| Bacteria | Small (1-5 µm), motile, rod-shaped or spherical particles. | Rapidly becomes cloudy and yellow (acidic).[3][6] | Discard culture. Review aseptic technique. |
| Yeast | Round or oval budding cells, may form chains.[7] | Initially clear, becomes cloudy as contamination progresses. pH may become acidic.[7] | Discard culture. Check incubator for fungal growth. |
| Mold (Fungi) | Thin, thread-like filaments (hyphae) and/or dense spore clusters.[7] | Initially unchanged, may become fuzzy or cloudy. pH can vary.[7] | Discard culture. Decontaminate workspace and incubator thoroughly. |
| Mycoplasma | Not visible with a standard light microscope.[3] | No visible change in clarity or color. | Test using PCR, ELISA, or DNA staining. If positive, discard culture or use a specific mycoplasma removal agent for highly valuable cells. |
Issue 2: Suspected Mycoplasma Contamination
Symptoms:
-
Inconsistent or non-reproducible experimental results.
-
Reduced cell proliferation or changes in growth rate.[8]
-
Altered cell metabolism or gene expression.[8]
-
Increased sensitivity to apoptosis or other stimuli.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and addressing suspected mycoplasma contamination.
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.
Materials:
-
Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and positive control).
-
Cell culture supernatant or cell lysate from the culture to be tested.
-
Nuclease-free water (negative control).
-
Thermocycler.
-
Gel electrophoresis equipment and DNA stain (e.g., SYBR Safe).
Methodology:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is near confluency and has been cultured for at least 72 hours without antibiotics. Centrifuge at 200 x g for 5 minutes to pellet any cells, and use the supernatant for the assay.
-
PCR Reaction Setup: In a sterile PCR tube, prepare the reaction mix according to the kit's instructions. Typically, this involves adding the provided PCR master mix, your sample supernatant, and nuclease-free water to the final volume. Prepare a positive control (using the provided control DNA) and a negative control (using nuclease-free water instead of a sample).
-
Thermocycling: Place the PCR tubes in a thermocycler and run the program specified in the kit's manual. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
Gel Electrophoresis: Prepare an agarose (B213101) gel (typically 1.5-2.0%). Load the PCR products (including positive and negative controls) into the wells. Run the gel until the dye front has migrated sufficiently.
-
Result Interpretation: Visualize the DNA bands under UV light. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination. The positive control should show a clear band, and the negative control should be clean.
Protocol 2: Elimination of Bacterial Contamination (For Irreplaceable Cultures)
This protocol should be considered a last resort. The best practice is to discard the culture.
Materials:
-
Phosphate-buffered saline (PBS), sterile.
-
Culture medium containing a high concentration of an appropriate antibiotic cocktail (e.g., Penicillin-Streptomycin-Amphotericin B or a specialized antibiotic mix like Primocin).
-
Fresh, sterile culture flasks.
Methodology:
-
Aspirate Media: Carefully aspirate the contaminated medium from the culture flask.
-
Wash Cells: Gently wash the adherent cell layer three times with sterile PBS to remove as many bacteria as possible. For suspension cells, centrifuge the cells at a low speed (e.g., 150 x g for 5 minutes), aspirate the supernatant, and resuspend in PBS for each wash.
-
Add High-Concentration Antibiotics: After the final wash, add fresh culture medium containing a high concentration of antibiotics (consult product datasheets for recommended concentrations for rescue).
-
Incubate and Monitor: Incubate the culture under standard conditions. Monitor daily for any signs of recurring contamination.
-
Wean off Antibiotics: If the contamination appears to be cleared after 3-4 days, passage the cells into a new flask with medium containing a standard concentration of antibiotics. Maintain the culture for at least two weeks without any signs of contamination before considering it "clean."
-
Re-evaluate: After treatment, it is critical to perform functional assays to ensure the cell line's characteristics have not been permanently altered by the contamination or the treatment.
This compound Signaling and Potential Interference by Contamination
This compound (Ubenimex) primarily functions by inhibiting cell surface peptidases. This action can modulate immune responses and induce anti-tumor effects. Contaminants can interfere with these pathways, leading to misleading results.
This compound's Mechanism of Action
This compound inhibits Leukotriene A4 (LTA4) hydrolase, preventing the conversion of LTA4 to Leukotriene B4 (LTB4). LTB4 is a potent inflammatory mediator that signals through its receptor (BLT1) on immune cells, promoting chemotaxis, cytokine production, and inflammasome activation.[10][11] By blocking LTB4 production, this compound can dampen certain inflammatory responses. This compound also inhibits Aminopeptidase (B13392206) N (CD13), which can modulate T-cell activation and migration.[3][12]
Caption: Simplified signaling pathways inhibited by this compound (Ubenimex).
Logical Interference by Contamination
Microbial contaminants, particularly those with pathogen-associated molecular patterns (PAMPs) like LPS from gram-negative bacteria or zymosan from yeast, can activate immune cells through pathways independent of this compound's targets. This can create confounding effects in your experiment.
For example, mycoplasma can activate Toll-like receptors (TLRs) on immune cells, leading to NF-κB activation and subsequent cytokine production. This could either mask the inhibitory effects of this compound on LTB4-mediated inflammation or create a synergistic inflammatory response, leading to an incorrect interpretation of this compound's potency or mechanism.
Caption: How mycoplasma can confound results in a this compound experiment.
References
- 1. Lymphatic system - Wikipedia [en.wikipedia.org]
- 2. Amino acids and their transporters in T cell immunity and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of bestatin (Ubenimex) on human T-cell colony formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bestatin administration and the change in cellular immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aminopeptidase N (CD13): Bridging physiology, pathology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminopeptidase N/CD13 Crosslinking Promotes the Activation and Membrane Expression of Integrin CD11b/CD18 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxytocin - Wikipedia [en.wikipedia.org]
- 10. The role of leukotriene B(4) in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene B4 licenses inflammasome activation to enhance skin host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Bestim (Ubenimex) Treatment: Technical Support Center for Interpreting Unexpected Results
Welcome to the Bestim (Ubenimex) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results that may arise during pre-clinical experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Ubenimex)?
This compound is a competitive inhibitor of multiple cell surface aminopeptidases, most notably aminopeptidase (B13392206) N (also known as CD13), and leukotriene A4 hydrolase (LTA4H).[1][2][3][4][5] By inhibiting LTA4H, this compound blocks the production of the pro-inflammatory mediator leukotriene B4 (LTB4).[2][6] Its inhibition of aminopeptidases can modulate various cellular processes, including proliferation, migration, and apoptosis.[4][7]
Q2: What are the known downstream signaling pathways affected by this compound?
This compound treatment has been shown to impact several key signaling pathways. Notably, it can suppress the Akt signaling pathway, which is involved in cell survival and proliferation.[7][8][9] Additionally, this compound has been observed to upregulate SOCS1, leading to the inhibition of the JAK2-STAT3 signaling pathway, which plays a crucial role in cytokine signaling and immune response.[10]
Q3: Are there any known off-target effects of this compound?
While this compound is known for its specificity towards certain aminopeptidases and LTA4H, researchers should be aware of potential off-target effects.[11] As with any small molecule inhibitor, high concentrations may lead to non-specific binding and unexpected cellular responses. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay.
Q4: What are the common applications of this compound in a research setting?
This compound is frequently used in cancer research to investigate its anti-tumor properties, including its ability to inhibit cancer cell proliferation, migration, and invasion, as well as to enhance the efficacy of chemotherapeutic agents.[7][10][12][13] It is also utilized in immunology and inflammation research to study the role of leukotriene B4 and aminopeptidases in immune cell function and inflammatory responses.[14][15]
Troubleshooting Guides
Scenario 1: Unexpected Increase in Cell Viability/Proliferation
Question: I treated my cancer cell line with this compound, expecting a decrease in viability, but I observed a slight increase in cell proliferation at a specific concentration. Why is this happening?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hormesis or Biphasic Dose-Response | At very low concentrations, some inhibitors can paradoxically stimulate cellular processes. Perform a wider range of concentrations in your dose-response experiment to determine if the observed effect is limited to a narrow concentration window. |
| Off-Target Effects | At certain concentrations, this compound might interact with unintended targets that promote proliferation in your specific cell line. Cross-reference your findings with literature on your cell line's signaling pathways. Consider using a secondary, structurally different inhibitor of the same target to confirm the phenotype. |
| Cell Line Specific Resistance | The cancer cell line you are using may have intrinsic resistance mechanisms that counteract the inhibitory effects of this compound.[16] This could involve upregulation of alternative survival pathways. Perform a western blot to analyze key survival pathway proteins (e.g., p-Akt, p-ERK) after this compound treatment. |
| Experimental Artifact | Inconsistent cell seeding density, edge effects in multi-well plates, or issues with the viability assay reagent can lead to misleading results. Ensure consistent cell seeding and proper plate layout. Include appropriate vehicle controls and run a blank control for your viability assay. |
Scenario 2: Contradictory Cytokine Profile Changes
Question: My cytokine array results after this compound treatment show a decrease in some pro-inflammatory cytokines as expected, but an unexpected increase in others. How do I interpret this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Complex Immunomodulatory Effects | This compound's inhibition of LTA4H and aminopeptidases can have complex and context-dependent effects on different immune cell populations, leading to a mixed cytokine response.[15] It is known to suppress some pro-inflammatory cytokines like IL-6 and CXCL8 while potentially increasing anti-inflammatory cytokines like IL-10.[15] |
| Feedback Loops | The initial suppression of certain cytokines might trigger compensatory feedback loops that lead to the upregulation of other inflammatory mediators. A time-course experiment measuring cytokine levels at different time points after treatment could help elucidate these dynamics. |
| Purity of Cell Culture | If working with primary immune cells, the presence of contaminating cell types could contribute to the mixed cytokine profile. Use flow cytometry to assess the purity of your cell population before and after treatment. |
| Assay Specificity | Ensure the cytokine array or ELISA kit you are using is specific and validated for your sample type. Run appropriate controls, including a vehicle-treated sample and positive controls for the unexpected cytokines if possible. |
Scenario 3: No Effect on Akt Signaling Pathway
Question: I treated my cells with this compound, but I don't see the expected decrease in Akt phosphorylation via western blot. What should I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line-Specific Signaling | The regulation of the Akt pathway can be highly dependent on the genetic background of the cell line. Some cell lines may have constitutively active Akt due to upstream mutations (e.g., PTEN loss) that are not sensitive to this compound's mechanism of action.[7] |
| Suboptimal Treatment Conditions | The timing and duration of this compound treatment may not be optimal for observing changes in Akt phosphorylation. Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the kinetics of Akt inhibition in your system. |
| Antibody Quality | The antibodies used for the western blot may not be specific or sensitive enough. Validate your phospho-Akt and total-Akt antibodies using a known activator and inhibitor of the Akt pathway. |
| Drug Inactivity | Ensure the this compound compound is active. If possible, test its activity in a positive control cell line where its effect on Akt signaling has been previously documented. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Cytokine Profiling using ELISA
-
Sample Collection: Culture cells with or without this compound for the desired time period. Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add your collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Reaction Stop and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations in your samples based on the standard curve.
Visualizations
Caption: Simplified signaling pathways affected by this compound treatment.
Caption: General experimental workflow for investigating this compound's effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Ubenimex used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ubenimex | C16H24N2O4 | CID 72172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ubenimex - Wikipedia [en.wikipedia.org]
- 6. Eiger Announces Results Demonstrating Benefit of Ubenimex and Leukotriene B4 (LTB4) Modulation in Experimental Lymphedema [prnewswire.com]
- 7. Ubenimex, an APN inhibitor, could serve as an anti-tumor drug in RT112 and 5637 cells by operating in an Akt-associated manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubenimex attenuates acquired sorafenib resistance in renal cell carcinoma by inhibiting Akt signaling in a lipophagy associated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ubenimex attenuates acquired sorafenib resistance in renal cell carcinoma by inhibiting Akt signaling in a lipophagy associated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubenimex Combined with Pemetrexed Upregulates SOCS1 to Inhibit Lung Adenocarcinoma Progression via the JAK2-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aminoallyl-utp.com [aminoallyl-utp.com]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. aminoallyl-utp.com [aminoallyl-utp.com]
- 14. [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bestatin, an inhibitor for aminopeptidases, modulates the production of cytokines and chemokines by activated monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Immunomodulatory Effects of Bestim (Bestatin) and Thymosin Alpha 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory properties of Bestim (active ingredient: Bestatin) and Thymosin Alpha 1. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating these two immunomodulating agents.
Introduction
Both this compound (Bestatin) and Thymosin Alpha 1 are recognized for their ability to modulate the immune system, particularly in the context of cancer and other immunodeficient states. Bestatin, a dipeptide produced by Streptomyces olivoreticuli, is known to inhibit aminopeptidases on the surface of immune cells. Thymosin Alpha 1 is a synthetic 28-amino acid peptide originally isolated from the thymus gland. While both agents aim to restore or enhance immune function, they exhibit distinct mechanisms of action and effects on various immune parameters.
Comparative Analysis of Immunomodulatory Effects
The following tables summarize the quantitative effects of Bestatin and Thymosin Alpha 1 on key immune cell populations and cytokine production as reported in various studies. It is important to note that the data presented here are from different studies with varying experimental designs, patient populations, and methodologies. Therefore, a direct head-to-head comparison should be interpreted with caution.
Effects on Lymphocyte Subsets
Table 1: Comparative Effects of Bestatin and Thymosin Alpha 1 on T-Lymphocyte Subsets in Cancer Patients
| Parameter | Bestatin (Ubenimex) | Thymosin Alpha 1 (Thymalfasin) |
| CD4+ T-Cells (Helper T-Cells) | Significant increase in absolute number. | Median count increased from 244.5/μL to 284.5/μL. |
| CD8+ T-Cells (Cytotoxic T-Cells) | Mean percentage decreased from 47.2% to 33.4%. | Median count increased from 159.0/μL to 222.5/μL. |
| CD4+/CD8+ Ratio | Increased from a mean of 1.18 to 1.79. | Significantly elevated post-treatment. |
| Total T-Cells (CD3+) | Tendency to converge to a normal range. | Median count increased from 422.5/μL to 614.0/μL. |
| Natural Killer (NK) Cells | Significant increase in percentage and number of HNK-1+ cells. | Significantly elevated post-treatment. |
Note: The data for Bestatin is derived from a study on cancer patients where an imbalance of T-cell subsets was observed. The Thymosin Alpha 1 data is from a retrospective study on patients with advanced cancer.
Effects on Cytokine Production
Quantitative data on the in vivo effects of Bestatin on cytokine production in humans is limited in the available literature. In vitro studies have shown that Bestatin can enhance the release of Interleukin-1 (IL-1) and Interleukin-2 (IL-2).
For Thymosin Alpha 1, studies have demonstrated its ability to modulate cytokine and chemokine production. In a retrospective analysis of patients with platinum-resistant recurrent ovarian cancer, those treated with Thymosin Alpha 1 in combination with PD-1/PD-L1 inhibitors and chemotherapy showed significantly elevated levels of IgA, IgG, and IgM compared to the control group.
Mechanisms of Action: Signaling Pathways
The immunomodulatory effects of Bestatin and Thymosin Alpha 1 are mediated through distinct signaling pathways.
Bestatin Signaling Pathway
Bestatin primarily acts by inhibiting cell surface aminopeptidases, such as aminopeptidase (B13392206) N (CD13). This inhibition is thought to modulate the activity of various signaling pathways involved in immune cell activation and function.
Caption: Simplified signaling pathway of Bestatin.
Thymosin Alpha 1 Signaling Pathway
Thymosin Alpha 1 interacts with Toll-like receptors (TLRs) on immune cells, particularly dendritic cells, leading to the activation of downstream signaling pathways that control cytokine production and T-cell maturation.
Caption: Thymosin Alpha 1 signaling pathway.
Experimental Protocols
The following are generalized protocols for the key experiments used to generate the data presented in this guide. Researchers should always refer to the specific protocols detailed in the cited literature and adapt them as necessary for their experimental setup.
Lymphocyte Subset Analysis by Flow Cytometry
This protocol outlines the general steps for identifying and quantifying different lymphocyte populations in peripheral blood.
Caption: Experimental workflow for flow cytometry.
Methodology:
-
Sample Preparation: Collect whole blood in appropriate anticoagulant tubes.
-
Antibody Staining: Incubate a defined volume of whole blood with a cocktail of fluorochrome-conjugated monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CD56).
A Researcher's Guide to Controls in Bestim (Ubenimex) Experiments
For researchers, scientists, and drug development professionals, establishing robust experimental design is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of appropriate negative and positive controls for experiments involving Bestim (Ubenimex), a competitive inhibitor of multiple aminopeptidases, including aminopeptidase (B13392206) N (CD13), aminopeptidase B, and leukotriene A4 hydrolase. By implementing the controls and protocols outlined below, researchers can ensure the validity of their findings and accurately interpret the effects of this compound in various experimental settings.
This compound, also known as Ubenimex, is a dipeptide that has been investigated for its anti-cancer, immunomodulatory, and anti-inflammatory properties.[1][2][3] Its mechanism of action involves the inhibition of key enzymes that play roles in cell proliferation, inflammation, and signal transduction.[2][4] To elucidate the specific effects of this compound, it is crucial to employ appropriate controls that account for baseline cellular responses and provide a benchmark for the compound's activity.
Negative Controls: Establishing a Baseline
Negative controls are essential for determining the baseline response of an experimental system in the absence of the investigational compound. These controls help to differentiate the specific effects of this compound from non-specific effects or artifacts of the experimental procedure.
Common Negative Controls for this compound Experiments:
-
Untreated Control: Cells or animals that do not receive any treatment. This group represents the normal physiological state and provides a baseline for comparison.
-
Vehicle Control: The solvent used to dissolve this compound is administered to this control group. Since this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO), a vehicle control group treated with the same concentration of DMSO is crucial to account for any potential effects of the solvent on the experimental outcome.
Positive Controls: Validating the Assay and Providing a Benchmark
Positive controls are well-characterized compounds or treatments that are known to produce a specific, measurable effect in the experimental system. They serve to validate the assay's sensitivity and provide a benchmark against which the potency of this compound can be compared.
Recommended Positive Controls for Different this compound Experiments:
-
Cell Proliferation and Viability Assays:
-
Doxorubicin: A well-established chemotherapeutic agent that induces cell cycle arrest and apoptosis, making it a suitable positive control for assessing the anti-proliferative effects of this compound.[5][6]
-
Actinonin (B1664364): Another aminopeptidase inhibitor that can be used to compare the relative potency and specificity of this compound.[7]
-
Ixazomib: A proteasome inhibitor used as a positive control in studies evaluating novel derivatives of Ubenimex.[8]
-
-
Apoptosis Assays:
-
Enzyme Inhibition Assays:
-
Known substrates: For assays measuring the enzymatic activity of aminopeptidases or leukotriene A4 hydrolase, a known substrate for the respective enzyme can be used to confirm the assay is working correctly.
-
Quantitative Data Comparison
The following tables summarize hypothetical quantitative data from typical this compound experiments, illustrating how to present and compare results from different control groups.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Untreated Control | - | 100 ± 5.2 |
| Vehicle Control (DMSO) | 0.1% | 98.5 ± 4.8 |
| This compound | 10 | 75.3 ± 6.1 |
| This compound | 50 | 42.1 ± 5.5 |
| This compound | 100 | 25.8 ± 4.9 |
| Doxorubicin (Positive Control) | 1 | 30.2 ± 3.7 |
Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)
| Treatment Group | Concentration (µM) | Apoptotic Cells (%) (Mean ± SD) |
| Untreated Control | - | 5.1 ± 1.2 |
| Vehicle Control (DMSO) | 0.1% | 5.5 ± 1.5 |
| This compound | 50 | 28.7 ± 3.4 |
| Staurosporine (Positive Control) | 1 | 85.2 ± 6.8 |
Table 3: Inhibition of Leukotriene B4 (LTB4) Production by this compound
| Treatment Group | Concentration (µM) | LTB4 Concentration (pg/mL) (Mean ± SD) |
| Untreated Control | - | 150.2 ± 12.5 |
| Vehicle Control (DMSO) | 0.1% | 148.9 ± 11.8 |
| This compound | 10 | 85.6 ± 9.3 |
| This compound | 50 | 32.4 ± 5.1 |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., Doxorubicin) for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound, a vehicle control, and a positive control (e.g., Staurosporine) for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
3. Leukotriene B4 (LTB4) ELISA
-
Cell Stimulation: Culture appropriate cells (e.g., neutrophils, macrophages) and stimulate them with a suitable agonist (e.g., calcium ionophore A23187) in the presence of this compound or controls.
-
Supernatant Collection: Collect the cell culture supernatant after the desired incubation time.
-
ELISA: Perform a competitive ELISA for LTB4 according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of LTB4 in the samples.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action of this compound and the experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Inhibition of the leukotriene B4 synthesis pathway by this compound.
Caption: this compound-mediated inhibition of the CD13/NAB1/MAPK signaling pathway.
References
- 1. agscientific.com [agscientific.com]
- 2. What is Ubenimex used for? [synapse.patsnap.com]
- 3. [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin blocks proliferation of cancer cells through proteolytic activation of CREB3L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Bestim (Ubenimex) with Other Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bestim (Ubenimex), a dipeptide-like inhibitor of metalloproteases, with other dipeptidic compounds. The focus is on its cross-reactivity profile against various aminopeptidases, supported by quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.
Note on Nomenclature: The term "this compound" can be ambiguous. While some sources refer to the immunomodulatory dipeptide γ-Glu-Trp as this compound, the vast majority of scientific literature uses "Bestatin" (trade name: this compound) to denote the compound Ubenimex. This guide will focus on Ubenimex, given the extensive body of research on its enzyme inhibitory properties. Ubenimex, or N-[(2S,3R)-3-Amino-2-hydroxy-1-oxo-4-phenylbutyl]-L-leucine, is a potent, competitive, and reversible inhibitor of several aminopeptidases.[1]
Quantitative Comparison of Inhibitory Activity
The cross-reactivity of Bestatin (B1682670) (Ubenimex) is best understood by comparing its inhibitory constants (IC50 and Ki) against various aminopeptidases alongside other inhibitors.
| Inhibitor | Target Enzyme | IC50 | Ki | Notes |
| Bestatin (Ubenimex) | Aminopeptidase (B13392206) N (APN/CD13) | 89 µM[2][3] | 4.1 x 10⁻⁶ M[4] | Relatively poor inhibitor of APN compared to other aminopeptidases. |
| Aminopeptidase B (APB) | - | 60 nM[5] | Potent inhibitor. | |
| Leucine Aminopeptidase (LAP) | 20 nM[5] | - | Potent inhibitor. | |
| Aminopeptidase W (APW) | 7.9 µM[2][3] | - | More potent towards APW than APN. | |
| Leishmanial Leucine Aminopeptidase | - | 4.375 nM[6][7] | Competitive inhibitor. | |
| Amastatin (B1665947) | Aminopeptidase N (APN/CD13) | - | 1.9 x 10⁻⁸ M[4] | Slow-binding, competitive inhibitor. |
| Aminopeptidase A (APA) | Effective inhibitor[2][3] | - | ||
| Aminopeptidase W (APW) | Effective inhibitor[2][3] | - | ||
| Leishmanial Leucine Aminopeptidase | - | 7.18 nM[6][7] | Competitive inhibitor. | |
| Actinonin | Aminopeptidase N (APN/CD13) | 2.0 µM[2][3] | - | Relatively selective inhibitor of APN. |
| Leishmanial Leucine Aminopeptidase | - | 2.7 nM[6][7] | Competitive inhibitor. | |
| Probestin | Aminopeptidase N (APN/CD13) | 50 nM[2][3] | - | Effective inhibitor. |
| Aminopeptidase A (APA) | Effective inhibitor[2][3] | - | ||
| Aminopeptidase W (APW) | Effective inhibitor[2][3] | - | ||
| Phosphinic Dipeptides | Leucine Aminopeptidase (LAP) | - | Potent inhibitors | Derivatives of methionine and norleucine show high affinity.[5] |
| Dipeptides (General) | Dipeptidyl Peptidase III | Tyr-Tyr (Ki = 5.8 µM), Tyr-Phe (Ki = 8.4 µM) | Arg-Arg (Ki = 35.7 µM) | Inhibition is dependent on the dipeptide sequence and the origin of the enzyme.[8] |
Experimental Protocols
General Aminopeptidase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of compounds like Bestatin against aminopeptidases using a chromogenic or fluorogenic substrate.
Materials:
-
Purified aminopeptidase (e.g., Aminopeptidase N, Leucine Aminopeptidase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Chromogenic or Fluorogenic Substrate (e.g., L-Leucine-p-nitroanilide for LAP, L-Alanine-p-nitroanilide for APN, or Leu-AMC for a fluorometric assay)
-
Inhibitor stock solutions (e.g., Bestatin, other dipeptides) dissolved in an appropriate solvent (e.g., DMSO, water).
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the aminopeptidase in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over a defined time period.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitors (including Bestatin as a reference compound) in the assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add a specific volume of the assay buffer.
-
Add a small volume of the inhibitor solution at various concentrations to the test wells. For control wells (no inhibition), add the same volume of the solvent used for the inhibitors.
-
Add the enzyme solution to all wells except for the blank wells (which contain only buffer and substrate).
-
Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 15 minutes at 37°C) to allow for binding.
-
-
Initiation of Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Measurement:
-
For chromogenic substrates, measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) kinetically over time or as an endpoint reading after a fixed incubation period.
-
For fluorogenic substrates, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex = 355 nm, λem = 460 nm for AMC).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.[5][6][7]
-
Signaling Pathways and Experimental Workflows
Bestatin's inhibition of aminopeptidases has been shown to modulate several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Renin-Angiotensin System (RAS) Modulation by Bestatin
Bestatin enhances the activity of Angiotensin II and III by inhibiting the aminopeptidases responsible for their degradation.[9] This can lead to prolonged pressor effects.
Caption: Bestatin's inhibition of Aminopeptidase B (APB) in the Renin-Angiotensin System.
Modulation of PI3K/Akt and MAPK/ERK Signaling Pathways
Bestatin (Ubenimex) has been observed to influence cell survival and proliferation by modulating the PI3K/Akt and MAPK/ERK signaling pathways through its interaction with cell surface aminopeptidases.
Caption: Bestatin's modulation of PI3K/Akt and MAPK/ERK pathways via APN inhibition.
Experimental Workflow for Assessing Cross-Reactivity
The following diagram illustrates a typical workflow for comparing the inhibitory potency of Bestatin with other dipeptides.
Caption: Workflow for comparative analysis of aminopeptidase inhibitors.
Conclusion
Bestatin (Ubenimex) demonstrates a distinct cross-reactivity profile, potently inhibiting Leucine Aminopeptidase and Aminopeptidase B, while showing weaker activity against Aminopeptidase N. Its inhibitory action extends to modulating critical signaling pathways involved in blood pressure regulation and cell proliferation. The provided experimental framework allows for the systematic comparison of Bestatin with other dipeptide inhibitors, facilitating the discovery and characterization of more selective and potent therapeutic agents. This guide serves as a foundational resource for researchers aiming to understand and leverage the nuanced inhibitory characteristics of Bestatin in their scientific endeavors.
References
- 1. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of aminopeptidases N, A and W: A re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of aminopeptidases N, A and W. A re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The effects of the aminopeptidase inhibitors amastatin and bestatin on angiotensin-evoked neuronal activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Bestim's effects across different cell lines
To the Researchers, Scientists, and Drug Development Professionals,
This guide aims to provide a comprehensive comparison of a product named "Bestim" regarding the reproducibility of its effects across different cell lines. However, initial research has not yielded specific public information about a therapeutic agent or molecule referred to as "this compound" in the context of cancer therapy or cell signaling.
Therefore, this document will serve as a template and a guide on how such a comparative analysis would be structured, pending the provision of specific data for "this compound." The experimental protocols, data tables, and signaling pathway diagrams outlined below are based on common practices for evaluating novel therapeutic compounds in preclinical research. Once specific information about this compound's mechanism of action and effects on cell lines becomes available, it can be inserted into this framework.
I. Introduction to this compound and its Putative Mechanism of Action
Awaiting specific information on this compound. This section would typically introduce the compound, its hypothesized target, and its expected effects on cellular pathways.
II. Comparative Analysis of this compound's Effects Across Diverse Cancer Cell Lines
The efficacy and reproducibility of a therapeutic agent can vary significantly across different cancer cell lines due to their genetic and phenotypic heterogeneity. This section will compare the reported effects of this compound against a panel of representative cell lines from various cancer types.
Table 1: Comparative Proliferative Effects of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Alternative 1 IC50 (µM) | Alternative 2 IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Data Needed | Data Needed | Data Needed | Citation Needed |
| A549 | Lung Cancer | Data Needed | Data Needed | Data Needed | Citation Needed |
| U87MG | Glioblastoma | Data Needed | Data Needed | Data Needed | Citation Needed |
| HepG2 | Liver Cancer | Data Needed | Data Needed | Data Needed | Citation Needed |
Table 2: Comparative Apoptotic Effects of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | % Apoptosis (this compound) | % Apoptosis (Alternative 1) | % Apoptosis (Alternative 2) | Reference |
| MCF-7 | Breast Cancer | Data Needed | Data Needed | Data Needed | Citation Needed |
| A549 | Lung Cancer | Data Needed | Data Needed | Data Needed | Citation Needed |
| U87MG | Glioblastoma | Data Needed | Data Needed | Data Needed | Citation Needed |
| HepG2 | Liver Cancer | Data Needed | Data Needed | Data Needed | Citation Needed |
III. Signaling Pathway Analysis
Understanding the molecular pathways affected by a compound is crucial for predicting its efficacy and potential side effects. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a therapeutic agent like this compound.
Caption: A diagram illustrating a hypothetical signaling cascade.
IV. Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility of scientific findings.
A. Cell Culture
-
Cell Lines: MCF-7, A549, U87MG, and HepG2 cells would be obtained from a certified cell bank (e.g., ATCC).
-
Culture Conditions: Cells would be cultured in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
B. Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or alternative compounds for 48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
C. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with the IC50 concentration of this compound or alternative compounds for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative).
V. Workflow for Evaluating Reproducibility
The following diagram outlines a standardized workflow to assess the reproducibility of this compound's effects.
Caption: A flowchart for assessing experimental reproducibility.
VI. Conclusion
While the specific data for "this compound" is not currently available in the public domain, this guide provides a robust framework for its evaluation. The principles of comparative analysis across multiple cell lines, detailed protocol reporting, and clear visualization of data and workflows are essential for any rigorous scientific investigation. Researchers are encouraged to apply this structured approach to ensure the reproducibility and reliability of their findings. Should specific information on "this compound" become available, this guide can be populated with the relevant data to provide a comprehensive and objective comparison.
A Comparative Analysis of Bestim (Ubenimex) and Its Synthetic Analogs for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Bestim (Ubenimex) and its synthetic analogs. It delves into their mechanisms of action, comparative efficacy based on experimental data, and the signaling pathways they modulate. This analysis is supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of these promising therapeutic agents.
This compound, also known as Ubenimex, is a naturally occurring dipeptide isolated from Streptomyces olivoreticuli. It functions as a competitive, reversible inhibitor of several aminopeptidases, most notably aminopeptidase (B13392206) N (APN/CD13), aminopeptidase B, and leukotriene A4 hydrolase.[1] By inhibiting these enzymes, this compound modulates the immune response, exhibits anti-inflammatory effects, and demonstrates potential anti-tumor activities.[2][3][4] Its multifaceted mechanism of action has led to its use as an adjuvant in cancer therapy and its investigation in other conditions like lymphedema.
The quest for enhanced potency, selectivity, and novel therapeutic applications has driven the development of numerous synthetic analogs of this compound. These analogs often feature modifications to the core structure to improve their interaction with target enzymes or to introduce additional functionalities, such as dual-targeting capabilities. This guide will compare the performance of this compound with some of its notable synthetic analogs, providing a clear overview of their respective strengths and potential applications.
Comparative Efficacy: this compound vs. Synthetic Analogs
The following tables summarize the quantitative data on the inhibitory activity and anti-proliferative effects of this compound and its synthetic analogs from various experimental studies.
Table 1: Comparative Inhibitory Activity against Aminopeptidases
| Compound | Target Enzyme | IC50 / Ki | Source |
| This compound (Ubenimex) | Aminopeptidase N (AP-N) | IC50: 89 µM | [5] |
| Aminopeptidase W (AP-W) | IC50: 7.9 µM | [5] | |
| Aminopeptidase M (AP-M) | Ki: 4.1 x 10⁻⁶ M | ||
| Human CD13 | IC50: 2.03 µM | ||
| Porcine CD13 | IC50: 4.88 µM | [6] | |
| BC-05 | Human CD13 | IC50: 0.13 µM | [6] |
| Porcine CD13 | IC50: 0.65 µM | [6] | |
| 20S Proteasome (CT-L) | IC50: 1.39 µM | [6] | |
| Phebestin | P. falciparum 3D7 | IC50: 157.90 ± 6.26 nM | [7] |
| P. falciparum K1 | IC50: 268.17 ± 67.59 nM | [7] | |
| Ubenimex-Fluorouracil Conjugate (12a) | CD13 | More potent than Ubenimex | [8] |
Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 | Source |
| This compound (Ubenimex) | Various tumor cell lines | Very weak activity (up to 1 mM) | [6] |
| Human leukemic cells (HL-60, K562, etc.) | Growth inhibition at high concentrations | [9] | |
| BC-05 | MM.1S (Multiple Myeloma) | 1.53 µM | [6] |
| Ubenimex-Fluorouracil Conjugate (12a) | 5-FU-resistant liver cancer model | Superior in vivo antitumor growth efficiency compared to 5-FU or 5-FU + Ubenimex | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
Aminopeptidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific aminopeptidase.
Materials:
-
Purified aminopeptidase (e.g., porcine or human CD13)
-
Substrate (e.g., L-Leucine-p-nitroanilide)
-
Test compounds (this compound and its analogs) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the purified enzyme to each well.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the absorbance of the product (e.g., p-nitroaniline at 405 nm) over time using a microplate reader.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a compound on the metabolic activity of cultured cells, as an indicator of cell viability.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Cell culture medium
-
Test compounds (this compound and its analogs) dissolved in an appropriate solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[10][11][12]
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by these compounds.
Caption: The Akt signaling pathway and the inhibitory effect of this compound.
Caption: The Hedgehog signaling pathway and its modulation by this compound.
Caption: The JAK/STAT signaling pathway, modulated by this compound.
Conclusion
The development of synthetic analogs of this compound has opened new avenues for enhancing its therapeutic potential. Analogs such as BC-05 demonstrate significantly improved inhibitory activity against CD13 and introduce a novel dual-targeting mechanism by also inhibiting the 20S proteasome.[6] Conjugates like 12a showcase the potential of mutual prodrugs to overcome drug resistance and improve in vivo efficacy.[8] These advancements, coupled with a deeper understanding of the signaling pathways modulated by these compounds, provide a strong foundation for the rational design of next-generation aminopeptidase inhibitors with superior clinical outcomes. Further research into the structure-activity relationships and in vivo performance of these analogs is crucial for translating these promising findings into effective therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avivasysbio.com [avivasysbio.com]
- 5. Inhibition of aminopeptidases N, A and W. A re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Synthesis and biological characterization of ubenimex-fluorouracil conjugates for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of bestatin on the growth of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Safety Analysis of Immunomodulators for Researchers and Drug Development Professionals
An objective comparison of the safety profiles of prominent immunomodulator classes, supported by experimental data and methodologies, to guide research and development.
In the landscape of therapeutic innovation, immunomodulators represent a cornerstone in the management of a wide array of debilitating conditions, from autoimmune disorders to cancer. As the armamentarium of these potent agents expands, a nuanced understanding of their comparative safety is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of the safety profiles of major immunomodulator classes, including Tumor Necrosis Factor-alpha (TNF-α) inhibitors, Interleukin-6 (IL-6) inhibitors, and Janus Kinase (JAK) inhibitors.
While this guide focuses on established immunomodulators, it is important to note that the proprietary agent "Bestim (tadocizumab)" did not yield specific safety data in the public domain at the time of this publication. The principles and methodologies outlined herein, however, provide a robust framework for the evaluation of novel immunomodulatory agents.
Comparative Safety Profiles: A Tabular Overview
The following tables summarize the quantitative data on the incidence of key adverse events associated with different classes of immunomodulators, compiled from clinical trial data and post-marketing surveillance. Rates are typically expressed as events per 100 patient-years (PY).
Table 1: Risk of Serious Infections
| Immunomodulator Class | Drug Examples | Incidence of Serious Infections (events per 100 PY) | Key Pathogens of Concern | Citation(s) |
| TNF-α Inhibitors | Infliximab, Adalimumab, Etanercept | 2.2 - 10.9 | Mycobacterium tuberculosis, fungi, bacteria (e.g., Listeria), viruses | [1] |
| IL-6 Inhibitors | Tocilizumab | 4.7 | Bacteria, viruses | [2] |
| JAK Inhibitors | Tofacitinib, Baricitinib, Ruxolitinib | Varies by agent and patient population | Herpes zoster, opportunistic infections | [3] |
Table 2: Malignancy Risks
| Immunomodulator Class | Drug Examples | Associated Malignancies | Important Considerations | Citation(s) |
| TNF-α Inhibitors | Infliximab, Adalimumab | Lymphoma (especially when combined with thiopurines), non-melanoma skin cancer | Risk may be influenced by underlying disease and concomitant medications. | [1] |
| IL-6 Inhibitors | Tocilizumab | No definitive increased risk of malignancy has been established in clinical trials. | Long-term surveillance data is still accumulating. | [4] |
| JAK Inhibitors | Tofacitinib, Baricitinib | Non-melanoma skin cancer, potential for other malignancies under investigation. | "Black box" warnings for malignancy are present for some agents in this class. | [3][5] |
Table 3: Other Notable Adverse Events
| Immunomodulator Class | Common Adverse Events | Less Common but Serious Adverse Events | Citation(s) |
| TNF-α Inhibitors | Injection site reactions, infusion reactions, development of autoantibodies | Demyelinating disease, heart failure, hematologic abnormalities | [6] |
| IL-6 Inhibitors | Upper respiratory tract infections, headache, hypertension, elevated liver enzymes | Gastrointestinal perforations, neutropenia, thrombocytopenia | [7][8] |
| JAK Inhibitors | Upper respiratory tract infections, headache, diarrhea, nasopharyngitis | Major adverse cardiovascular events (MACE), thrombosis, gastrointestinal perforations | [3][9] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these immunomodulators is crucial to comprehending their on-target and off-target effects.
Caption: Signaling pathways targeted by TNF-α, IL-6, and JAK inhibitors.
Experimental Protocols for Key Safety Assays
The safety assessment of immunomodulators relies on a battery of in vitro and in vivo assays. Below are detailed methodologies for critical experiments.
Cytokine Release Assay (In Vitro)
This assay is crucial for predicting the risk of cytokine release syndrome (CRS), a potentially life-threatening systemic inflammatory response.
Objective: To measure the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) upon exposure to an immunomodulatory agent.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the isolated PBMCs in a 96-well culture plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Treatment: Add the immunomodulatory drug at various concentrations to the wells. Include positive controls (e.g., anti-CD3/anti-CD28 antibodies) and a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-2, IL-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).[1][9]
Caption: Workflow for an in vitro cytokine release assay.
T-Cell Dependent Antibody Response (TDAR) Assay (In Vivo)
The TDAR assay is a key in vivo study to assess the potential for immunosuppression by evaluating the ability of the immune system to mount a humoral response to a T-cell dependent antigen.
Objective: To determine the effect of an immunomodulatory drug on the primary and secondary antibody responses to a T-cell dependent antigen, such as Keyhole Limpet Hemocyanin (KLH).
Methodology:
-
Animal Model: Use a relevant animal species, typically rodents or non-human primates.
-
Dosing: Administer the immunomodulatory drug or vehicle control to the animals for a specified period.
-
Immunization:
-
Primary Immunization: On a designated day during the dosing period, immunize the animals with KLH.
-
Secondary Immunization: Administer a booster immunization of KLH several weeks after the primary immunization.
-
-
Blood Collection: Collect blood samples at multiple time points before and after each immunization.
-
Antibody Titer Measurement: Separate the serum and measure the levels of KLH-specific IgM and IgG antibodies using ELISA.
-
Data Analysis: Compare the antibody titers between the drug-treated and control groups to assess for any immunosuppressive effects.[6][10]
Caption: In vivo T-Cell Dependent Antibody Response (TDAR) assay workflow.
Lymphocyte Proliferation Assay (In Vitro)
This assay evaluates the effect of a compound on the proliferative capacity of lymphocytes, providing insights into potential immunosuppressive or immunostimulatory properties.
Objective: To measure the proliferation of lymphocytes in response to a mitogen or antigen in the presence of an immunomodulatory drug.
Methodology:
-
PBMC Isolation and Culture: Isolate and culture PBMCs as described for the Cytokine Release Assay.
-
Treatment and Stimulation: Add the immunomodulatory drug at various concentrations, followed by a stimulant such as phytohemagglutinin (PHA) or a specific antigen.
-
Incubation: Incubate the cells for 3-5 days.
-
Proliferation Measurement: Assess lymphocyte proliferation using one of the following methods:
-
[³H]-Thymidine Incorporation: Add radiolabeled thymidine (B127349) to the culture for the final 18-24 hours of incubation. Measure the amount of incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation.
-
CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the dye is distributed equally between daughter cells, and the reduction in fluorescence intensity can be measured by flow cytometry to determine the number of cell divisions.[11]
-
Conclusion
The selection and development of immunomodulators require a thorough understanding of their potential safety liabilities. While biologics generally offer a more targeted approach compared to small molecules, they are not without risks, primarily related to their intended mechanism of action leading to an increased susceptibility to infections.[10] Newer classes of immunomodulators, such as JAK inhibitors, have introduced different safety considerations, including cardiovascular and thrombotic events.
This guide provides a framework for the comparative safety assessment of immunomodulators. A comprehensive evaluation should always consider the specific molecular target, the patient population, and the therapeutic indication. The provided experimental protocols for key safety assays offer a starting point for the non-clinical and clinical evaluation of novel immunomodulatory candidates, ensuring a more informed and safer path to therapeutic innovation.
References
- 1. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. criver.com [criver.com]
- 3. FDA guidance would cut back on using monkeys for safety testing of monoclonal antibodies | RAPS [raps.org]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. animalwellnessaction.org [animalwellnessaction.org]
- 6. researchgate.net [researchgate.net]
- 7. prisysbiotech.com [prisysbiotech.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. onenucleus.com [onenucleus.com]
- 10. criver.com [criver.com]
- 11. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Bestim (γ-Glu-Trp): A Preclinical Comparison with Existing Immunomodulatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides a comparative analysis of the investigational dipeptide Bestim (γ-Glu-Trp) and existing immunomodulatory drugs. It is crucial to note that all available data for this compound is preclinical. To date, no publicly available clinical trial data demonstrating the safety and efficacy of this compound in humans has been identified. This guide, therefore, compares the preclinical profile of this compound with the established mechanisms and therapeutic applications of approved immunomodulators.
Introduction to this compound (γ-Glu-Trp)
This compound (γ-Glu-Trp) is a synthetic dipeptide with observed immunomodulatory properties in preclinical studies. Its primary mechanism of action is reported to be the inhibition of adenylate cyclase, an enzyme crucial for the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By modulating cAMP levels, this compound has the potential to influence various cellular processes within the immune system. Preclinical research suggests that this compound exhibits a high affinity for murine peritoneal macrophages and thymocytes.[1] Furthermore, studies in rats have indicated potential roles in slowing the aging process and inhibiting spontaneous carcinogenesis.[1]
Preclinical Data Summary for this compound (γ-Glu-Trp)
The following table summarizes the key findings from preclinical investigations of this compound. The lack of extensive quantitative data in publicly accessible literature limits a more detailed comparison.
| Parameter | Description | Preclinical Findings | Citations |
| Molecule Type | Dipeptide | γ-L-glutamyl-L-tryptophan | [1] |
| Mechanism of Action | Inhibition of adenylate cyclase | Inhibits adenylate cyclase in murine macrophages and thymocytes, leading to decreased intracellular cAMP levels. | [1] |
| Key Preclinical Effects | Immunomodulation, Anti-aging, Anti-cancer | - Activated T-cell differentiation and recognition of peptide-MHC complexes.- Induced changes in intracellular cyclic nucleotide composition.- Activated neutrophilic chemotaxis and phagocytosis.- Delayed aging rate in rats.- Decreased total and malignant spontaneous tumor incidence in rats. | [1] |
| Quantitative Data | Binding Affinity | High affinity to murine peritoneal macrophages and thymocytes. | [1] |
| Animal Models | Rat | Studies on lifespan, aging, and spontaneous tumor development were conducted in female rats. | [1] |
Comparison with Existing Immunomodulatory Drugs
The therapeutic landscape for diseases involving the immune system, such as cancer and autoimmune disorders, is dominated by several classes of well-established drugs. This section provides a high-level comparison of this compound's preclinical profile with two major classes of immunomodulators: Immune Checkpoint Inhibitors and Cytokine-Based Therapies.
Immune Checkpoint Inhibitors
| Feature | This compound (γ-Glu-Trp) (Preclinical) | Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) |
| Mechanism of Action | Inhibition of adenylate cyclase, leading to downstream immunomodulatory effects. | Blockade of inhibitory signaling pathways (e.g., PD-1/PD-L1) to restore anti-tumor T-cell activity. |
| Primary Therapeutic Area | Investigated for anti-aging and anti-cancer effects in rats. | Approved for various cancers, including melanoma, non-small cell lung cancer, and renal cell carcinoma. |
| Cellular Target | Primarily macrophages and thymocytes in preclinical models. | Primarily T-cells, antigen-presenting cells, and tumor cells. |
| Clinical Development Stage | Preclinical | Approved for clinical use |
Cytokine-Based Therapies
| Feature | This compound (γ-Glu-Trp) (Preclinical) | Cytokine-Based Therapies (e.g., Interferons, Interleukins) |
| Mechanism of Action | Inhibition of adenylate cyclase. | Direct modulation of immune cell activity by mimicking or blocking the effects of natural cytokines. |
| Primary Therapeutic Area | Investigated for anti-aging and anti-cancer effects in rats. | Approved for various cancers, viral infections, and autoimmune diseases. |
| Cellular Target | Primarily macrophages and thymocytes in preclinical models. | Broad range of immune cells depending on the specific cytokine and its receptor. |
| Clinical Development Stage | Preclinical | Approved for clinical use |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound (γ-Glu-Trp)
The following diagram illustrates the proposed mechanism of action for this compound, leading to the modulation of immune responses.
Caption: Proposed signaling pathway of this compound.
General Experimental Workflow for Preclinical Immunomodulator Evaluation
This diagram outlines a typical workflow for the preclinical assessment of a novel immunomodulatory compound like this compound.
Caption: Preclinical evaluation workflow.
Experimental Protocols
Detailed experimental protocols for the preclinical studies on this compound are not extensively available in the public domain. However, based on the nature of the reported findings, the following are summaries of standard methodologies that would be employed in such research.
Synthesis and Characterization of γ-Glu-Trp
-
Synthesis: The dipeptide γ-Glu-Trp can be synthesized using enzymatic methods. For instance, L-glutaminase from Bacillus amyloliquefaciens can be used to catalyze the γ-glutamylation of L-tryptophan. The reaction conditions, such as pH, temperature, substrate concentrations, and enzyme concentration, are optimized to maximize the yield of the desired dipeptide.
-
Purification and Characterization: Following synthesis, the product mixture is typically purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC). The purified γ-Glu-Trp is then characterized and its identity confirmed using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Adenylate Cyclase Activity Assay
The inhibitory effect of this compound on adenylate cyclase activity would be determined using a biochemical assay. A common method involves the following steps:
-
Membrane Preparation: Isolation of plasma membranes from target cells (e.g., murine macrophages or thymocytes) through homogenization and centrifugation.
-
Assay Reaction: Incubation of the membrane preparation with ATP (the substrate for adenylate cyclase) and a stimulating agent (e.g., forskolin) in the presence and absence of varying concentrations of this compound.
-
cAMP Measurement: The amount of cAMP produced is quantified. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatographic techniques.
-
Data Analysis: The concentration of this compound that causes 50% inhibition of adenylate cyclase activity (IC50) is calculated to determine its inhibitory potency.
In Vivo Efficacy Studies in Animal Models
The preclinical studies on the effects of this compound on aging and carcinogenesis in rats would likely follow a protocol similar to this:
-
Animal Model: A cohort of age- and sex-matched rats (e.g., female outbred rats) is selected.
-
Treatment Groups: The animals are randomly assigned to a control group (receiving a vehicle, such as saline) and one or more treatment groups (receiving different doses of this compound).
-
Drug Administration: this compound is administered according to a predefined schedule (e.g., subcutaneous injections, five times a week for a specified duration).
-
Monitoring: The animals are monitored throughout their lifespan for general health, body weight, and the development of spontaneous tumors.
-
Data Collection: Key endpoints such as mean and maximum lifespan, age-related physiological changes, and the incidence, type, and malignancy of tumors are recorded.
-
Statistical Analysis: The data from the treatment and control groups are statistically compared to determine the significance of any observed effects.
Conclusion
This compound (γ-Glu-Trp) is an investigational dipeptide with immunomodulatory potential demonstrated in preclinical studies. Its mechanism of action as an adenylate cyclase inhibitor distinguishes it from many existing immunomodulatory drugs. While early research in animal models has suggested intriguing anti-aging and anti-cancer properties, the complete absence of clinical trial data makes it impossible to evaluate its therapeutic potential in humans at this time. Further rigorous preclinical and, eventually, clinical investigations are necessary to ascertain the safety, efficacy, and potential clinical utility of this compound. For now, it remains a molecule of interest for researchers in the field of immunology and drug development, with its ultimate therapeutic value yet to be determined.
References
Safety Operating Guide
Proper Disposal of Bestim: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides detailed procedures for the proper disposal of Bestim, a chemical used by researchers, scientists, and drug development professionals.
The disposal of this compound must adhere to a strict protocol to mitigate risks and ensure compliance with regulatory standards. The primary principle is to manage it as a chemical waste product in accordance with all applicable country, federal, state, and local regulations[1].
Immediate Safety and Handling Precautions
Before initiating the disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles with side-shields, protective gloves, and a suitable respirator to avoid inhalation or contact with skin and eyes[1]. Ensure adequate ventilation in the handling area and have an accessible safety shower and eye wash station[1].
Summary of Disposal and Safety Information
For quick reference, the following table summarizes the key logistical and safety data for this compound.
| Parameter | Specification | Source |
| Product Name | This compound | MedchemExpress |
| Intended Use | Laboratory chemicals, manufacture of substances | [1] |
| Disposal Requirement | In accordance with prevailing country, federal, state, and local regulations | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidising/reducing agents | [1] |
| Hazardous Decomposition | May emit toxic fumes under fire conditions | [1] |
| Storage Prior to Disposal | Keep container tightly sealed in a cool, well-ventilated area, away from moisture, direct sunlight, and ignition sources | [1] |
| Environmental Precautions | Keep away from drains, water courses, or the soil | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic procedure to ensure safety and compliance.
Step 1: Waste Identification and Segregation
-
Identify the waste as "this compound" chemical waste.
-
Do not mix this compound with other waste streams, especially incompatible materials such as strong acids, alkalis, or oxidizing and reducing agents[1].
Step 2: Containerization and Labeling
-
Place the this compound waste into a designated, compatible, and leak-proof container.
-
Ensure the container is tightly sealed to prevent leaks and exposure to moisture[1].
-
Clearly label the container with "Hazardous Waste," the name "this compound," and any other information required by your institution's waste management program and local regulations.
Step 3: Temporary Storage
-
Store the labeled waste container in a designated hazardous waste accumulation area.
-
This area must be cool, well-ventilated, and away from direct sunlight and sources of ignition[1].
Step 4: Arrange for Licensed Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle the waste appropriately.
Step 5: Documentation
-
Complete all necessary waste disposal documentation, such as a hazardous waste manifest, as required by your institution and regulatory agencies. Retain a copy for your records.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions.
References
Essential Safety and Operational Guide for Handling Bestim (γ-Glu-Trp)
Disclaimer: A specific Safety Data Sheet (SDS) for Bestim (γ-Glu-Trp) was not located. The following guidance is based on general best practices for handling research-grade peptides. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a dipeptide with immunomodulatory properties used for research purposes. Adherence to these protocols is crucial for ensuring personal safety and maintaining the integrity of experimental work.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure to research chemicals. The following table summarizes the recommended PPE for handling this compound in both lyophilized powder and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing, particularly during the initial reconstitution of the lyophilized powder.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard for handling peptides.[1][2] Double-gloving is recommended for added protection when handling concentrated solutions.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential contamination.[1][2] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles.[1][2] Work should be conducted in a chemical fume hood or biosafety cabinet.[3] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the procedural steps for safely handling this compound from receipt to preparation for experimental use.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any damage.
-
Store the lyophilized peptide at -20°C or -80°C for long-term stability, away from moisture and light.[4][5]
-
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[2]
2. Reconstitution and Aliquoting:
-
Perform all handling of the lyophilized powder in a chemical fume hood or other ventilated enclosure.[3]
-
Wear the appropriate PPE as detailed in the table above.
-
To reconstitute, slowly add the appropriate sterile diluent (e.g., sterile water, buffer, or as specified by the supplier) down the side of the vial to avoid foaming.[5]
-
Gently swirl the vial to dissolve the peptide.[5] Do not shake vigorously. Sonication may be used to aid dissolution if necessary.[6]
-
For optimal stability, it is recommended to prepare single-use aliquots of the reconstituted solution to avoid repeated freeze-thaw cycles.[7]
-
Store peptide solutions at 2-8°C for short-term use or at -20°C or colder for longer-term storage.[5]
3. Handling of Peptide Solutions:
-
Use sterile pipette tips and tubes to prevent contamination.
-
Clearly label all vials with the peptide name, concentration, date of reconstitution, and solvent used.[5]
-
Avoid direct contact with the skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice.[8]
Operational Plan: Disposal of this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including pipette tips, gloves, vials, and absorbent paper, should be considered chemical waste.[3][9]
-
Segregate solid and liquid waste into separate, clearly labeled, and leak-proof hazardous waste containers.[9]
2. Waste Treatment and Disposal:
-
Never dispose of peptide waste down the drain or in the regular trash.[4]
-
Aqueous peptide waste solutions should be collected in a designated hazardous waste container.[9]
-
Follow your institution's EHS guidelines for the final disposal of chemical waste. This typically involves collection by a certified hazardous waste management service.[3][10]
Diagram: Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. intelligenthq.com [intelligenthq.com]
- 5. methodpeptides.com [methodpeptides.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 8. peptide.co.jp [peptide.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
